Product packaging for 8-Nitroguanosine(Cat. No.:CAS No. 337536-53-5)

8-Nitroguanosine

カタログ番号: B126670
CAS番号: 337536-53-5
分子量: 328.24 g/mol
InChIキー: KGUOMRFOXYDMAH-UMMCILCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-Nitroguanosine is a prominent nucleobase lesion generated by reactive nitrogen species (RNS), such as peroxynitrite, during inflammatory conditions . It serves as a critical biomarker of nitrative stress and is extensively studied in the context of infection- and inflammation-related carcinogenesis . Under chronic inflammation, the simultaneous production of nitric oxide (NO) and superoxide leads to the formation of peroxynitrite, which causes the nitration of guanine bases in RNA and DNA to form this compound and 8-nitroguanine, respectively . This lesion is highly mutagenic; its formation in DNA is unstable and leads to apurinic sites, or it can cause direct misincorporation of adenine during DNA synthesis, resulting in G:C to T:A transversions—a common mutation found in human cancers . Beyond its role as a DNA lesion, this compound possesses unique redox-active properties. It can stimulate the generation of superoxide anion from various reductase systems, including NADPH cytochrome P450 reductase and nitric oxide synthase (NOS), thereby potentially amplifying oxidative stress . Furthermore, a related metabolite, this compound 3',5'-cyclic monophosphate (8-nitro-cGMP), has been identified as a novel second messenger that can post-translationally modify protein cysteine thiols via S-guanylation, representing a new redox-sensitive signaling pathway in nitric oxide biology . Research applications for this compound include its use as an immunohistochemical biomarker to evaluate the risk of cancer development in clinical specimens and animal models of chronic inflammatory diseases . Its formation has been documented in a wide range of pathologies, including viral pneumonia, Helicobacter pylori-induced gastritis, opisthorchiasis, and idiopathic pulmonary fibrosis . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N6O7 B126670 8-Nitroguanosine CAS No. 337536-53-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUOMRFOXYDMAH-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587396
Record name 8-Nitroguanosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337536-53-5
Record name 8-Nitroguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337536-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nitroguanosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nitroguanosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 8-Nitroguanosine in Oxidative and Nitrative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative and nitrative stress are implicated in the pathogenesis of a wide range of diseases, from neurodegenerative disorders to cancer. A key molecule at the intersection of these processes is 8-Nitroguanosine (8-NO₂-G), a nitrated nucleoside formed from the reaction of guanine (B1146940) with reactive nitrogen species (RNS). This technical guide provides an in-depth examination of the role of this compound in oxidative and nitrative stress, its formation, its utility as a biomarker, and its involvement in cellular signaling pathways. Detailed experimental protocols for its detection and quantification are provided, along with a summary of key quantitative data and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Nexus of Oxidative and Nitrative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a well-established contributor to cellular damage. Concurrently, nitrative stress arises from the excessive production of reactive nitrogen species (RNS), such as nitric oxide (NO) and its highly reactive derivative, peroxynitrite (ONOO⁻).[1][2] The convergence of these two pathways leads to the modification of crucial biomolecules, including lipids, proteins, and nucleic acids, thereby disrupting normal cellular function and contributing to disease pathology.[3]

Guanine, being the most easily oxidized of the DNA and RNA bases, is a primary target for both ROS and RNS.[4] The reaction of guanine with peroxynitrite, formed from the rapid reaction of nitric oxide and superoxide (B77818) anion, results in the formation of several products, most notably 8-oxoguanine and 8-nitroguanine (B15626).[3][5][6] This guide focuses on the latter, this compound, a stable and significant product of nitrative damage to RNA.[7]

Formation of this compound

The primary pathway for the formation of this compound involves the reaction of guanosine (B1672433) with peroxynitrite.[5][7] This reaction is dose-dependent on the concentration of peroxynitrite and is maximal at a physiological pH of around 8.[5][8]

Several sources can contribute to the generation of the necessary reactive species for this compound formation:

  • Peroxynitrite: Formed from the reaction of nitric oxide (NO) and superoxide anion (O₂⁻).[3][8]

  • Myeloperoxidase (MPO) and Horseradish Peroxidase (HRP): In the presence of nitrite (B80452) (NO₂⁻) and hydrogen peroxide (H₂O₂), these enzymes can generate reactive species that lead to the formation of this compound.[7]

  • 3-morpholino-sydnonimine (SIN-1): This compound can concomitantly generate nitric oxide and superoxide anion, leading to the formation of peroxynitrite and subsequently this compound.[7]

Interestingly, 8-nitro-2'-deoxyguanosine (B12904573) formed in DNA is unstable and rapidly depurinates to release 8-nitroguanine. In contrast, this compound in RNA is significantly more stable, making it a more reliable biomarker of nitrative stress.[7]

NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite O2 Superoxide (O₂⁻) O2->Peroxynitrite Nitroguanosine This compound Peroxynitrite->Nitroguanosine Guanosine Guanosine (in RNA) Guanosine->Nitroguanosine iNOS Inducible Nitric Oxide Synthase (iNOS) iNOS->NO Produces Inflammation Inflammation Inflammation->O2 Generates Inflammation->iNOS Induces MPO_HRP MPO / HRP + H₂O₂ + NO₂⁻ MPO_HRP->Nitroguanosine Catalyzes formation

Figure 1. Formation of this compound.

This compound as a Biomarker of Nitrative Stress

The stability of this compound in RNA, coupled with its formation under conditions of nitrative stress, makes it an excellent biomarker for a variety of pathological conditions.[7][9] Increased levels of this compound have been detected in numerous inflammation-associated diseases, including cancer and neurodegenerative disorders.[10][11]

Immunohistochemical studies have revealed the presence of this compound in inflamed tissues, where it is often co-localized with inducible nitric oxide synthase (iNOS).[2][12] Its detection in both the nucleus and cytosol of inflammatory and epithelial cells in these tissues, but not in normal tissues, further underscores its role as a marker of disease-related nitrative damage.[10]

Table 1: Quantitative Levels of 8-Nitroguanine in Peroxynitrite-Treated Calf Thymus DNA

Peroxynitrite Concentration (µM)8-Nitroguanine Level (µmol/mol of guanine)
2.5211
Control DNANot Detected

Data sourced from a study using online solid-phase extraction LC-MS/MS for quantification.[13]

The Role of this compound in Cellular Signaling and Pathogenesis

Beyond its role as a passive biomarker, this compound actively participates in cellular signaling pathways and contributes to the pathogenesis of disease.

Mutagenesis and Carcinogenesis

8-Nitroguanine, the nucleobase of this compound, is a mutagenic lesion.[1][14] Its formation in DNA can lead to G:C to T:A transversions through two primary mechanisms:

  • Depurination: 8-nitro-2'-deoxyguanosine is unstable and can be spontaneously released from the DNA backbone, creating an apurinic site. During DNA replication, adenine (B156593) is preferentially incorporated opposite this apurinic site.[10][15]

  • Miscoding: 8-nitroguanine itself can mispair with adenine during DNA synthesis.[1]

This mutagenic potential implicates this compound in the initiation and promotion of inflammation-related carcinogenesis.[1][15] The formation of 8-nitroguanine is considered a key event in the link between chronic inflammation and cancer development.[16]

cluster_0 DNA Damage and Mutation Guanine Guanine in DNA Nitroguanine 8-Nitroguanine in DNA Guanine->Nitroguanine Nitrative Stress (e.g., Peroxynitrite) ApurinicSite Apurinic Site Nitroguanine->ApurinicSite Spontaneous Depurination Miscoding Miscoding with Adenine Nitroguanine->Miscoding G_T_Transversion G:C to T:A Transversion ApurinicSite->G_T_Transversion DNA Replication Miscoding->G_T_Transversion

Figure 2. Mutagenic Pathway of 8-Nitroguanine.

Amplification of Oxidative Stress

This compound is a redox-active molecule that can amplify oxidative stress.[1] It has been shown to stimulate the production of superoxide from NADPH-P450 reductase and iNOS.[17] This creates a vicious cycle where nitrative stress leads to the formation of this compound, which in turn enhances the production of ROS, further exacerbating cellular damage.

Modulation of Enzyme Activity

Nitrated guanine nucleosides and nucleotides can interfere with the function of enzymes that utilize guanine nucleotides as substrates, such as GTP-binding proteins and cGMP-dependent enzymes.[4][10] This interference can disrupt critical cellular signaling pathways. Furthermore, a derivative, this compound 3',5'-cyclic monophosphate (8-nitro-cGMP), has been identified as a novel second messenger that can induce a post-translational modification called S-guanylation on proteins, affecting cellular responses to oxidative stress.[18]

Experimental Protocols for the Study of this compound

The accurate detection and quantification of this compound are crucial for understanding its role in biological systems. Several methods have been developed for this purpose.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is a sensitive method for the detection of this compound in enzymatic hydrolysates of RNA.[7]

Methodology:

  • RNA Isolation and Hydrolysis: Isolate total RNA from cells or tissues using standard protocols. The RNA is then enzymatically hydrolyzed to its constituent nucleosides.

  • Chromatographic Separation: The nucleoside mixture is separated using reverse-phase HPLC.

  • Electrochemical Detection: this compound is detected using a dual-mode electrochemical detector. The nitro group is first reduced at one electrode, and the resulting amino product is then detected by oxidation at a second electrode.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of 8-nitroguanine.[13][20]

Methodology:

  • DNA/RNA Isolation and Hydrolysis: Isolate and hydrolyze the nucleic acids to release the nucleobases.

  • Chemical Derivatization (Optional but recommended for sensitivity): The sample can be derivatized to enhance ionization efficiency and improve detection limits. For example, 6-methoxy-2-naphthyl glyoxal (B1671930) (MTNG) can be used for derivatization.[20]

  • LC Separation: The sample is injected into an LC system for separation.

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the derivatized 8-nitroguanine.

cluster_0 LC-MS/MS Workflow for 8-Nitroguanine Quantification Sample Biological Sample (Cells, Tissues) Isolation DNA/RNA Isolation Sample->Isolation Hydrolysis Enzymatic/Acid Hydrolysis Isolation->Hydrolysis Derivatization Chemical Derivatization (e.g., with MTNG) Hydrolysis->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS

Figure 3. LC-MS/MS Experimental Workflow.

Immunohistochemistry

This method is used to visualize the localization of this compound in tissue sections.[2]

Methodology:

  • Tissue Preparation: Fix and section the tissue of interest.

  • Antibody Incubation: Incubate the tissue sections with a primary antibody specific for this compound.

  • Secondary Antibody and Detection: Apply a labeled secondary antibody that binds to the primary antibody. The label (e.g., a fluorescent tag or an enzyme) allows for visualization of the this compound distribution within the tissue.

Implications for Drug Development

The central role of this compound in nitrative stress and its association with various diseases present opportunities for therapeutic intervention.

  • Targeting Peroxynitrite Formation: Strategies to reduce the formation of peroxynitrite, such as superoxide dismutase (SOD) mimetics or inhibitors of nitric oxide synthase, could decrease the levels of this compound and mitigate its downstream effects.

  • Antioxidant Therapies: Antioxidants that can scavenge peroxynitrite or its precursors may offer a protective effect.

  • Diagnostic and Prognostic Biomarker: Monitoring the levels of this compound in biological fluids or tissues could serve as a valuable tool for diagnosing diseases associated with nitrative stress and for assessing the efficacy of therapeutic interventions.[1][14]

Conclusion

This compound is a critical molecule in the pathophysiology of oxidative and nitrative stress. Its formation from the reaction of guanosine with reactive nitrogen species, its stability in RNA, and its direct involvement in mutagenesis and the amplification of oxidative stress highlight its importance. As a reliable biomarker, this compound provides a window into the extent of nitrative damage in various diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the roles of this compound and to explore novel therapeutic strategies targeting the pathways in which it is involved. A deeper understanding of this compound will undoubtedly advance our ability to combat a wide range of debilitating diseases.

References

Biological Implications of 8-Nitroguanosine in Cellular RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Nitroguanosine (8-nitroG) is a product of nitrative damage to RNA, arising from the interaction of guanosine (B1672433) with reactive nitrogen species (RNS).[1][2] This modification serves as a significant biomarker for nitrative stress, a condition implicated in a wide array of pathologies including cancer, neurodegenerative diseases, and chronic inflammatory conditions.[3] The formation of 8-nitroG within cellular RNA is more stable than its DNA counterpart, 8-nitro-2'-deoxyguanosine, making it a reliable marker for assessing long-term nitrative damage.[1] The presence of 8-nitroG in RNA can interfere with RNA function and metabolism, potentially disrupting protein translation and other vital cellular processes.[1] This technical guide provides a comprehensive overview of the formation, biological consequences, and detection of 8-nitroG in cellular RNA, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways governing its formation.

Formation of this compound in Cellular RNA

The formation of this compound is a direct consequence of nitrative stress, a state of imbalance where the production of reactive nitrogen species overwhelms the cell's antioxidant defenses. The primary RNS responsible for guanosine nitration is peroxynitrite (ONOO⁻), which is formed from the rapid reaction of nitric oxide (NO•) and superoxide (B77818) (O₂•⁻).

Key enzymatic sources of these precursors include:

  • Inducible Nitric Oxide Synthase (iNOS): Upregulated during inflammation, iNOS produces large amounts of NO•.

  • Myeloperoxidase (MPO): This enzyme, present in neutrophils, can generate reactive nitrogen species that lead to the formation of this compound.

The chemical reaction involves the electrophilic attack of a nitrating agent, derived from peroxynitrite, at the C8 position of the guanine (B1146940) base within the RNA molecule.

Biological Implications of this compound in RNA

The presence of this compound in cellular RNA has significant biological consequences, impacting RNA function and contributing to cellular pathology.

Interference with RNA Function

This compound in RNA may interfere with its normal functions, including translation and interaction with RNA-binding proteins. While the precise quantitative impact on translation efficiency is an active area of research, the structural alteration of the guanine base is expected to hinder codon-anticodon recognition by the ribosome, potentially leading to translational stalling or the incorporation of incorrect amino acids.

A Stable Marker of Nitrative Damage

This compound is chemically more stable in RNA compared to its deoxy counterpart in DNA, which has a tendency to depurinate. This stability makes this compound in RNA an excellent biomarker for long-term cumulative nitrative stress in cells and tissues.

Role in Disease Pathogenesis

Elevated levels of this compound have been detected in various disease states, highlighting its role as a marker and potential mediator of pathology.

  • Cancer: Increased 8-nitroguanine (B15626) formation is observed in cancers associated with chronic inflammation, such as those of the stomach, nasopharynx, and bile ducts. Its presence is often correlated with a poor prognosis.

  • Neurodegenerative Diseases: Nitrative stress is a known contributor to neuronal damage in conditions like Alzheimer's and Parkinson's disease, where this compound can serve as an indicator of this damage.

  • Inflammatory and Infectious Diseases: Conditions such as viral pneumonia show significant formation of this compound, linking it directly to the inflammatory response.

Quantitative Analysis of this compound

The quantification of this compound is crucial for assessing the extent of nitrative damage. The following table summarizes the dose-dependent formation of the related 8-nitroguanine in DNA, which provides a reference for the expected levels of nitrative damage under different concentrations of peroxynitrite.

Peroxynitrite Concentration (µM)8-Nitroguanine Level (µmol/mol of guanine)
2.5211
2005823

Data adapted from a study on calf thymus DNA treated with peroxynitrite.

Experimental Protocols

Accurate detection and quantification of this compound in cellular RNA are essential for research and clinical applications. Below are detailed methodologies for key experiments.

Quantification of this compound in RNA by LC-MS/MS

This method offers high sensitivity and specificity for the detection of this compound.

1. RNA Isolation:

  • Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol reagent or a commercial kit).
  • Ensure the RNA is of high purity and integrity, as assessed by spectrophotometry and gel electrophoresis.

2. RNA Hydrolysis:

  • To 50 µg of RNA, add nuclease P1 (10 units) in 20 mM sodium acetate (B1210297) buffer (pH 5.2) and incubate at 37°C for 2 hours.
  • Add bacterial alkaline phosphatase (10 units) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Use a C18 SPE cartridge to remove interfering substances.
  • Condition the cartridge with methanol (B129727) followed by water.
  • Load the hydrolyzed sample and wash with water.
  • Elute the nucleosides with methanol.
  • Dry the eluate under vacuum.

4. LC-MS/MS Analysis:

  • Reconstitute the dried sample in the mobile phase.
  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
  • Chromatographic Conditions:
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 50% B over 15 minutes.
  • Flow Rate: 0.2 mL/min.
  • Mass Spectrometry Conditions:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion of this compound to its specific daughter ion.
  • Use a stable isotope-labeled internal standard for accurate quantification.

Immunohistochemical Detection of this compound in Tissues

This technique allows for the visualization of this compound distribution within tissue sections.

1. Tissue Preparation:

  • Fix fresh tissues in 10% neutral buffered formalin overnight.
  • Dehydrate the tissues through a graded series of ethanol (B145695) and clear in xylene.
  • Embed the tissues in paraffin (B1166041) wax.
  • Cut 4-5 µm thick sections and mount them on charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene (2 x 5 minutes).
  • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
  • Allow the slides to cool to room temperature.

4. Immunohistochemical Staining:

  • Wash the slides in phosphate-buffered saline (PBS).
  • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
  • Wash in PBS.
  • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
  • Incubate with a primary antibody specific for 8-nitroguanine overnight at 4°C.
  • Wash in PBS.
  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
  • Wash in PBS.
  • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
  • Wash in PBS.
  • Develop the signal with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
  • Rinse with water.

5. Counterstaining and Mounting:

  • Counterstain with hematoxylin.
  • Dehydrate, clear, and mount with a permanent mounting medium.

Analysis of this compound by HPLC with Electrochemical Detection (HPLC-ECD)

This method is a sensitive technique for quantifying this compound, though it may require derivatization for optimal results.

1. Sample Preparation:

  • Isolate and hydrolyze RNA to nucleosides as described in the LC-MS/MS protocol.

2. (Optional) Derivatization:

  • For enhanced sensitivity and specificity, chemical derivatization can be employed. However, direct detection is also possible.

3. HPLC-ECD Analysis:

  • Chromatographic Conditions:
  • Column: C18 reverse-phase column.
  • Mobile Phase: A phosphate (B84403) or acetate buffer with a methanol or acetonitrile gradient.
  • Flow Rate: Typically 0.5-1.0 mL/min.
  • Electrochemical Detection:
  • Detector: An electrochemical detector with a glassy carbon working electrode.
  • Potential: Apply an oxidizing potential to detect the electroactive this compound. The optimal potential should be determined empirically.
  • Quantification is achieved by comparing the peak area of the sample to a standard curve of known this compound concentrations.

Signaling Pathways and Visualizations

The formation of this compound is intricately linked to cellular signaling pathways that are activated during inflammation and hypoxia.

Inflammatory Signaling Leading to this compound Formation

Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate transcription factors like NF-κB. This leads to the upregulation of iNOS, which produces high levels of nitric oxide, a key precursor for peroxynitrite and subsequent this compound formation.

Inflammatory Signaling Pathway for this compound Formation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor NF_kappaB_Activation NF-κB Activation Receptor->NF_kappaB_Activation iNOS_Expression iNOS Gene Expression NF_kappaB_Activation->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO•) Production iNOS_Protein->NO_Production Peroxynitrite Peroxynitrite (ONOO⁻) NO_Production->Peroxynitrite Superoxide Superoxide (O₂•⁻) Superoxide->Peroxynitrite RNA_Nitration RNA Nitration Peroxynitrite->RNA_Nitration Eight_Nitroguanosine This compound RNA_Nitration->Eight_Nitroguanosine

Caption: Inflammatory signaling cascade leading to the formation of this compound.

Crosstalk between Hypoxia and Inflammatory Pathways

Hypoxia, a common feature of inflamed tissues and tumors, can exacerbate nitrative stress. The hypoxia-inducible factor 1-alpha (HIF-1α) can be stabilized under hypoxic conditions and can also be activated by nitric oxide. HIF-1α can, in turn, upregulate the expression of iNOS, creating a feed-forward loop that enhances this compound formation.

Hypoxia and Inflammation Crosstalk Hypoxia Hypoxia HIF_1alpha_Stabilization HIF-1α Stabilization Hypoxia->HIF_1alpha_Stabilization iNOS_Expression iNOS Gene Expression HIF_1alpha_Stabilization->iNOS_Expression NF_kappaB NF-κB Activation HIF_1alpha_Stabilization->NF_kappaB Reciprocal Activation NO_Production Nitric Oxide (NO•) iNOS_Expression->NO_Production NO_Production->HIF_1alpha_Stabilization Positive Feedback Eight_Nitroguanosine This compound Formation NO_Production->Eight_Nitroguanosine NF_kappaB->HIF_1alpha_Stabilization Reciprocal Activation NF_kappaB->iNOS_Expression

Caption: Interplay between hypoxia and inflammation in promoting this compound formation.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a research setting.

Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (Cells or Tissues) RNA_Isolation Total RNA Isolation Sample_Collection->RNA_Isolation RNA_Quantification RNA Quantification and Quality Control RNA_Isolation->RNA_Quantification RNA_Hydrolysis Enzymatic Hydrolysis to Nucleosides RNA_Quantification->RNA_Hydrolysis Immunohistochemistry Immunohistochemistry RNA_Quantification->Immunohistochemistry For tissue sections Analytical_Method Analytical Detection RNA_Hydrolysis->Analytical_Method LC_MS_MS LC-MS/MS Analytical_Method->LC_MS_MS HPLC_ECD HPLC-ECD Analytical_Method->HPLC_ECD Data_Analysis Data Analysis and Interpretation LC_MS_MS->Data_Analysis HPLC_ECD->Data_Analysis Immunohistochemistry->Data_Analysis

Caption: A generalized workflow for the detection and analysis of this compound in biological samples.

Conclusion and Future Directions

This compound in cellular RNA is a critical molecule at the intersection of nitrative stress, RNA biology, and disease. Its stability and prevalence in pathological conditions make it an invaluable biomarker for research and potential clinical diagnostics. Future research should focus on elucidating the precise molecular mechanisms by which this compound impairs RNA function, particularly its impact on the fidelity and efficiency of protein translation. Furthermore, the development of high-throughput, cost-effective methods for the detection of this compound will be crucial for its broader application in clinical settings and drug development. Understanding the full spectrum of the biological implications of this RNA modification will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to the development of human cancers, estimated to be involved in approximately 25% of all cancer cases.[1][2] In an inflammatory microenvironment, inflammatory and epithelial cells produce reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2][3] These reactive molecules can cause damage to cellular components, including DNA, leading to genomic instability and promoting carcinogenesis. 8-Nitroguanine (B15626), a nitrative DNA lesion, is a product of this process and has emerged as a crucial biomarker for evaluating the risk and prognosis of inflammation-related cancers. This guide provides a comprehensive overview of 8-nitroguanosine, its formation, the signaling pathways it's involved in, and the experimental methods for its detection and quantification.

Formation of this compound

The formation of this compound is a direct consequence of nitrative stress in the cellular environment.

  • Role of RNS: Under inflammatory conditions, the expression of inducible nitric oxide synthase (iNOS) is upregulated in inflammatory and epithelial cells. iNOS produces large amounts of nitric oxide (NO).

  • Peroxynitrite Formation: Nitric oxide rapidly reacts with superoxide (B77818) radicals (O₂·⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.

  • Guanine (B1146940) Nitration: Peroxynitrite directly interacts with guanine residues in DNA and RNA, leading to the formation of 8-nitroguanine. This reaction is a key event in nitrative DNA damage.

The formation of 8-nitroguanine in DNA is chemically unstable, often leading to the spontaneous release of the damaged base and the creation of an apurinic (AP) site. This instability is a critical aspect of its mutagenic potential. In contrast, this compound formed in RNA is significantly more stable.

cluster_inflammation Inflammatory Microenvironment cluster_rns RNS Production cluster_damage Nucleic Acid Damage Inflammatory_Cells Inflammatory & Epithelial Cells iNOS iNOS Upregulation Inflammatory_Cells->iNOS NO Nitric Oxide (NO) iNOS->NO Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite + O₂·⁻ Superoxide Superoxide (O₂·⁻) Nitroguanosine This compound Peroxynitrite->Nitroguanosine + Guanine Guanine Guanine in DNA/RNA

Biochemical pathway for the formation of this compound.

Signaling Pathways and Mutagenic Consequences

The production of this compound is intricately linked to pro-inflammatory signaling pathways that regulate iNOS expression. Its formation leads to specific types of DNA mutations that drive carcinogenesis.

Key Signaling Pathways

Several transcription factors are pivotal in upregulating iNOS expression during chronic inflammation:

  • Nuclear Factor-kappa B (NF-κB): NF-κB is a central regulator of inflammation. Stimuli such as bacterial lipopolysaccharide (LPS), viral antigens (e.g., from Opisthorchis viverrini), and pro-inflammatory cytokines activate NF-κB. This activation, often through Toll-like receptor (TLR) signaling, leads to the transcription of target genes, including iNOS.

  • Signal Transducer and Activator of Transcription 3 (STAT3): Cytokines like Interleukin-6 (IL-6), which are abundant in the inflammatory microenvironment, can activate the JAK-STAT pathway, leading to STAT3 activation and subsequent iNOS expression.

  • Hypoxia-Inducible Factor-1α (HIF-1α): Tumor growth often creates a hypoxic (low oxygen) environment. Hypoxia stabilizes HIF-1α, which in turn can induce iNOS expression, linking low oxygen levels to nitrative stress and tumor progression. There is evidence of reciprocal activation between HIF-1α and NF-κB, creating a feedback loop that sustains DNA damage.

Mutagenic Consequences

The presence of 8-nitroguanine in DNA is highly mutagenic:

  • Apurinic Site Formation: 8-nitroguanine is chemically unstable and can be spontaneously cleaved from the DNA backbone, creating an apurinic (AP) site.

  • G→T Transversions: During DNA replication, DNA polymerases preferentially insert an adenine (B156593) opposite the AP site. This results in a G:C to T:A transversion mutation after the next round of replication. This specific mutation type is frequently found in key cancer-related genes.

  • Gene Mutations: These G→T transversions have been observed in critical genes such as the ras proto-oncogene and the p53 tumor suppressor gene in cancers of the lung and liver, directly linking the DNA lesion to the activation of oncogenes and inactivation of tumor suppressors.

cluster_stimuli Inflammatory Stimuli cluster_signaling Signaling Cascades cluster_downstream Downstream Effects Cytokines Cytokines (IL-6, TNF-α) NFkB NF-κB Cytokines->NFkB STAT3 STAT3 Cytokines->STAT3 Pathogens Pathogens (H. pylori, EBV) Pathogens->NFkB Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a NFkB->HIF1a iNOS iNOS Expression NFkB->iNOS STAT3->iNOS HIF1a->iNOS NO NO Production iNOS->NO Nitroguanine 8-Nitroguanine Formation NO->Nitroguanine Mutation G→T Transversion Mutations Nitroguanine->Mutation Carcinogenesis Carcinogenesis (ras activation, p53 inactivation) Mutation->Carcinogenesis

Signaling pathways leading to this compound-mediated carcinogenesis.

This compound as a Clinical Biomarker

Extensive research has demonstrated the accumulation of 8-nitroguanine in various inflammation-related precancerous and cancerous tissues, highlighting its potential as a clinical biomarker. Strong formation of 8-nitroguanine in tumor tissues is often associated with a poor prognosis.

Cancer TypePathogen/Inflammatory ConditionKey FindingsReference(s)
Cholangiocarcinoma Opisthorchis viverrini (liver fluke)8-nitroguanine is formed in bile duct epithelial cells, with levels increasing from the acute to the chronic phase of infection. Formation is significantly higher in cancerous tissues compared to non-cancerous tissues and is associated with tumor invasion.
Nasopharyngeal Carcinoma (NPC) Epstein–Barr virus (EBV)The intensity of 8-nitroguanine staining is significantly stronger in EBV-positive NPC cells compared to cells from patients with chronic nasopharyngitis. EBV-encoded proteins (LMP1) and RNAs (EBERs) induce iNOS expression.
Gastric Cancer Helicobacter pylori8-nitroguanine formation is significantly increased in the gastric epithelium of H. pylori-infected patients. Eradication of the bacteria leads to a reduction in 8-nitroguanine levels.
Cervical Cancer Human papillomavirus (HPV)8-nitroguanine accumulates in the carcinogenic process associated with HPV infection.
Malignant Fibrous Histiocytoma Chronic Inflammation / HypoxiaHigher intensity of 8-nitroguanine staining is correlated with a worse patient outcome. Its formation is linked to both NF-κB (inflammation) and HIF-1α (hypoxia) pathways.
Urinary Bladder Cancer Schistosoma haematobium8-nitroguanine formation is significantly increased in bladder cancer associated with this parasitic infection compared to cancers without the infection.

Experimental Protocols for Detection and Quantification

Accurate measurement of this compound is critical for its validation and use as a biomarker. Several methods are available, each with distinct advantages.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of 8-nitroguanine in tissue sections, providing valuable spatial information.

Principle: A specific primary antibody binds to 8-nitroguanine in the tissue. A secondary antibody, conjugated to an enzyme or fluorophore, binds to the primary antibody, allowing for visualization.

Detailed Protocol (General Outline):

  • Tissue Preparation: Fix fresh tissues (e.g., with Bouin's Solution or formalin), embed in paraffin, and cut into thin sections (e.g., 5-μm thickness).

  • Deparaffinization and Rehydration: Deparaffinize sections using xylene and rehydrate through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: If using formalin-fixed tissues, heat sections in a retrieval solution (e.g., 10mM citrate (B86180) buffer, pH 6.0, or 5% urea (B33335) solution) to unmask the antigen.

  • Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum or 5% skim milk in PBS) for at least 30 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with a rabbit polyclonal anti-8-nitroguanine antibody (e.g., 1–2 µg/mL) overnight at 4°C or room temperature.

  • Secondary Antibody Incubation: After washing with PBS, incubate with an appropriate secondary antibody (e.g., biotin-labeled goat anti-rabbit IgG or Alexa Fluor-labeled antibody) for 40-60 minutes at room temperature.

  • Detection:

    • For Chromogenic Detection: Use a complex like avidin-biotin-peroxidase (ABC method) followed by a substrate (e.g., DAB) to produce a colored precipitate.

    • For Fluorescent Detection: Mount with a medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.

  • Analysis: Examine slides under a microscope to assess the intensity and localization of staining.

Start Start: Paraffin-Embedded Tissue Section Deparaffinize Deparaffinize & Rehydrate (Xylene, Ethanol Series) Start->Deparaffinize AntigenRetrieval Antigen Retrieval (Heat in Citrate Buffer) Deparaffinize->AntigenRetrieval Block Blocking (Normal Goat Serum) AntigenRetrieval->Block PrimaryAb Primary Antibody Incubation (anti-8-nitroguanine) Block->PrimaryAb Wash1 Wash (PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (HRP- or Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Wash (PBS) SecondaryAb->Wash2 Detect Detection (Add Substrate or Mount) Wash2->Detect Analyze Microscopy & Analysis Detect->Analyze

General experimental workflow for Immunohistochemistry (IHC).
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used for the quantitative measurement of 8-nitroguanine in liquid samples like serum, plasma, urine, or tissue lysates.

Principle (Competitive ELISA): 8-nitroguanine in the sample competes with a fixed amount of 8-nitroguanine antigen pre-coated on the microplate for binding to a limited amount of biotinylated primary antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 8-nitroguanine in the sample.

Detailed Protocol (General Outline):

  • Sample/Standard Preparation: Prepare a standard curve using known concentrations of 8-nitroguanine (e.g., 0 to 1000 ng/mL). Dilute unknown samples to fall within the range of the standard curve.

  • Coating (if not pre-coated): Coat a 96-well plate with an 8-nitroguanine conjugate (e.g., 8-NG-BSA) and incubate overnight at 4°C.

  • Blocking: Wash the plate and add an assay diluent or blocking buffer to each well for 1-2 hours at room temperature to block non-specific binding sites.

  • Competitive Reaction: Add 50 µL of standards and unknown samples to the appropriate wells. Immediately add 50 µL of biotinylated anti-8-nitroguanine antibody working solution to each well.

  • Incubation: Cover the plate and incubate for 45-60 minutes at 37°C or as specified by the kit.

  • Washing: Wash the plate multiple times (e.g., 3-4 times) with wash buffer to remove unbound antibodies and antigens.

  • HRP-Streptavidin Incubation: Add HRP-Streptavidin conjugate to each well and incubate for a specified time (e.g., 1 hour) to bind to the biotinylated antibody.

  • Substrate Addition: After another wash step, add a TMB substrate solution. A blue color will develop. Incubate in the dark for ~30 minutes.

  • Stop Reaction: Add a stop solution (e.g., acidic solution) to each well. The color will change from blue to yellow.

  • Measurement: Read the optical density (absorbance) at 450 nm using a microplate reader. The intensity of the yellow color is inversely proportional to the 8-nitroguanine concentration.

  • Calculation: Calculate the concentration of 8-nitroguanine in the samples by comparing their absorbance values to the standard curve.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

These methods provide high sensitivity and specificity for the absolute quantification of 8-nitroguanine.

  • HPLC with Electrochemical Detection (HPLC-ECD): This technique separates the components of a sample digest, and the electrochemical detector provides highly sensitive quantification of this compound. A dual-mode detector can be used where the nitro group is first reduced at one electrode and the product is then detected by oxidation at a second electrode, enhancing specificity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered a gold-standard method for quantification. It involves separating the digested DNA/RNA components by LC, followed by ionization and detection by MS/MS. The use of an isotope-labeled internal standard allows for highly accurate and precise quantification. Chemical derivatization can be used to improve sensitivity and specificity, with one method reporting a detection limit as low as 0.015 nM.

MethodPrincipleSample TypeSensitivityThroughputNotes
IHC Antigen-antibody reaction in situFixed tissuesLow (Qualitative/Semi-quantitative)LowProvides spatial localization within tissue architecture.
ELISA Competitive immunoassayLiquid samples (serum, urine, lysates)Moderate (~1 ng/mL)HighGood for screening large numbers of samples.
HPLC-ECD Chromatographic separation and electrochemical detectionDigested DNA/RNA, urineHigh (femtomole levels)Low-MediumRequires specialized detector; good for quantitative analysis.
LC-MS/MS Chromatographic separation and mass-based detectionDigested DNA/RNA, urineVery High (sub-nanomolar)Low-MediumGold standard for accuracy and specificity; requires isotope standards.

Conclusion and Future Perspectives

This compound is a direct molecular link between chronic inflammation, nitrative DNA damage, and carcinogenesis. Its formation via RNS-driven pathways leads to characteristic G→T transversion mutations that can activate oncogenes and inactivate tumor suppressors. The consistent detection of elevated this compound levels in various inflammation-associated malignancies validates its role as a potent biomarker.

For researchers and drug development professionals, this compound offers several opportunities:

  • Risk Assessment: It can serve as a biomarker to identify individuals with chronic inflammatory conditions who are at a higher risk of developing cancer.

  • Prognostic Indicator: Levels of this compound in tumor tissues can help predict patient outcomes and disease progression.

  • Therapeutic Monitoring: It could be used to monitor the efficacy of anti-inflammatory or anti-parasitic therapies in reducing nitrative stress and cancer risk.

The continued development and standardization of sensitive detection methods, particularly LC-MS/MS, will be crucial for translating the use of this compound from a research tool to a validated clinical biomarker. Further studies are warranted to establish its definitive role in the pathophysiology of a wider range of diseases and to explore its potential as a target for therapeutic intervention.

References

chemical and physical properties of 8-Nitroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroguanosine is a nitrated nucleoside formed endogenously and exogenously through the reaction of guanosine (B1672433) with reactive nitrogen species (RNS).[1][2][3] Initially identified as a marker of nitrative stress and DNA damage, emerging research has unveiled its role as a signaling molecule, particularly through its cyclic monophosphate derivative, 8-nitro-cGMP.[4][5] This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its involvement in key biological signaling pathways. The information is presented to support further research and therapeutic development.

Chemical and Physical Properties

This compound is a derivative of guanosine with a nitro group substituted at the 8-position of the purine (B94841) ring. This modification significantly influences its chemical reactivity and biological function.

PropertyValueSource
Chemical Formula C₁₀H₁₂N₆O₇
Molecular Weight 328.24 g/mol
IUPAC Name 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one
CAS Number 337536-53-5
Appearance Yellow to Brown Solid(for 8-Nitroguanine)
Solubility Soluble in DMSO, Aqueous Base (Slightly)(for 8-Nitroguanine)
Storage Temperature -20°C for long-term storage
Stability DataConditionHalf-lifeSource
This compound pH 7, 37°C5 hours
This compound pH 7, 5°CSeveral weeks
8-Nitro-2'-deoxyguanosine Room Temperature~10 minutes
8-Nitro-2'-deoxyguanosine 37°C≤ 3 minutes

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 8-bromoguanosine (B14676) via nucleophilic substitution with a nitrite (B80452) salt.

Materials:

  • 8-Bromoguanosine

  • Sodium nitrite (NaNO₂)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve 8-bromoguanosine in anhydrous DMSO.

  • Add sodium nitrite to the solution.

  • Incubate the reaction mixture at 70°C for 3 hours.

  • Purify the resulting this compound using reverse-phase HPLC.

  • Confirm the identity of the purified product by its absorption spectrum and molecular mass (327 Da, corresponding to the protonated molecule).

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Start: 8-Bromoguanosine react React with NaNO2 in DMSO at 70°C for 3h start->react purify Purify by Reverse-Phase HPLC react->purify confirm Confirm identity (UV-Vis, MS) purify->confirm end_product End Product: this compound confirm->end_product

Workflow for the synthesis of this compound.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

A sensitive and precise method for the determination of 8-Nitroguanine (B15626) (the nucleobase of this compound) involves LC-MS with derivatization.

Materials:

  • DNA sample

  • Enzymes for DNA digestion

  • 6-methoxy-2-naphthyl glyoxal (B1671930) (MTNG) for derivatization

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Digest the DNA sample enzymatically to release the nucleobases.

  • Derivatize the sample with MTNG.

  • Analyze the sample using an LC-MS system.

  • Set the mass spectrometer to operate in negative ion mode (ESI-).

  • Use selective ion monitoring (SIM) for the derivatized 8-Nitroguanine and an appropriate internal standard.

The following diagram outlines the analytical workflow for 8-Nitroguanine quantification.

G cluster_analysis Quantification of 8-Nitroguanine by LC-MS sample Start: DNA Sample digest Enzymatic Digestion sample->digest derivatize Derivatization with MTNG digest->derivatize analyze LC-MS Analysis (ESI-, SIM) derivatize->analyze quantify Quantification analyze->quantify

Analytical workflow for 8-Nitroguanine quantification.

Biological Significance and Signaling Pathways

This compound and its derivatives are implicated in various biological processes, acting as more than just markers of cellular damage.

Formation under Nitrative Stress

Reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), are generated during inflammation and can nitrate (B79036) guanine (B1146940) residues in DNA and RNA to form 8-nitroguanine and this compound, respectively. This process is a hallmark of nitrative stress.

G cluster_formation Formation of this compound under Nitrative Stress NO Nitric Oxide (NO) Superoxide Superoxide (O2-) Peroxynitrite Peroxynitrite (ONOO-) Guanosine Guanosine Nitroguanosine This compound

8-Nitro-cGMP formation and protein S-guanylation.
Involvement in Autophagy

Recent studies have identified a role for 8-nitro-cGMP in the regulation of autophagy. Specifically, in antibacterial autophagy (xenophagy), S-guanylation of bacterial surface proteins acts as a "tag". This tagging promotes the ubiquitination of the invading bacteria, marking them for clearance by the autophagic machinery. This process is independent of the master autophagy regulator mTOR.

G cluster_autophagy Role of 8-Nitro-cGMP in Antibacterial Autophagy Bacteria Invading Bacteria S_Guanylation S-Guanylation of Bacterial Proteins Bacteria->S_Guanylation Nitro_cGMP 8-Nitro-cGMP Nitro_cGMP->S_Guanylation Ubiquitination Polyubiquitination (Lys63-linked) S_Guanylation->Ubiquitination Autophagosome Autophagosome Sequestration Ubiquitination->Autophagosome

Mechanism of 8-nitro-cGMP-mediated autophagy.

Conclusion

This compound is a multifaceted molecule with significant implications for cell biology and medicine. While its role as a biomarker of nitrative DNA damage is well-established, its function as a signaling molecule in pathways such as autophagy opens new avenues for research and therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals in the fields of biochemistry, pharmacology, and drug development to further explore the potential of this compound and its derivatives.

References

The Role of 8-Nitroguanosine in the Pathogenesis of Viral Pneumonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Viral pneumonia, particularly when caused by virulent strains such as influenza virus, can lead to severe lung injury and acute respiratory distress syndrome (ARDS). The pathogenesis is often driven by an overexuberant host inflammatory response rather than the direct cytopathic effects of the virus. A key element of this inflammatory cascade is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This guide focuses on 8-nitroguanosine (8-nitroG), a specific marker of RNS-induced nucleic acid damage, and elucidates its central role in the molecular mechanisms underlying viral pneumonia. We detail its formation, its contribution to a feedback loop of nitrative and oxidative stress, methodologies for its detection, and its potential as both a biomarker and a therapeutic target.

Introduction: Nitrative Stress in Viral Pneumonia

During viral infections of the respiratory tract, the host immune response involves the recruitment of inflammatory cells like macrophages and neutrophils.[1] These cells, along with respiratory epithelial cells, produce a barrage of reactive molecules to combat the pathogen.[2] Key among these are nitric oxide (NO), generated by inducible nitric oxide synthase (iNOS), and the superoxide (B77818) anion (O₂•−).[3][4] While essential for host defense, excessive production of these molecules leads to a state of "nitrative stress."

The rapid, diffusion-limited reaction between NO and O₂•− forms peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant.[4] Peroxynitrite can damage a wide array of biomolecules, including proteins, lipids, and nucleic acids, through oxidation and nitration reactions. The nitration of guanine (B1146940) bases in RNA and DNA results in the formation of 8-nitroguanine (B15626) and its corresponding nucleoside, this compound. Studies have demonstrated that this compound is not merely an inert byproduct of this process but an active participant in amplifying cellular damage, making it a critical molecule in the pathogenesis of viral pneumonia.

The Biochemical Formation of this compound

The formation of this compound is a multi-step process initiated by the host's innate immune response to viral infection.

  • Viral Infection and Immune Activation: Infection with pneumotropic viruses, such as influenza or Sendai virus, triggers an inflammatory response in the lungs, characterized by the infiltration of macrophages and neutrophils.

  • Upregulation of iNOS: Proinflammatory cytokines stimulate the expression of inducible nitric oxide synthase (iNOS) in respiratory epithelial cells and inflammatory cells.

  • Generation of NO and Superoxide: iNOS produces large quantities of nitric oxide (NO). Concurrently, enzymes like NADPH oxidase, activated during the inflammatory "respiratory burst," generate superoxide anions (O₂•−).

  • Peroxynitrite Formation: NO and O₂•− react almost instantaneously to form peroxynitrite (ONOO⁻).

  • Guanosine (B1672433) Nitration: Peroxynitrite attacks the C8 position of guanosine within RNA molecules, forming this compound. This modification is particularly prevalent in the bronchial and bronchiolar epithelial cells, the primary sites of infection.

G cluster_host_response Host Response cluster_RNS_formation RNS Formation cluster_damage Nucleic Acid Damage ViralInfection Viral Infection (e.g., Influenza) ImmuneActivation Immune Cell Activation (Macrophages, Epithelial Cells) ViralInfection->ImmuneActivation iNOS iNOS Upregulation ImmuneActivation->iNOS NADPH_Oxidase NADPH Oxidase Activation ImmuneActivation->NADPH_Oxidase NO Nitric Oxide (NO) iNOS->NO Superoxide Superoxide (O₂•−) NADPH_Oxidase->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Nitroguanosine This compound Peroxynitrite->Nitroguanosine Guanosine Guanosine in RNA Guanosine->Nitroguanosine

Caption: Biochemical pathway of this compound formation during viral pneumonia.

Pathogenic Role and Mechanisms of Action

Evidence from animal models strongly implicates this compound as a key mediator of lung injury in viral pneumonia. In mouse models of influenza and Sendai virus infection, the formation of this compound colocalizes with iNOS expression in bronchial epithelial cells. Crucially, mice deficient in iNOS exhibit a significant reduction in this compound formation, which is directly correlated with markedly improved histopathological outcomes and increased survival, without compromising viral clearance. This demonstrates that the damage is mediated by the host's NO production, not the virus itself.

Amplification of Oxidative and Nitrative Stress

This compound is not a passive marker of damage; it actively amplifies oxidative stress, creating a vicious cycle. It has been shown to stimulate superoxide generation from enzymes like cytochrome P450 reductase and can cause the "uncoupling" of iNOS itself. An uncoupled iNOS enzyme produces superoxide instead of NO, further feeding the production of peroxynitrite and exacerbating both oxidative and nitrative damage to cellular components. This feedback loop likely contributes significantly to the destruction of pulmonary architecture and apoptotic changes seen in severe viral pneumonia.

G Nitro_G This compound P450 Cytochrome P450 Reductase Nitro_G->P450 stimulates iNOS iNOS (Uncoupling) Nitro_G->iNOS stimulates Superoxide Superoxide (O₂•−) Generation P450->Superoxide iNOS->Superoxide Damage Increased Oxidative & Nitrative Stress Superoxide->Damage Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite reacts with NO Damage->Nitro_G leads to more Peroxynitrite->Damage

Caption: Pathogenic feedback loop initiated by this compound.
Mutagenic Potential

While this compound forms in RNA, its DNA counterpart, 8-nitroguanine, is a known mutagenic lesion. It is chemically unstable in DNA and can lead to spontaneous depurination, creating apurinic sites that result in G:C to T:A transversion mutations. Although RNA damage is not heritable, the high levels of nitrative stress that produce this compound in RNA also affect DNA, contributing to genomic instability in surviving host cells.

Experimental Protocols and Detection Methods

The detection and quantification of this compound are crucial for studying its role in disease and for its development as a biomarker. Several methods are available, each with distinct advantages.

Key Experimental Protocols

Protocol 1: Immunohistochemical (IHC) Detection in Lung Tissue This method, used in foundational in vivo studies, allows for the visualization of this compound distribution within the lung architecture.

  • Tissue Preparation: Perfuse and fix mouse lungs in 2% periodate-lysine-paraformaldehyde. Prepare 6-μm frozen sections.

  • Immunostaining: Employ an indirect immunoenzyme technique.

    • Incubate sections with a primary anti-8-nitroguanosine antibody (e.g., 10 μg/ml).

    • Apply an alkaline phosphatase-conjugated secondary antibody.

    • Use a suitable substrate for visualization (e.g., Vector Red Substrate Kit I).

  • Specificity Controls:

    • To confirm specificity, pre-incubate the primary antibody with authentic this compound to block the signal.

    • Alternatively, pretreat tissue sections with sodium hydrosulfite, which reduces this compound to 8-aminoguanosine, thereby eliminating the antibody binding site.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS provides high sensitivity and specificity for the absolute quantification of 8-nitroguanine (from DNA) or this compound (from RNA).

  • Sample Preparation: Isolate DNA or RNA from tissue or cell samples. Perform enzymatic hydrolysis to release individual nucleosides/bases.

  • Derivatization (Optional but Recommended): To enhance sensitivity, derivatize the sample with an agent like 6-methoxy-2-naphthyl glyoxal (B1671930) (MTNG).

  • Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Use an isotopically labeled internal standard (e.g., [¹³C₂,¹⁵N]-8-nitroG) for precise quantification.

    • Operate the mass spectrometer in selective ion monitoring mode to detect the specific mass-to-charge ratios of the derivatized product and the internal standard.

Comparison of Detection Methods

The choice of method depends on the research question, balancing the need for spatial information with quantitative accuracy.

MethodPrincipleSample TypeSensitivity / LODAdvantagesDisadvantagesCitations
Immunohistochemistry (IHC) Antibody-based detectionFixed tissue sectionsSemi-quantitativeProvides spatial localization within tissueNot precisely quantitative; subject to antibody cross-reactivity
HPLC-ECD Electrochemical detection after chromatographic separationUrine, tissue hydrolysates~50 fmol (urine)Quantitative; relatively accessibleLower sensitivity than MS; requires immunoaffinity purification for complex samples
LC-MS/MS Mass-based detection after chromatographic separationDNA/RNA hydrolysates, body fluidsHigh (e.g., 3.0 nM LOQ; 0.015 nM LOD)Highly sensitive and specific; considered the gold standard for quantificationRequires specialized equipment and expertise; 8-nitroguanine is unstable in DNA
Colorimetric ELISA Kit Antibody-based detection in a microplate formatIsolated DNA/RNAHigh (e.g., 2 pg)High-throughput; easy to use; no DNA hydrolysis neededMay have lower specificity than LC-MS/MS; indirect detection

Experimental Workflow Visualization

G cluster_sample Sample Prep cluster_analysis Analysis Sample Biological Sample (e.g., Lung Tissue) Extract Isolate DNA/RNA Sample->Extract Hydrolyze Enzymatic Hydrolysis Extract->Hydrolyze Deriv Derivatization (e.g., MTNG) Hydrolyze->Deriv LCMS LC-MS/MS Deriv->LCMS Quant Data Analysis & Quantification LCMS->Quant

Caption: General experimental workflow for LC-MS/MS quantification of 8-Nitroguanine.

This compound as a Clinical Biomarker

The properties of this compound make it a promising biomarker for assessing nitrative stress and disease severity in viral pneumonia and other inflammatory conditions. While 8-nitro-2'-deoxyguanosine (B12904573) in DNA is unstable and rapidly depurinates, this compound in RNA is significantly more stable. This stability suggests that measuring this compound in cellular RNA could serve as a reliable marker of cumulative RNS exposure in tissues. Furthermore, free 8-nitroguanine, a product of DNA/RNA damage and repair, is excreted in urine and can be detected, offering a non-invasive method to monitor systemic nitrative stress.

Therapeutic Implications and Future Directions

The central role of the iNOS-NO-peroxynitrite-8-nitroguanosine axis in the pathology of viral pneumonia opens several avenues for therapeutic intervention. The success of iNOS-deficient mice in surviving severe viral infection provides a strong proof-of-concept.

Potential therapeutic strategies include:

  • iNOS Inhibitors: Pharmacological inhibition of iNOS could reduce the primary source of excess NO, thereby preventing peroxynitrite formation.

  • Peroxynitrite Scavengers: Compounds that can safely neutralize peroxynitrite before it can damage biomolecules are of high interest.

  • Antioxidants: While general antioxidants may be beneficial, targeted approaches to reduce superoxide levels (e.g., with SOD mimetics) could prevent its reaction with NO.

Developing therapies that can modulate this pathway without completely compromising the necessary antimicrobial functions of NO is a key challenge for drug development professionals. Future research should focus on identifying the precise downstream signaling events triggered by this compound in RNA and exploring the efficacy of targeted inhibitors in clinically relevant animal models of viral pneumonia.

Conclusion

This compound is a critical mediator in the pathogenesis of viral pneumonia. Arising from the host's own inflammatory response, it is both a marker and a driver of nitrative stress. Its formation from peroxynitrite and its subsequent action to amplify superoxide production create a destructive feedback loop that leads to severe lung injury. Detailed methodologies now exist for its reliable detection and quantification, paving the way for its use as a clinical biomarker. Understanding this pathway provides a clear rationale for developing targeted therapeutics, such as iNOS inhibitors and peroxynitrite scavengers, to mitigate the severe complications of influenza and other respiratory virus infections.

References

Methodological & Application

methods for detecting 8-Nitroguanosine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for the Detection of 8-Nitroguanosine in Biological Samples

For researchers, scientists, and drug development professionals, the accurate detection and quantification of this compound (8-nitroG) in biological samples is crucial for understanding its role in various physio-pathological processes. This compound is a significant biomarker for nitrative stress, which is implicated in inflammation, neurodegenerative diseases, and cancer.[1][2][3][4] This document provides detailed application notes and protocols for the principal methods of this compound detection.

Introduction to this compound

Under conditions of chronic inflammation, reactive nitrogen species (RNS) generated by inflammatory and epithelial cells can lead to DNA and RNA damage.[1] this compound is a major mutagenic lesion formed from the reaction of guanosine (B1672433) with RNS, such as peroxynitrite. Its presence in tissues and bodily fluids can serve as a valuable biomarker to assess the risk of inflammation-related carcinogenesis and to monitor disease progression and the efficacy of therapeutic interventions.

Methods for Detection

Several analytical techniques are available for the detection and quantification of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC).

Quantitative Data Summary

The following table summarizes the quantitative performance of various methods for this compound detection, providing a comparative overview to aid in selecting the most appropriate technique for a given research need.

MethodSample TypeDerivatizationLimit of Detection (LOD) / SensitivityQuantitative RangeKey Advantages
HPLC-ECD Urine, DNA hydrolysatesReduction to 8-aminoguanine (B17156) may be required20–1000 fmol/injectionNot explicitly statedGood sensitivity, relatively low cost
LC-MS/MS DNA hydrolysates, UrineNot required (direct) or with derivatizing agents (e.g., MTNG)3 fmol (direct); 0.015 nM (with MTNG derivatization)31.25-2000 pg/ml (ELISA equivalent)High sensitivity and specificity, allows for multiplexing
ELISA Urine, Serum, Plasma, Cell/Tissue LysatesNot applicable~1 ng/mL; 2 pg; 18.75 pg/ml31.25-2000 pg/mlHigh throughput, relatively simple procedure
Immunohistochemistry (IHC) Tissue sectionsNot applicableSemi-quantitativeNot applicableProvides spatial localization within tissues

Experimental Protocols

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a sensitive method for quantifying this compound, often after its conversion to a more electrochemically active derivative.

Protocol for this compound Detection in Urine by HPLC-ECD with Immunoaffinity Purification:

  • Sample Preparation:

    • Collect human urine samples.

    • Purify this compound from the urine using immunoaffinity columns prepared with an anti-8-nitroguanosine antibody.

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) system.

    • The mobile phase and column specifications should be optimized for the separation of guanine (B1146940) derivatives.

  • Electrochemical Detection:

    • Employ a system with four sequential electrodes.

    • Electrode 1: Set at +250 mV to oxidize interfering compounds.

    • Electrodes 2 & 3: Set at -1000 mV for the online reduction of nitrated bases.

    • Electrode 4: Set at +150 mV to quantify the reduced derivatives.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

HPLC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Purify Immunoaffinity Purification Urine->Purify HPLC HPLC Separation Purify->HPLC ECD Electrochemical Detection HPLC->ECD Quant Quantification ECD->Quant LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA DNA Sample Hydrolysis Acid Hydrolysis DNA->Hydrolysis Deriv MTNG Derivatization Hydrolysis->Deriv SPE Online SPE Deriv->SPE LC LC Separation SPE->LC MSMS MS/MS Detection LC->MSMS Quant Quantification MSMS->Quant ELISA_Workflow Start Start with 8-NitroG Coated Plate AddSample Add Standards/Samples & Biotinylated Antibody Start->AddSample Incubate1 Incubate (Competitive Binding) AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddConj Add HRP-Streptavidin Conjugate Wash1->AddConj Incubate2 Incubate AddConj->Incubate2 Wash2 Wash Incubate2->Wash2 AddSub Add TMB Substrate Wash2->AddSub Stop Add Stop Solution AddSub->Stop Read Read OD at 450 nm Stop->Read Analyze Analyze Data Read->Analyze IHC_Workflow Deparaffin Deparaffinization & Rehydration Retrieval Antigen Retrieval Deparaffin->Retrieval Block Blocking Retrieval->Block PrimaryAb Primary Antibody (anti-8-nitroG) Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Signal Detection (e.g., ABC method) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Mount Dehydration & Mounting Counterstain->Mount Examine Microscopic Examination Mount->Examine Nitroguanosine_Formation cluster_inflammation Inflammatory Response cluster_reaction Chemical Reaction cluster_consequence Biological Consequence iNOS Inducible Nitric Oxide Synthase (iNOS) NO Nitric Oxide (NO) iNOS->NO ONOO Peroxynitrite (ONOO-) NO->ONOO O2_minus Superoxide (O2-) O2_minus->ONOO NitroG This compound ONOO->NitroG Guanine Guanine Guanine->NitroG Damage DNA/RNA Damage NitroG->Damage Mutation Mutagenesis (G to T Transversion) Damage->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

Application Note: Quantitative Analysis of 8-Nitroguanosine in DNA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Nitroguanosine (8-nitroG) is a significant biomarker for nitrative stress and DNA damage. It is formed when reactive nitrogen species (RNS), such as peroxynitrite, react with guanine (B1146940) residues in DNA.[1][2] Elevated levels of 8-nitroG are associated with various pathophysiological conditions, including inflammation, neurodegenerative diseases, and carcinogenesis.[1][2][3] Its presence in biological samples can serve as an indicator of nitrative damage and may be crucial for evaluating the risk of inflammation-related cancers.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the quantitative analysis of 8-nitroG in complex biological matrices. This method allows for precise measurement of this DNA lesion, even at very low concentrations. However, the inherent instability of 8-nitroguanine (B15626) in DNA, which can be rapidly depurinated, presents a significant analytical challenge.

This application note provides a detailed protocol for the sensitive and reliable quantification of 8-nitroguanine in DNA samples using LC-MS/MS, including an optional derivatization step to enhance specificity and sensitivity.

Formation of this compound

During inflammation, inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), which can react with superoxide (B77818) anions (O₂⁻) to form the potent nitrating agent, peroxynitrite (ONOO⁻). Peroxynitrite can then nitrate (B79036) the guanine base at the C8 position, forming 8-nitroguanine. This lesion is chemically unstable and can be spontaneously released from the DNA backbone, creating an apurinic site, which is a mutagenic event.

G Inflammation Inflammation iNOS iNOS Expression Inflammation->iNOS Induces NO_O2 NO + O₂⁻ iNOS->NO_O2 Produces ONOO Peroxynitrite (ONOO⁻) NO_O2->ONOO Reacts to form Nitro_G 8-Nitroguanine ONOO->Nitro_G Nitrates Guanine Guanine in DNA Guanine->Nitro_G AP_Site Apurinic Site (Depurination) Nitro_G->AP_Site Unstable Mutation G→T Transversion AP_Site->Mutation Can lead to

Caption: Pathway of this compound formation and its mutagenic potential.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of 8-nitroguanine involves several key stages, from initial sample preparation to final data acquisition and analysis. Due to the instability of 8-nitroguanine, which is easily lost during standard DNA extraction, a direct analysis method following nuclear membrane lysis is suggested to account for lesions in both DNA and RNA.

G A Biological Sample (Cells or Tissue) B DNA/RNA Isolation A->B C Acid or Enzymatic Hydrolysis B->C D Internal Standard Spiking ([¹³C₂,¹⁵N]-8-nitroG) C->D E Optional: Derivatization (with MTNG) D->E F Online SPE Cleanup D->F Direct Analysis E->F G LC-MS/MS Analysis F->G H Data Quantification G->H

References

Application Notes and Protocols for Immunohistochemical Detection of 8-Nitroguanosine in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of 8-Nitroguanosine (8-NG) in tissue samples. This compound is a significant biomarker for nitrative stress, which is implicated in a variety of pathological conditions, including inflammation and carcinogenesis.[1][2][3] The detection of this modified nucleoside can offer valuable insights into disease mechanisms and the efficacy of therapeutic interventions.

Introduction

This compound is a product of nitrative damage to nucleic acids (both DNA and RNA) caused by reactive nitrogen species (RNS) such as peroxynitrite.[4][5][6] Peroxynitrite is formed from the reaction of nitric oxide (NO) and superoxide (B77818) anion (O₂⁻), which are often produced in excess during inflammatory responses.[2][7][8] The presence of this compound in tissues is a hallmark of nitrative stress and has been associated with various inflammation-related diseases and cancers.[2][9][10] Its detection via immunohistochemistry allows for the visualization and localization of this damage within the tissue architecture, providing crucial spatial information.

Applications

The immunohistochemical detection of this compound has been applied in a range of research and clinical settings:

  • Cancer Research: To evaluate the risk of inflammation-associated carcinogenesis and to correlate nitrative stress with tumor progression and prognosis.[1][2][10]

  • Inflammatory Diseases: To study the role of nitrative stress in the pathogenesis of chronic inflammatory conditions such as gastritis induced by Helicobacter pylori.[10]

  • Toxicology: To assess cellular damage caused by exposure to various toxins and environmental pollutants, including cigarette smoke.[11][12]

  • Drug Development: To evaluate the efficacy of therapeutic agents aimed at reducing nitrative stress and its downstream effects.

Formation of this compound

The formation of this compound is a multi-step process initiated by the production of reactive nitrogen species.

G NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂⁻) O2->ONOO Nitroguanosine This compound ONOO->Nitroguanosine Guanosine Guanosine in DNA/RNA Guanosine->Nitroguanosine nitration Inflammation Inflammation / Cellular Stress iNOS iNOS Inflammation->iNOS induces NADPH_Oxidase NADPH Oxidase Inflammation->NADPH_Oxidase activates iNOS->NO NADPH_Oxidase->O2 G start Start: Paraffin-Embedded Tissue Section deparaffinization 1. Deparaffinization and Rehydration (Xylene & Graded Ethanol) start->deparaffinization antigen_retrieval 2. Antigen Retrieval (e.g., Microwave in Citrate Buffer) deparaffinization->antigen_retrieval blocking 3. Blocking (Normal Serum) antigen_retrieval->blocking primary_ab 4. Primary Antibody Incubation (Anti-8-Nitroguanosine, 4°C Overnight) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation primary_ab->secondary_ab detection 6. Detection (e.g., DAB Substrate) secondary_ab->detection counterstain 7. Counterstaining (Hematoxylin) detection->counterstain dehydration 8. Dehydration and Mounting counterstain->dehydration end End: Microscopic Analysis dehydration->end

References

Application Notes and Protocols for the Synthesis and Use of 8-Nitroguanosine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 8-nitroguanosine, a critical molecule for studying nitrative stress and its implications in various disease models. Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate its application in research and drug development.

Introduction

This compound is a nitrated nucleoside formed from the reaction of guanosine (B1672433) with reactive nitrogen species (RNS).[1] It serves as a crucial biomarker for nitrative damage to DNA and RNA, which is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3][4] The presence of this compound in biological systems indicates a state of nitrative stress, making it a valuable tool for investigating the molecular mechanisms underlying these pathologies. Its mutagenic potential, primarily causing G:C to T:A transversions, is also a key area of research.[2][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 8-bromoguanosine (B14676) with a nitrite (B80452) source. While various methods exist, the following protocol is based on established procedures.[1][6][7]

Experimental Protocol: Synthesis of this compound from 8-Bromoguanosine

Materials:

  • 8-Bromoguanosine

  • Sodium nitrite (NaNO₂)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Methanol (B129727) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Reverse-phase high-performance liquid chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve 8-bromoguanosine in anhydrous DMSO.

  • Add an excess of sodium nitrite to the solution.

  • Incubate the reaction mixture at 70°C for 3 hours.[6]

  • After incubation, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water.

  • Purify the resulting this compound using reverse-phase HPLC.

    • Column: C18 column

    • Mobile Phase: A gradient of methanol in water with 0.1% TFA.

    • Detection: UV detector at a wavelength of approximately 396 nm.[8]

  • Collect the fractions containing this compound.

  • Confirm the identity of the product by its absorption spectrum and mass spectrometry (expected molecular mass: 327 Da).[6]

  • Lyophilize the purified fractions to obtain this compound as a solid.

Quantitative Data for Synthesis

ParameterValueReference
Starting Material8-Bromoguanosine[6]
ReagentSodium nitrite[6]
SolventAnhydrous Dimethyl Sulfoxide[6]
Reaction Temperature70°C[6]
Reaction Time3 hours[6]
Purification MethodReverse-phase HPLC[6]
Yield10–20%[6]
Molecular Mass327 Da[6]

Synthesis Workflow

Synthesis_Workflow Start 8-Bromoguanosine React React with NaNO2 in anhydrous DMSO at 70°C for 3h Start->React Purify Purify by Reverse-Phase HPLC React->Purify Product This compound Purify->Product

A simplified workflow for the synthesis of this compound.

Applications in Research

This compound is a versatile molecule for studying the impact of nitrative stress in various biological contexts.

1. Biomarker for Nitrative Damage: The presence of this compound in cellular DNA and RNA is a direct indicator of damage caused by RNS.[3] Its detection and quantification in biological samples can be used to assess the level of nitrative stress in tissues and cells under different pathological conditions.[4][9]

2. Investigation of Mutagenesis: this compound is known to be a mutagenic lesion that can lead to G to T transversions.[2] This property is exploited in studies aimed at understanding the mechanisms of inflammation-induced carcinogenesis. The unstable nature of 8-nitro-2'-deoxyguanosine (B12904573) in DNA, which can lead to depurination and the formation of an apurinic site, is a key aspect of its mutagenicity.[2][7]

3. Elucidation of Signaling Pathways: Nitrated guanine (B1146940) nucleosides and nucleotides can interfere with normal cellular signaling. They may affect the function of GTP-binding proteins and cGMP-dependent enzymes, thereby modulating various signal transduction pathways.[2][5]

Signaling Pathway Implication

Signaling_Pathway cluster_stress Cellular Stress (e.g., Inflammation) cluster_damage Macromolecular Damage cluster_consequences Cellular Consequences RNS Reactive Nitrogen Species (RNS) Guanosine Guanosine in DNA/RNA RNS->Guanosine Nitration Nitroguanosine This compound Mutation G:C to T:A Transversion Nitroguanosine->Mutation Depurination Apurinic Site Formation Nitroguanosine->Depurination Signaling Altered Cell Signaling (GTP-binding proteins, cGMP-pathways) Nitroguanosine->Signaling Disease Pathogenesis (Cancer, Neurodegeneration) Mutation->Disease Depurination->Disease Signaling->Disease

The role of this compound in cellular damage and signaling.

Protocols for the Detection and Quantification of this compound

Accurate quantification of this compound is essential for its use as a biomarker.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the sensitive detection of 8-nitroguanine (B15626), the nucleobase of this compound.[10][11][12]

Materials:

  • DNA/RNA isolated from cells or tissues

  • Nuclease P1

  • Alkaline phosphatase

  • Internal standard (e.g., [¹³C,¹⁵N₂]-8-nitroguanine)

  • LC-MS/MS system

Procedure:

  • DNA/RNA Digestion:

    • Digest the isolated nucleic acids to nucleosides using nuclease P1 followed by alkaline phosphatase.

  • Sample Preparation:

    • Add a known amount of the internal standard to the digested sample.

    • The use of derivatization agents like 6-methoxy-2-naphthyl glyoxal (B1671930) (MTNG) can enhance sensitivity.[10][11]

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable reverse-phase column for separation.

    • Set the mass spectrometer to monitor the specific transitions for this compound and the internal standard.

  • Quantification:

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard.

Quantitative Data for this compound Stability and Detection

ParameterConditionValueReference
Half-life of 8-nitro-2'-deoxyguanosine In single-stranded DNA at 37°C1.6 hours[8][12]
In double-stranded DNA at 37°C2.4 hours[8][12]
As a monodeoxynucleoside at 25°C~6 minutes[12]
LC-MS/MS Detection Limit of Quantification (for 8-nitroguanine)3.0 nM[10]
Limit of Detection (for 8-nitroguanine)3 fmol[12]

Conclusion

The synthesis and application of this compound provide invaluable tools for researchers studying the roles of nitrative stress in health and disease. The protocols and data presented here offer a foundation for the successful implementation of this compound-based assays in the laboratory. Careful consideration of the stability of this compound, particularly in its deoxy-form within DNA, is crucial for accurate experimental design and data interpretation.

References

Application Notes and Protocols for Quantifying 8-Nitroguanosine using HPLC-ECD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective

To provide a comprehensive protocol for the sensitive and accurate quantification of 8-Nitroguanosine (8-NO2-G) in biological samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This compound is a significant biomarker for nitrative stress, implicated in the pathophysiology of numerous diseases.

Introduction

Under conditions of inflammation and other pathological states, reactive nitrogen species (RNS) like peroxynitrite are generated, which can induce nitrative damage to cellular macromolecules, including nucleic acids.[1][2][3] The reaction of peroxynitrite with guanine (B1146940) residues in RNA and DNA results in the formation of this compound.[2][4][5] This modified nucleoside is a stable marker of nitrative stress and its quantification can provide valuable insights into the molecular mechanisms of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5][6] HPLC with electrochemical detection offers a robust and highly sensitive method for the quantification of this compound in various biological matrices.[4][5]

Signaling Pathway of this compound Formation

The formation of this compound is a key event in the cascade of nitrative stress. The pathway begins with the production of nitric oxide (NO) and superoxide (B77818) radicals (O₂⁻), which react to form the highly reactive peroxynitrite (ONOO⁻). Peroxynitrite then nitrates guanine bases in nucleic acids to form this compound.

G cluster_RNS Reactive Nitrogen Species (RNS) Formation cluster_Damage Nucleic Acid Damage Nitric Oxide (NO) Nitric Oxide (NO) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Superoxide (O2-) Superoxide (O2-) Superoxide (O2-)->Peroxynitrite (ONOO-) Guanosine in RNA/DNA Guanosine in RNA/DNA Peroxynitrite (ONOO-)->Guanosine in RNA/DNA Nitration This compound This compound Guanosine in RNA/DNA->this compound Cellular Dysfunction & Disease Cellular Dysfunction & Disease This compound->Cellular Dysfunction & Disease leads to

Caption: Formation of this compound via RNS-mediated nitration of guanosine.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, including nucleic acid extraction and enzymatic digestion, followed by separation and detection using HPLC-ECD, and subsequent data analysis.

G A Biological Sample Collection (Tissue, Cells, Urine) B Nucleic Acid Extraction (DNA/RNA) A->B C Enzymatic Digestion to Nucleosides (Nuclease P1, Alkaline Phosphatase) B->C D Sample Filtration and Preparation for HPLC C->D E HPLC-ECD Analysis D->E F Data Acquisition and Quantification E->F

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation: Nucleic Acid Extraction and Hydrolysis

Accurate quantification of this compound necessitates the efficient extraction of nucleic acids from the biological matrix and their complete hydrolysis into individual nucleosides.

Materials:

  • Biological sample (e.g., tissue, cells, urine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DNA/RNA extraction kit (e.g., Qiagen, Zymo Research)

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline phosphatase (from E. coli)

  • 10 mM Ammonium acetate (B1210297) buffer, pH 5.3

  • 200 mM HEPES buffer, pH 7.0

  • Ultrafiltration devices (e.g., 3 kDa MWCO)

Procedure:

  • Nucleic Acid Extraction: Extract total DNA/RNA from the biological sample using a commercial kit, following the manufacturer's instructions.

  • Quantification: Determine the concentration and purity of the extracted nucleic acids using a spectrophotometer.

  • Enzymatic Digestion:

    • In a microcentrifuge tube, combine up to 2.5 µg of the nucleic acid sample with 1 unit of nuclease P1 and 1 unit of alkaline phosphatase.[1]

    • Add 2.5 µL of 200 mM HEPES buffer (pH 7.0) and adjust the final volume to 25 µL with nuclease-free water.[1]

    • Incubate the reaction mixture at 37°C for 3 hours to ensure complete digestion.[1][6]

  • Sample Clean-up:

    • Following digestion, deproteinize the sample by passing it through a 3 kDa molecular weight cutoff ultrafiltration device.

    • The filtrate, containing the nucleosides, is collected for HPLC-ECD analysis.

HPLC-ECD Analysis

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, and a column thermostat.

  • An electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase consists of a buffer and an organic modifier. For instance, 50 mM sodium acetate buffer (pH 5.0) with 5-10% methanol. The exact composition may require optimization depending on the specific column and system.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30-35°C.

  • Injection Volume: 20 µL.

  • Electrochemical Detection:

    • Applied Potential: The potential should be optimized for the detection of this compound, typically in the range of +0.6 V to +0.9 V.[7]

Calibration and Quantification:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Generate a series of calibration standards by serial dilution of the stock solution.

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared biological samples.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The following table summarizes representative quantitative data for this compound levels in various biological samples, as determined by HPLC-based methods.

Biological SampleSpeciesConditionThis compound Level (pmol/mg DNA or RNA)Reference
Calf Thymus DNAIn vitroTreated with 2.5 µM peroxynitrite211 µmol/mol of guanine[5]
Calf Thymus DNAIn vitroTreated with 200 µM peroxynitrite5823 µmol/mol of guanine[5]
Rat LiverRatYoung (3-6 months)0.04 ± 0.002 8-oxodG/10⁵ dG[8]
Rat LiverRatOld (24-26 months)0.11 ± 0.01 8-oxodG/10⁵ dG[8]
Human LymphocytesHumanHealthy Subjects1.57 ± 0.88 8-oxodG/10⁶ dG*[9]

*Note: Data for the closely related oxidative damage marker 8-oxodeoxyguanosine (8-oxodG) are included to provide context for typical levels of nucleoside adducts found in biological samples, as specific quantitative data for this compound is less commonly reported in a standardized format.

Conclusion

The protocol outlined provides a robust framework for the quantification of this compound using HPLC-ECD. This methodology is critical for researchers and drug development professionals investigating the role of nitrative stress in disease and for evaluating the efficacy of therapeutic interventions aimed at mitigating its effects. Careful sample preparation and optimization of HPLC-ECD conditions are paramount for achieving accurate and reproducible results.

References

Application Notes and Protocols for Immunodetection of 8-Nitroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunodetection of 8-nitroguanosine, a critical biomarker for nitrative stress associated with various pathophysiological conditions, including inflammation, neurodegenerative diseases, and cancer.[1][2] The following sections detail the principles of this compound formation, its significance as a biomarker, and detailed protocols for its detection using specific antibodies in various immunoassays.

Introduction to this compound

This compound is a modified nucleoside formed when reactive nitrogen species (RNS), such as peroxynitrite, react with guanosine (B1672433) residues in RNA and DNA.[1] This modification serves as a stable marker of nitrative damage.[1] Under conditions of chronic inflammation, elevated levels of nitric oxide (NO) and superoxide (B77818) anions lead to the formation of peroxynitrite, a potent nitrating agent.[3][4] The presence of this compound in cellular RNA and the corresponding 8-nitroguanine (B15626) in DNA can lead to mutations and has been implicated in the initiation and progression of cancer.[3][5] Consequently, the detection and quantification of this compound are valuable tools for assessing the risk and prognosis of inflammation-related diseases.[3][4]

Principle of Immunodetection

Immunodetection of this compound relies on the high specificity of antibodies that recognize and bind to this modified nucleoside.[6][7] These polyclonal or monoclonal antibodies can be utilized in a variety of immunoassay formats to qualitatively and quantitatively measure this compound in biological samples, including tissues, cells, and bodily fluids.[2][8] The choice of immunodetection method depends on the research question, the sample type, and the desired level of detail (e.g., localization versus overall quantification).

Signaling Pathway of this compound Formation

The formation of this compound is intricately linked to cellular signaling pathways that are activated during inflammatory responses. The diagram below illustrates the key steps leading to the generation of this nitrative stress marker.

Figure 1. Signaling pathway of this compound formation during inflammation.

Application: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method ideal for measuring the concentration of this compound in biological fluids like serum, plasma, and cell culture supernatants, as well as in tissue lysates.[8][9] Competitive ELISA is the most common format for this application.

Experimental Workflow: Competitive ELISA

Competitive_ELISA_Workflow start Start plate_prep Coat microplate wells with This compound antigen start->plate_prep wash1 Wash wells plate_prep->wash1 add_sample Add standards and samples containing this compound wash1->add_sample add_antibody Add biotinylated anti-8-Nitroguanosine antibody to all wells add_sample->add_antibody incubate1 Incubate to allow competition add_antibody->incubate1 wash2 Wash away unbound antibody incubate1->wash2 add_conjugate Add Streptavidin-HRP conjugate wash2->add_conjugate incubate2 Incubate add_conjugate->incubate2 wash3 Wash away unbound conjugate incubate2->wash3 add_substrate Add TMB substrate wash3->add_substrate incubate3 Incubate for color development add_substrate->incubate3 add_stop Add stop solution incubate3->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate analyze Analyze data (inverse relationship between OD and concentration) read_plate->analyze end End analyze->end

Figure 2. Workflow for competitive ELISA of this compound.

Protocol: Competitive ELISA for this compound
  • Plate Preparation : A 96-well microtiter plate is pre-coated with this compound antigen.[9]

  • Washing : Wash the plate twice with Wash Buffer.[9]

  • Standard and Sample Addition : Add 50 µL of standard solutions and samples to the appropriate wells.[9]

  • Antibody Addition : Immediately add 50 µL of biotinylated anti-8-nitroguanosine antibody working solution to each well.[9]

  • Incubation : Gently tap the plate to mix and incubate at 37°C for 45 minutes.[9]

  • Washing : Aspirate the liquid and wash the plate four times with Wash Buffer.[10]

  • Conjugate Addition : Add 100 µL of Streptavidin-HRP conjugate working solution to each well.[11]

  • Incubation : Incubate at 37°C for 30 minutes.[11]

  • Washing : Wash the plate five times with Wash Buffer.

  • Substrate Addition : Add 100 µL of TMB substrate to each well.[10]

  • Incubation : Incubate at room temperature in the dark for 15-30 minutes.[10]

  • Stopping Reaction : Add 100 µL of Stop Solution to each well.[10]

  • Data Acquisition : Read the optical density (OD) at 450 nm using a microplate reader. The OD is inversely proportional to the amount of this compound in the sample.[9][12]

Quantitative Data for ELISA
ParameterRecommendationSource
Sample Volume50 µL[9]
Antibody Incubation45 min at 37°C[9]
Conjugate Incubation30 min at 37°C[11]
Detection Range~1 ng/mL sensitivity[8]

Application: Western Blotting

Western blotting can be adapted to detect this compound modifications on total RNA or specific RNA-protein complexes, although it is a less common application than for proteins. This would typically involve running RNA on a gel, transferring to a membrane, and probing with an anti-8-nitroguanosine antibody. A more common approach is to use a slot blot or dot blot for total RNA quantification.

Protocol: Slot Blot for this compound in RNA
  • RNA Isolation : Isolate total RNA from cells or tissues using a standard protocol.

  • Sample Preparation : Denature RNA samples by heating at 65°C for 10 minutes in a denaturing buffer (e.g., formaldehyde/formamide-based).

  • Membrane Preparation : Pre-wet a nitrocellulose or nylon membrane in transfer buffer.

  • Slot Blotting : Apply the denatured RNA samples to the membrane using a slot blot apparatus.

  • Crosslinking : UV-crosslink the RNA to the membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation : Incubate the membrane with anti-8-nitroguanosine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

  • Washing : Wash the membrane three times for 5 minutes each with TBST.[14]

  • Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

  • Washing : Wash the membrane three times for 5 minutes each with TBST.[14]

  • Detection : Add ECL substrate and image the membrane using a chemiluminescence detection system.[15]

Quantitative Data for Western/Slot Blotting
ParameterRecommendationSource
Blocking Time1 hour at RT[13]
Primary Antibody IncubationOvernight at 4°C[14]
Secondary Antibody Incubation1 hour at RT[14]
Recommended Antibody DilutionVaries by manufacturer, start with 1:1000General Practice

Application: Immunohistochemistry (IHC) and Immunocytochemistry (ICC)

IHC and ICC are powerful techniques for visualizing the localization of this compound within tissues and cells, respectively. This can provide valuable insights into the specific cell types and subcellular compartments affected by nitrative stress.

Experimental Workflow: Immunohistochemistry

IHC_Workflow start Start tissue_prep Tissue Fixation, Embedding, and Sectioning start->tissue_prep deparaffinization Deparaffinization and Rehydration tissue_prep->deparaffinization antigen_retrieval Antigen Retrieval (e.g., heat-induced) deparaffinization->antigen_retrieval blocking Blocking with Normal Serum antigen_retrieval->blocking primary_ab Incubate with primary anti-8-Nitroguanosine antibody (overnight at 4°C) blocking->primary_ab wash1 Wash with PBS primary_ab->wash1 secondary_ab Incubate with biotinylated secondary antibody wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 detection Add Avidin-Biotin Complex (ABC) or polymer-based detection system wash2->detection wash3 Wash with PBS detection->wash3 chromogen Add Chromogen Substrate (e.g., DAB) wash3->chromogen counterstain Counterstain with Hematoxylin (B73222) chromogen->counterstain dehydrate_mount Dehydrate and Mount counterstain->dehydrate_mount microscopy Microscopic Examination dehydrate_mount->microscopy end End microscopy->end

Figure 3. Workflow for Immunohistochemical staining of this compound.

Protocol: Immunohistochemistry (Paraffin-Embedded Tissues)
  • Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[16]

  • Antigen Retrieval : Perform antigen retrieval by heating sections in a citrate (B86180) buffer (pH 6.0) or a high pH buffer (e.g., Tris-EDTA, pH 9.0).[16] A method using 5% urea (B33335) at 95°C for 10 minutes has also been described.[17]

  • Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.[5][18]

  • Primary Antibody Incubation : Incubate sections with rabbit polyclonal anti-8-nitroguanosine antibody (e.g., 1-2 µg/mL) overnight at 4°C.[5]

  • Washing : Wash sections three times in PBS for 5 minutes each.[18]

  • Secondary Antibody Incubation : Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.[16]

  • Detection : Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

  • Chromogen Development : Visualize with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Counterstaining : Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting : Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.

Protocol: Immunocytochemistry (Cultured Cells)
  • Cell Seeding : Seed cells on coverslips or chamber slides and culture until desired confluency.

  • Fixation : Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[19]

  • Permeabilization : Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10 minutes.[17][19]

  • Blocking : Block with 10% goat serum in PBS for 1 hour at room temperature.[17]

  • Primary Antibody Incubation : Incubate with anti-8-nitroguanosine antibody (diluted in blocking buffer) overnight at 4°C.[17]

  • Washing : Wash cells three times with PBS.[17]

  • Secondary Antibody Incubation : Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[17]

  • Nuclear Staining : Incubate with a nuclear counterstain like DAPI for 5-10 minutes.[20]

  • Mounting : Mount coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualization : Visualize using a fluorescence microscope.

Quantitative Data for IHC/ICC
ParameterRecommendationSource
Primary Antibody Conc. (IHC)1-10 µg/mL[5][6][21]
Primary Antibody IncubationOvernight at 4°C or 2 hours at RT[17]
Blocking Solution5-10% Normal Goat Serum[5][17]
Antigen RetrievalHeat-induced (Citrate pH 6.0 or Urea)[16][17]

Troubleshooting Logic

When encountering issues such as high background or no signal, a systematic approach to troubleshooting is necessary.

Troubleshooting_Logic cluster_high_bg High Background cluster_no_signal No/Weak Signal start Problem Encountered problem_type High Background or No Signal? start->problem_type check_blocking Increase blocking time/concentration problem_type->check_blocking High Background check_primary_ab Check primary antibody viability/concentration problem_type->check_primary_ab No Signal check_ab_conc Decrease primary/secondary antibody concentration check_blocking->check_ab_conc check_washing Increase number/duration of washes check_ab_conc->check_washing check_secondary_ab Check secondary antibody compatibility/viability check_primary_ab->check_secondary_ab check_antigen_retrieval Optimize antigen retrieval method (IHC) check_secondary_ab->check_antigen_retrieval check_detection Check detection reagents (e.g., substrate) check_antigen_retrieval->check_detection

Figure 4. Logical workflow for troubleshooting common immunodetection issues.

References

application of 8-Nitroguanosine as a biomarker in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine is a nitrated nucleoside formed from the reaction of guanosine (B1672433) with reactive nitrogen species (RNS), such as peroxynitrite.[1] Under conditions of nitrosative stress, a key feature of chronic inflammation, the levels of this compound and its corresponding base, 8-nitroguanine (B15626), increase significantly.[2][3] This accumulation of nitrative damage to nucleic acids has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Consequently, this compound has emerged as a promising biomarker for assessing the risk, progression, and prognosis of these conditions in clinical studies. This document provides detailed application notes and experimental protocols for the utilization of this compound as a clinical biomarker.

Clinical Significance

Elevated levels of this compound and 8-nitroguanine have been observed in various clinical contexts, suggesting their broad applicability as biomarkers.

  • Cancer: Increased formation of 8-nitroguanine is associated with inflammation-related carcinogenesis. Studies have shown a correlation between strong 8-nitroguanine formation in tumor tissues and a poor prognosis for cancer patients. It has been investigated in various cancers, including those associated with chronic infections and inflammation.

  • Neurodegenerative Diseases: Nitrosative stress is a known contributor to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease. While much of the research has focused on the oxidative damage marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), the role of nitrative damage markers like this compound is an active area of investigation.

  • Cardiovascular Diseases: Chronic inflammation and oxidative/nitrosative stress are key drivers of cardiovascular disease development. Although studies on this compound are emerging, the related marker 8-OHdG has been shown to be associated with atherosclerosis and heart failure.

  • Inflammatory Conditions: As a direct product of RNS-mediated damage, this compound is a valuable indicator of inflammation. Its levels have been shown to be elevated in conditions associated with chronic inflammation.

  • Exposure to Xenobiotics: Studies have demonstrated that smokers have higher urinary levels of 8-nitroguanine compared to non-smokers, highlighting its potential as a biomarker for exposure to harmful substances that induce nitrosative stress.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data on 8-nitroguanine levels from various clinical studies. It is important to note that "8-nitroguanine" is often measured as the free base, which can be released from both DNA (as 8-nitro-2'-deoxyguanosine) and RNA (as this compound).

Table 1: Urinary 8-Nitroguanine Levels in Smokers vs. Non-Smokers

PopulationBiomarkerMatrixConcentration (fmol/mg creatinine)Reference
Smokers (n=12)8-NitroguanineUrineMedian: 6.1 (IQR: 23.8)
Non-smokers (n=17)8-NitroguanineUrineMedian: 0 (IQR: 0.90)
Smokers (n=7)8-NitroguanineUrine55.6 ± 83.4
Non-smokers (n=12)8-NitroguanineUrine6.2 ± 6.8

Table 2: 8-Nitroguanine Levels in Peripheral Lymphocyte DNA of Smokers and Lung Cancer Patients

PopulationBiomarkerMatrixConcentration (ng/µg DNA)Reference
Non-smoking healthy controls (n=15)8-NitroguanineLymphocyte DNA0.02 ± 0.04
Light-smoking healthy volunteers (n=15)8-NitroguanineLymphocyte DNA0.90 ± 1.0
Moderate-smoking healthy volunteers (n=15)8-NitroguanineLymphocyte DNA1.23 ± 1.14
Heavy-smoking healthy volunteers (n=15)8-NitroguanineLymphocyte DNA1.43 ± 0.79
Lung cancer patients with heavy smoking (n=15)8-NitroguanineLymphocyte DNA3.62 ± 1.38

Table 3: Serum 8-Nitroguanine Levels in Breast Cancer Patients Undergoing Radiotherapy

ConditionBiomarkerMatrixKey FindingsReference
Breast Cancer Patients (n=33) receiving adjuvant radiotherapy8-Nitroguanine (8-NG)Serum8-NG concentrations significantly increased with radiation doses up to 30 Gy. Alterations in 8-NG levels correlated with the grade of radiation-induced skin toxicity.

Signaling Pathways and Experimental Workflows

Formation of this compound and its Role in Pathogenesis

Under inflammatory conditions, cells such as macrophages and neutrophils produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO can react with superoxide (B77818) radicals (O₂⁻) to form the highly reactive peroxynitrite (ONOO⁻). Peroxynitrite can then nitrate (B79036) the guanine (B1146940) base in DNA and RNA at the C8 position to form 8-nitroguanine and this compound, respectively. 8-nitroguanine in DNA is unstable and can lead to depurination, creating an apurinic site which can result in G:C to T:A transversions during DNA replication, highlighting its mutagenic potential.

G cluster_inflammation Inflammatory Stimuli cluster_cellular_response Cellular Response cluster_damage Nucleic Acid Damage cluster_consequences Pathological Consequences Inflammatory_Stimuli Inflammatory Stimuli (e.g., infection, tissue injury) iNOS iNOS Activation Inflammatory_Stimuli->iNOS Superoxide Superoxide (O₂⁻) Production Inflammatory_Stimuli->Superoxide NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO_Production->Peroxynitrite Superoxide->Peroxynitrite Guanine Guanine in DNA/RNA Peroxynitrite->Guanine Nitration Nitroguanosine This compound (in RNA) Guanine->Nitroguanosine Nitroguanine 8-Nitroguanine (in DNA) Guanine->Nitroguanine Depurination Depurination Nitroguanine->Depurination Mutation G:C to T:A Transversion (Mutation) Depurination->Mutation Disease Contribution to Disease Pathogenesis Mutation->Disease

Formation of this compound and its pathological consequences.

General Workflow for this compound Biomarker Analysis

The quantification of this compound in clinical samples typically involves sample collection, processing, and analysis by either enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

G cluster_analysis Analytical Methods Sample_Collection Sample Collection (Urine, Serum, Plasma, Tissue) Sample_Processing Sample Processing (Centrifugation, Extraction, etc.) Sample_Collection->Sample_Processing ELISA Competitive ELISA Sample_Processing->ELISA HPLC_MS HPLC-MS/MS Sample_Processing->HPLC_MS Data_Analysis Data Analysis and Quantification ELISA->Data_Analysis HPLC_MS->Data_Analysis Interpretation Clinical Interpretation Data_Analysis->Interpretation

References

Application Notes and Protocols for In Vitro Assays of 8-Nitroguanosine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine is a significant biomarker for nitrative stress, resulting from the reaction of guanosine (B1672433) with reactive nitrogen species (RNS) such as peroxynitrite.[1][2] Its formation in DNA and RNA is associated with various pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[3][4] The study of this compound formation is crucial for understanding the mechanisms of nitrative damage and for the development of therapeutic interventions. These application notes provide detailed protocols for in vitro assays to induce and quantify this compound, aiding researchers in this field.

In Vitro Induction of this compound Formation

A common method for inducing the formation of this compound in vitro is through the exposure of nucleic acids or nucleosides to peroxynitrite.[5]

Protocol for Peroxynitrite-Mediated this compound Formation

This protocol describes the formation of this compound in a solution of guanosine, which can then be used as a standard or for methods development. The same principle can be applied to DNA and RNA.

Materials:

  • Guanosine

  • Peroxynitrite (handle with caution in a fume hood)

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.4)

  • HPLC-grade water

Procedure:

  • Prepare a 0.1 mg/mL solution of guanosine in 100 mM sodium phosphate buffer (pH 7.4).

  • Add peroxynitrite to the guanosine solution to the desired final concentration (e.g., 1 mM).

  • Incubate the reaction mixture at room temperature for 10 minutes.

  • The resulting solution containing this compound can then be analyzed by HPLC-ECD or LC-MS/MS.

Note: The formation of this compound is pH-dependent, with maximal formation observed around pH 8. 8-nitroguanine (B15626) is unstable in DNA and can be rapidly depurinated.

Signaling Pathway for this compound Formation

The formation of this compound is a downstream consequence of cellular processes that lead to the generation of reactive nitrogen species. A key pathway involves the production of nitric oxide (NO) and superoxide (B77818) (O₂⁻), which combine to form peroxynitrite (ONOO⁻).

8_Nitroguanosine_Formation_Pathway cluster_0 Cellular Environment cluster_1 Chemical Reaction NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L-arginine NADPH_Oxidase NADPH Oxidase Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide O2 Mitochondria Mitochondria Mitochondria->Superoxide O2 Inflammation Inflammation Inflammation->NOS Inflammation->NADPH_Oxidase Inflammation->Mitochondria Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Nitroguanosine This compound Peroxynitrite->Nitroguanosine Nitration Guanosine Guanosine (in DNA/RNA) Guanosine->Nitroguanosine

Formation of this compound from RNS.

Analytical Methods for this compound Quantification

Several in vitro assays are available for the quantification of this compound, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.

ParameterELISAHPLC-ECDLC-MS/MS
Principle Competitive ImmunoassayElectrochemical DetectionMass-to-charge ratio
Sensitivity ~1 ng/mL20–1000 fmol/injection3 fmol
Specificity Can have cross-reactivityModerateHigh
Throughput High (96-well plate format)Low to moderateLow to moderate
Instrumentation Plate readerHPLC with ECDLC with Mass Spectrometer
Sample Prep Minimal for fluidsCan require reduction stepCan require derivatization
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for the rapid screening of a large number of samples. Commercial kits are available for the quantification of 8-nitroguanine. The principle is a competitive immunoassay where 8-nitroguanine in the sample competes with a labeled 8-nitroguanine for binding to a limited amount of antibody.

Protocol for Competitive ELISA

This protocol is a generalized procedure based on commercially available kits.

Materials:

  • 8-Nitroguanine pre-coated 96-well plate

  • 8-Nitroguanine standards

  • Biotinylated anti-8-nitroguanine antibody

  • Streptavidin-HRP conjugate

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Add 8-nitroguanine standards and samples to the wells of the pre-coated microplate.

  • Add biotinylated anti-8-nitroguanine antibody to each well and incubate.

  • Wash the plate to remove unbound antibody.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate to remove unbound conjugate.

  • Add TMB substrate and incubate to develop color. The color intensity is inversely proportional to the amount of 8-nitroguanine in the sample.

  • Add stop solution to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of 8-nitroguanine in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow Start Start Add_Samples Add Samples/Standards to Coated Plate Start->Add_Samples Add_Antibody Add Biotinylated Anti-8-Nitroguanine Ab Add_Samples->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash1 Wash Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate Add_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze Analyze Data (Standard Curve) Read_Plate->Analyze End End Analyze->End

Workflow for Competitive ELISA.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a sensitive and selective method for the quantification of this compound. It often involves the chemical reduction of 8-nitroguanine to 8-aminoguanine (B17156) for enhanced detection.

Protocol for HPLC-ECD

Sample Preparation (with reduction):

  • Hydrolyze DNA/RNA samples to release the nucleobases.

  • Chemically reduce 8-nitroguanine to 8-aminoguanine using a reducing agent like sodium hydrosulfite.

  • Purify the sample using solid-phase extraction (SPE) to remove interfering substances.

HPLC-ECD Analysis:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient elution with a buffer such as a phosphate buffer containing a small percentage of an organic solvent like acetonitrile.

  • Electrochemical Detector: A glassy carbon electrode set at an appropriate potential to detect the analyte of interest (e.g., 8-aminoguanine).

  • Quantification: The concentration of the analyte is determined by comparing the peak area from the sample to that of a standard curve.

HPLC_ECD_Workflow Start Start Sample_Prep Sample Preparation (Hydrolysis, Reduction) Start->Sample_Prep SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Inject Inject Sample onto HPLC SPE->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Electrochemical Detection (ECD) Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze End End Analyze->End

Workflow for HPLC-ECD Analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the accurate and sensitive quantification of this compound due to its high specificity. Methods may involve chemical derivatization to enhance sensitivity.

Protocol for LC-MS/MS with MTNG Derivatization

This protocol is based on a method using 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG) for derivatization.

Sample Preparation and Derivatization:

  • Hydrolyze DNA samples.

  • To the hydrolysate, add an isotope-labeled internal standard ([¹³C₂,¹⁵N]-8-nitroG).

  • Add an excess of MTNG to the sample and incubate to ensure complete derivatization.

Online SPE LC-MS/MS Analysis:

  • Online SPE: Use an online SPE system to remove unreacted MTNG and other interfering substances before the sample enters the analytical column.

  • LC System: A standard HPLC or UPLC system with a C18 column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific mass transitions for the MTNG-derivatized this compound and its internal standard. For example, m/z 391→363 for 8-nitroG-MTNG and m/z 394→366 for the internal standard.

  • Quantification: The amount of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a standard curve.

LC_MS_MS_Workflow Start Start Sample_Prep Sample Preparation (Hydrolysis) Start->Sample_Prep Add_IS Add Isotope-Labeled Internal Standard Sample_Prep->Add_IS Derivatize Derivatization with MTNG Add_IS->Derivatize Online_SPE Online Solid-Phase Extraction (SPE) Derivatize->Online_SPE LC_Separation LC Separation Online_SPE->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Analyze Data Analysis (Ratio to Internal Standard) MS_MS_Detection->Analyze End End Analyze->End

Workflow for LC-MS/MS with Derivatization.

The choice of an in vitro assay for studying this compound formation depends on the specific research question, sample type, and available resources. ELISA offers high throughput for screening, while HPLC-ECD provides a balance of sensitivity and accessibility. LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for definitive quantification. The protocols and data presented here provide a comprehensive guide for researchers to effectively measure this important biomarker of nitrative stress.

References

Quantitative Analysis of 8-Nitroguanosine: A Biomarker of Nitrative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine and its corresponding DNA lesion, 8-nitroguanine (B15626) (8-nitroGua), are critical biomarkers for nitrative stress, resulting from the reaction of reactive nitrogen species (RNS) with guanine (B1146940) residues in nucleic acids.[1][2] This damage is implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammation-associated conditions.[1][2][3] Accurate quantification of this compound is therefore crucial for understanding disease mechanisms, identifying potential therapeutic targets, and developing novel diagnostic tools. These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples, targeted at researchers, scientists, and professionals in drug development.

Significance of this compound Quantification

This compound serves as a valuable indicator of RNS-induced damage to DNA and RNA. Its presence and concentration in biological matrices can provide insights into:

  • Inflammation-related carcinogenesis: Elevated levels of 8-nitroguanine have been observed in various cancer tissues, suggesting its role as a potential biomarker for evaluating cancer risk and prognosis.

  • Microbial pathogenesis: The formation of this compound during microbial infections highlights its involvement in the host response to pathogens and associated pathologies.

  • Drug efficacy and toxicity: Quantifying this compound can aid in assessing the impact of therapeutic interventions on nitrative stress and evaluating potential drug-induced toxicity.

Analytical Methodologies

Several analytical techniques have been developed for the sensitive and specific quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes the performance of various methods for the quantitative analysis of 8-nitroguanine.

Analytical MethodSample TypeDerivatizationLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery (%)Citation
LC-MS/MSDNANoneLOD: 3 fmol-
Online SPE LC-MS/MSDNAMTNGLOD: 0.015 nM-
LC-MSDNAMTNGLOQ: 3.0 nM99.1 - 99.8
HPLC-ECDUrineImmunoaffinity PurificationDetection Limit: 50 fmol per injection-
Colorimetric KitDNA/RNA-Detection Limit: 2 pg of 8-NG-

MTNG: 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) SPE: Solid-Phase Extraction HPLC-ECD: High-Performance Liquid Chromatography with Electrochemical Detection LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry

Experimental Protocols

Protocol 1: Quantitative Analysis of 8-Nitroguanine in DNA by LC-MS/MS with Chemical Derivatization

This protocol describes a highly sensitive method for the detection of 8-nitroguanine in DNA samples using online solid-phase extraction (SPE) liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with chemical derivatization.

Materials:

  • DNA sample

  • [13C2,15N]-8-nitroG (Isotope-labeled internal standard)

  • 1 N HCl

  • 1 N NaOH

  • 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) derivatization reagent

  • Reaction buffer

  • Online SPE LC-MS/MS system

Procedure:

  • Sample Preparation and Hydrolysis:

    • To a 50 µL DNA sample, add 50 µL of 5 nM [13C2,15N]-8-nitroG internal standard.

    • Add 100 µL of 1 N HCl and incubate at 80°C for 30 minutes for acid hydrolysis.

    • Neutralize the sample by adding 100 µL of 1 N NaOH.

  • Derivatization:

    • Add the MTNG derivatization reagent to the hydrolyzed sample. An excess of MTNG is required to ensure complete derivatization (e.g., a molar ratio of 3740:1 of MTNG to 8-nitroG).

    • Incubate the mixture under optimized conditions to allow for the formation of the 8-nitroG-MTNG derivative.

  • Online SPE LC-MS/MS Analysis:

    • Inject the derivatized sample into the online SPE LC-MS/MS system.

    • The online SPE step is crucial for removing unreacted MTNG and other matrix interferences, thus preventing ion-source contamination.

    • Separate the 8-nitroG-MTNG derivative using a suitable LC column and conditions.

    • Detect and quantify the derivative using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Protocol 2: Direct Quantitative Analysis of 8-Nitroguanine in DNA by LC-MS/MS

This protocol details the direct measurement of 8-nitroguanine in DNA without chemical derivatization, which is advantageous for its simplicity. However, it is important to note the chemical instability of 8-nitroguanine, which can lead to its loss during sample preparation.

Materials:

  • DNA sample

  • [13C2,15N]-8-nitroG (Isotope-labeled internal standard)

  • 1 N HCl

  • 1 N NaOH

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Hydrolysis:

    • Spike 50 µL of the DNA sample with 50 µL of 10 ng/mL [13C2,15N]-8-nitroG.

    • Perform acid hydrolysis by adding 100 µL of 1 N HCl and incubating at 80°C for 30 minutes.

    • Neutralize the reaction with 100 µL of 1 N NaOH.

  • LC-MS/MS Analysis:

    • Directly inject the neutralized hydrolysate into the LC-MS/MS system.

    • Analyze the samples in negative ion MRM mode.

    • Monitor the transitions for 8-nitroG (e.g., m/z 195→178 and 195→153) and the internal standard (e.g., m/z 198→181).

Note on Stability: 8-nitroguanine is chemically unstable and can be lost through depurination during DNA extraction and sample processing. The half-life of 8-nitroguanine in double-stranded DNA is approximately 2.4 hours at 37°C. Therefore, it is recommended to process samples quickly and at low temperatures. A suggested alternative is the direct detection of cellular 8-nitroguanine after nuclear membrane lysis to account for both DNA and RNA lesions.

Protocol 3: Colorimetric Quantification of 8-Nitroguanine in DNA/RNA

This protocol provides a high-throughput and convenient method for quantifying 8-nitroguanine using a colorimetric assay kit. This method does not require DNA/RNA digestion or hydrolysis.

Materials:

  • EpiQuik™ Nitrosative (8-Nitroguanine) DNA/RNA Damage Quantification Kit (Colorimetric) or similar

  • Isolated DNA or RNA sample (100 ng to 300 ng)

  • Microplate spectrophotometer

Procedure:

  • Sample Preparation:

    • Isolate total DNA or RNA from cells or tissues. The recommended input amount is 300 ng for optimal quantification.

  • Assay Procedure (as per manufacturer's instructions):

    • The assay typically involves binding the DNA/RNA sample to strip wells.

    • An antibody specific for 8-nitroguanine is added, which binds to the 8-nitroGua in the sample.

    • A detection enzyme is then added, followed by a colorimetric substrate.

    • The reaction is stopped, and the absorbance is read in a microplate spectrophotometer.

    • The amount of 8-nitroguanine is proportional to the measured optical density (OD).

  • Quantification:

    • Calculate the amount of 8-nitroguanine in the sample by comparing its OD to a standard curve generated with the provided positive control.

Visualizations

Signaling Pathway of Nitrative Stress and this compound Formation

Nitrative_Stress_Pathway RNS Reactive Nitrogen Species (e.g., Peroxynitrite) Guanine Guanine in DNA/RNA RNS->Guanine Nitration 8_Nitroguanine 8-Nitroguanine Guanine->8_Nitroguanine Depurination Depurination 8_Nitroguanine->Depurination AP_Site Apurinic Site Depurination->AP_Site Mutation G to T Transversion Mutation AP_Site->Mutation Carcinogenesis Inflammation-Associated Carcinogenesis Mutation->Carcinogenesis

Caption: Formation of 8-Nitroguanine via nitrative stress and its role in mutagenesis.

Experimental Workflow for LC-MS/MS Analysis of 8-Nitroguanine

Experimental_Workflow Start Biological Sample (Cells, Tissues, Urine) Isolation DNA/RNA Isolation Start->Isolation Hydrolysis Acid Hydrolysis Isolation->Hydrolysis Derivatization Derivatization (optional) with MTNG Hydrolysis->Derivatization LC_MSMS LC-MS/MS Analysis Hydrolysis->LC_MSMS Direct Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: General workflow for the quantitative analysis of 8-Nitroguanine by LC-MS/MS.

References

Application Notes and Protocols for 8-Nitroguanosine Measurement in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroguanosine (8-nitro-G) is a significant biomarker of nitrative damage to RNA, resulting from the reaction of guanosine (B1672433) with reactive nitrogen species (RNS) such as peroxynitrite. Elevated levels of this compound are associated with various pathophysiological conditions, including inflammation, neurodegenerative diseases, and cancer. Its measurement in biological fluids like urine provides a non-invasive method to assess nitrative stress. This document provides detailed application notes and protocols for the sample preparation of this compound from urine for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Pathway: Formation of this compound

Under conditions of inflammation and oxidative stress, there is an increased production of nitric oxide (NO•) and superoxide (B77818) (O₂•⁻). These two radicals react to form the highly reactive peroxynitrite (ONOO⁻). Peroxynitrite can then nitrate (B79036) the guanine (B1146940) base in RNA and free guanosine to form this compound. This modified nucleoside is then excised during RNA turnover and repair processes, and subsequently excreted in the urine.

G cluster_0 Cellular Environment NO Nitric Oxide (NO•) ONOO Peroxynitrite (ONOO⁻) NO->ONOO Reaction O2 Superoxide (O₂•⁻) O2->ONOO Nitro_G This compound ONOO->Nitro_G Nitration Guanosine Guanosine in RNA / free Guanosine Guanosine->Nitro_G Urine Excretion in Urine Nitro_G->Urine Metabolism & Repair

Caption: Formation and excretion of this compound.

Experimental Workflow for Urinary this compound Analysis

The general workflow for the analysis of this compound in urine involves sample collection, the addition of an internal standard, sample clean-up and enrichment, followed by instrumental analysis.

G Urine_Sample Urine Sample Collection IS_Spike Spike with Isotope-Labeled Internal Standard Urine_Sample->IS_Spike Sample_Prep Sample Preparation (SPE or Immunoaffinity) IS_Spike->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: General experimental workflow.

Sample Preparation Protocols

The choice of sample preparation method is critical for accurate quantification of this compound due to its low concentration in a complex matrix like urine. Below are detailed protocols for three common methods: Solid-Phase Extraction (SPE), Online Solid-Phase Extraction, and Immunoaffinity Purification.

Protocol 1: Offline Solid-Phase Extraction (SPE)

This protocol is a general method for the extraction of nucleosides from urine and may require optimization for this compound specifically.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge 1 mL of urine at 10,000 x g for 10 minutes to remove particulate matter.

    • Transfer the supernatant to a clean tube.

    • Add the isotope-labeled internal standard to the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove interfering hydrophilic compounds.

    • Wash the cartridge with 2 mL of methanol to remove interfering hydrophobic compounds.

  • Elution:

    • Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Protocol 2: Online Solid-Phase Extraction (SPE) Coupled with LC-MS/MS

Online SPE automates the extraction process, improving throughput and reproducibility. This method often includes a derivatization step to enhance sensitivity and specificity.[1]

Materials:

  • Online SPE system with a suitable SPE column (e.g., reversed-phase polymer)

  • Isotope-labeled this compound internal standard

  • Derivatization agent (e.g., 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate, MTNG)

  • Reaction buffer

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment and Derivatization:

    • Centrifuge the urine sample to remove particulates.

    • To 50 µL of urine supernatant, add 50 µL of isotope-labeled internal standard.

    • Add 150 µL of reaction buffer and initiate the derivatization by adding the MTNG reagent.

    • Incubate the mixture under optimized conditions (e.g., 25°C for 90 minutes).[1]

  • Online SPE-LC-MS/MS Analysis:

    • Inject the derivatized sample into the online SPE-LC-MS/MS system.

    • The sample is loaded onto the SPE column where interfering substances are washed away.

    • A valve switch directs the mobile phase to elute the analyte from the SPE column onto the analytical LC column for separation and subsequent detection by MS/MS.

Protocol 3: Immunoaffinity Purification

This method utilizes highly specific antibodies to isolate this compound, resulting in a very clean sample.[2]

Materials:

  • Immunoaffinity column with anti-8-nitroguanosine antibody

  • Phosphate buffered saline (PBS)

  • Elution buffer (e.g., a low pH buffer or a solution of organic solvent)

  • Neutralization buffer

  • Isotope-labeled this compound internal standard

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulates.

    • Add the isotope-labeled internal standard to the supernatant.

    • Adjust the pH of the urine sample to be compatible with the antibody binding conditions (typically neutral pH).

  • Immunoaffinity Column Chromatography:

    • Equilibrate the immunoaffinity column with PBS.

    • Load the pre-treated urine sample onto the column.

    • Wash the column extensively with PBS to remove unbound molecules.

  • Elution:

    • Elute the bound this compound using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer to preserve the integrity of the analyte.

  • Dry-down and Reconstitution:

    • Evaporate the neutralized eluate to dryness.

    • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation and analysis methods for this compound and the related biomarker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), for which more data is available.

AnalyteSample Preparation MethodAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)RecoveryReference
8-Nitroguanine (B15626)Immunoaffinity PurificationHPLC-ECDLOD: 25 fmol/injectionNot Reported[2]
8-NitroguanineOnline SPE with DerivatizationLC-MS/MSLOD: 0.015 nM96-104%[1]
8-OHdGOffline SPEGC-MSLOQ: >2.5 nM70-80%[3]
8-OHdGLyophilization (no SPE)LC-MS/MSLOD: 0.01 µg/L; LOQ: 0.05 µg/L98-101%[4][5]
8-OHdGSolid/Liquid Phase MicroextractionHPLC-DADLOD: 0.85 ng/mL>92.36%[6]

Note: Direct comparison between methods is challenging due to variations in instrumentation, sample matrices, and reporting units. The table is intended to provide a general overview of the expected performance.

Conclusion

The selection of an appropriate sample preparation method for urinary this compound analysis depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available instrumentation. Immunoaffinity purification offers high specificity, while online SPE provides high throughput and automation. Offline SPE is a versatile and widely used technique, though it may require more extensive method development. For all methods, the use of an isotope-labeled internal standard is crucial for accurate quantification.

References

Troubleshooting & Optimization

improving the sensitivity of 8-Nitroguanosine detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-Nitroguanosine (8-NG) detection methods.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the experimental detection of this compound using common analytical techniques.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Issue: Low or No Signal Detected

  • Question: I am not detecting any this compound in my samples, even when I expect it to be present. What could be the cause?

  • Answer:

    • Analyte Instability: this compound is chemically unstable and can be lost during sample preparation, particularly during DNA extraction[1][2]. Consider analyzing this compound directly after nuclear membrane lysis to minimize depurination[1][2]. The half-life of 8-nitroguanine (B15626) from single-stranded DNA is as short as 1.6 hours at 37°C[1][2].

    • Inefficient Derivatization: If using a derivatization method (e.g., with MTNG), the reaction may be incomplete. Ensure that the derivatization agent is in sufficient excess. For MTNG derivatization, a molar ratio of MTNG to 8-nitroG of 3740:1 has been shown to be effective[3][4].

    • Improper MS Settings: Verify that the mass spectrometer is set to the correct parent and fragment ions for this compound or its derivatized form. For MTNG-derivatized this compound, the transition m/z 391 → 394 (for the surrogate standard) can be monitored[5].

    • Ion Suppression: Matrix components from your sample can interfere with the ionization of your target analyte in the MS source. Ensure your sample preparation includes a thorough clean-up step. The use of an online solid-phase extraction (SPE) system can effectively remove interfering substances[3][4].

Issue: High Background or False Positives

  • Question: My LC-MS/MS results show a signal for this compound in my negative control samples. Why is this happening?

  • Answer:

    • Interfering Compounds: Direct LC-MS/MS analysis without derivatization can be prone to false-positive signals from interfering compounds in the sample matrix. In human urine, for example, a significant false-positive signal can be detected without derivatization[3][4].

    • Specificity Enhancement with Derivatization: Chemical derivatization, such as with 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG), significantly increases the specificity of the assay, helping to eliminate false positives[3][4].

    • Contamination: Ensure all glassware, solvents, and reagents are free from contamination.

Issue: Poor Peak Shape (Tailing, Splitting)

  • Question: The peaks for this compound in my chromatogram are tailing or split. How can I improve the peak shape?

  • Answer:

    • Column Contamination: The analytical column may be contaminated with residual sample matrix. Flush the column according to the manufacturer's instructions.

    • Injection Solvent Mismatch: The solvent used to dissolve the sample should be of similar or lower eluotropic strength than the mobile phase. Injecting in a stronger solvent can cause peak distortion.

    • Column Void: A void may have formed at the head of the column due to silica (B1680970) dissolution, especially if using mobile phases with a pH > 7.

HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection)

Issue: Low Sensitivity/Inability to Detect Low Concentrations

  • Question: I am struggling to detect low levels of this compound using HPLC-ECD. How can I improve the sensitivity?

  • Answer:

    • Method Limitation: HPLC-ECD methods generally have higher detection limits (20–1000 fmol/injection) compared to LC-MS/MS[3].

    • Suboptimal Reduction Step: Many HPLC-ECD methods require the reduction of this compound to 8-aminoguanine. Inconsistent reaction efficiency in this step can lead to low and irreproducible results[3].

    • Interference from Uric Acid: Uric acid is electroactive and can interfere with the detection of this compound, especially in urine samples. Sample clean-up using solid-phase extraction (SPE) can help to remove interfering substances[6].

Issue: Baseline Noise or Drift

  • Question: My HPLC-ECD baseline is noisy or drifting, making it difficult to accurately quantify my peaks. What are the common causes?

  • Answer:

    • Mobile Phase Issues: Ensure the mobile phase is properly degassed to prevent air bubbles in the system. Contaminated or old mobile phase can also contribute to baseline noise.

    • Detector Cell Contamination: The electrochemical detector cell can become contaminated over time. Clean the cell according to the manufacturer's protocol.

    • Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift. Use a column oven to maintain a stable temperature.

Immunoassays (ELISA)

Issue: High Background

  • Question: The background in my this compound ELISA is very high, even in the blank wells. What can I do to reduce it?

  • Answer:

    • Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents, leading to a high background signal. Increase the number of wash steps and ensure complete removal of wash buffer after each step.

    • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate the antibodies to determine the optimal concentration.

    • Ineffective Blocking: The blocking step is crucial to prevent non-specific binding. Ensure the blocking buffer is fresh and incubate for the recommended time.

Issue: Weak or No Signal

  • Question: I am getting a very weak or no signal in my ELISA, even for my positive control. What could be wrong?

  • Answer:

    • Reagent Issues: Check the expiration dates of all reagents. Improper storage of antibodies or the HRP conjugate can lead to a loss of activity.

    • Incorrect Antibody Pair: In a sandwich ELISA format, ensure the capture and detection antibodies recognize different epitopes on the target molecule.

    • Analyte Degradation: Due to the instability of this compound, improper sample storage or handling can lead to its degradation.

Issue: Poor Reproducibility

  • Question: There is high variability between my replicate wells. How can I improve the precision of my ELISA?

  • Answer:

    • Pipetting Inaccuracy: Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and fresh tips for each sample and reagent.

    • Uneven Temperature: Inconsistent temperature during incubation steps can lead to variability. Avoid stacking plates in the incubator.

    • Incomplete Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the wells.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the most sensitive method for detecting this compound?

    • A1: LC-MS/MS, particularly when coupled with chemical derivatization (e.g., MTNG) and online solid-phase extraction, is the most sensitive method, with detection limits as low as 0.015 nM[3][4].

  • Q2: Why is this compound so difficult to measure accurately?

    • A2: The primary challenge is its chemical instability. This compound in DNA can be spontaneously released (depurination), leading to its loss during sample processing, especially during DNA extraction[1][2][7]. This makes quantification challenging and requires careful consideration of the analytical workflow.

  • Q3: Can I use an antibody-based method like ELISA for quantitative analysis?

    • A3: Yes, ELISA kits are available for the quantification of this compound. However, it is crucial to be aware of potential cross-reactivity of the antibodies with other guanine (B1146940) bases, which could affect the accuracy of the results. The specificity of the antibody used is a critical factor.

  • Q4: What is the significance of measuring this compound?

    • A4: this compound is a marker of nitrative DNA damage caused by reactive nitrogen species (RNS) during inflammation. Its formation is linked to inflammation-associated carcinogenesis and can serve as a potential biomarker to evaluate cancer risk[7][8].

  • Q5: How should I prepare my samples for this compound analysis to ensure stability?

    • A5: Due to its instability, it is recommended to minimize sample processing time and keep samples on ice or at -80°C. For cellular samples, a strategy that involves direct analysis after nuclear membrane lysis, bypassing the lengthy DNA extraction process, is suggested to prevent the loss of this compound[1][2].

Section 3: Data Presentation

Table 1: Comparison of this compound Detection Methods

FeatureLC-MS/MS with MTNG DerivatizationDirect LC-MS/MSHPLC-ECDImmunoassay (ELISA)
Limit of Detection (LOD) ~0.015 nM[3][4]~3 fmol[1][2]20–1000 fmol/injection[3]~1 ng/mL or ~18.75 pg/mL
Limit of Quantification (LOQ) ~0.05 nMNot consistently reportedNot consistently reportedVaries by kit
Specificity High (enhanced by derivatization)[3][4]Moderate (potential for false positives)[3][4]Moderate (potential interference)Variable (dependent on antibody)
Reproducibility High (Inter- and intraday imprecision <5.0%)[3][4]GoodLower (due to reduction step variability)[3]Good with proper technique
Key Advantages High sensitivity and specificityDirect measurementRelatively lower cost instrumentationHigh throughput, easy to use
Key Disadvantages Requires derivatization step, expensive equipmentSusceptible to matrix effects and false positives[3][4]Lower sensitivity, potential for interferencePotential for antibody cross-reactivity

Section 4: Experimental Protocols

Protocol: LC-MS/MS with MTNG Derivatization

This protocol is adapted from a method for the sensitive detection of this compound in DNA[3].

  • DNA Hydrolysis:

    • Take 50 µL of the DNA sample.

    • Spike with 50 µL of an internal standard (e.g., 5 nM [¹³C₂,¹⁵N]-8-nitroG).

    • Add 100 µL of 1 N HCl and incubate at 80°C for 30 minutes.

    • Neutralize the reaction by adding 100 µL of 1 N NaOH.

  • Derivatization with MTNG:

    • Prepare a reaction buffer by combining 10 mL of 20 mM sodium acetate (B1210297) buffer (pH 4.8), 1 mL of 3 M sodium acetate buffer (pH 5.1), and 1 mL of 1 M Tris-HCl buffer (pH 8.0).

    • In a new tube, mix 150 µL of the hydrolyzed DNA sample with 60 µL of 14 mM MTNG, 150 µL of the reaction buffer, and 15 µL of 1 N HCl.

    • Incubate at 25°C for 90 minutes to allow for the formation of the 8-nitroG-MTNG derivative.

  • LC-MS/MS Analysis:

    • Transfer the derivatized sample to an autosampler vial.

    • Inject the sample into an LC-MS/MS system equipped with an online SPE column. The online SPE is crucial for removing excess MTNG reagent, which can cause ion-source contamination[3][4].

    • Use a suitable reversed-phase analytical column for separation.

    • Set the mass spectrometer to monitor the specific mass transitions for the 8-nitroG-MTNG derivative and the internal standard.

Protocol: Competitive ELISA for this compound

This is a general protocol for a competitive ELISA. Refer to the specific kit manufacturer's instructions for detailed procedures.

  • Sample and Standard Preparation:

    • Prepare a standard curve by serially diluting the provided this compound standard.

    • Prepare your samples (e.g., urine, plasma, or tissue homogenates) according to the kit's instructions. Dilution may be necessary.

  • Assay Procedure:

    • Add the standards and samples to the wells of the microplate, which is pre-coated with an this compound-BSA conjugate.

    • Add the anti-8-Nitroguanosine monoclonal antibody to each well. During this incubation, the free this compound in the sample competes with the coated this compound for antibody binding.

    • Wash the plate to remove unbound antibodies and sample components.

    • Add an HRP-conjugated secondary antibody.

    • Wash the plate again to remove the unbound secondary antibody.

    • Add the TMB substrate and incubate until a color develops. The color intensity will be inversely proportional to the amount of this compound in the sample.

    • Stop the reaction with a stop solution and read the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Section 5: Visualizations

Signaling_Pathway Inflammation Inflammatory Stimuli (e.g., Infection, Irritants) iNOS Inducible Nitric Oxide Synthase (iNOS) Expression Inflammation->iNOS upregulates Superoxide Superoxide (O2-) Inflammation->Superoxide generates NO Nitric Oxide (NO) iNOS->NO produces Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide->Peroxynitrite Nitroguanosine This compound Peroxynitrite->Nitroguanosine reacts with Guanine Guanine in DNA/RNA Guanine->Nitroguanosine Depurination Spontaneous Depurination Nitroguanosine->Depurination AP_Site Apurinic (AP) Site Depurination->AP_Site Mutation G to T Transversion Mutation AP_Site->Mutation can lead to

Caption: Formation of this compound via peroxynitrite-mediated nitration of guanine.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Cells, Tissue, Urine) Lysis Cell Lysis / Homogenization Sample->Lysis Hydrolysis DNA/RNA Hydrolysis (if required) Lysis->Hydrolysis Derivatization Chemical Derivatization (e.g., MTNG for LC-MS/MS) Hydrolysis->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup LC_Separation Chromatographic Separation (HPLC or LC) Cleanup->LC_Separation Detection Detection (MS/MS, ECD, or ELISA) LC_Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification Results Results Interpretation Quantification->Results

Caption: General experimental workflow for the detection of this compound.

References

Technical Support Center: 8-Nitroguanosine Stability in DNA and RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Nitroguanosine (8-nitroG) in DNA and RNA. The information provided addresses common challenges related to the stability of this modified nucleoside during nucleic acid extraction and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Low or undetectable levels of this compound in extracted DNA.

  • Question: I am trying to quantify this compound in my DNA samples after extraction, but the levels are consistently low or below the limit of detection. What could be the cause?

  • Answer: The most likely cause is the inherent chemical instability of this compound in DNA. 8-nitro-2'-deoxyguanosine (B12904573) is prone to spontaneous depurination, where the modified base is lost from the DNA backbone, particularly under physiological conditions.[1][2][3][4] This instability is a significant challenge during standard DNA extraction protocols, which can take several hours and involve conditions that promote depurination. In fact, some studies suggest that the measurement of 8-nitroG in isolated DNA is not practical due to its rapid loss during the extraction process.[2]

    Troubleshooting Steps:

    • Minimize Extraction Time and Temperature: The rate of depurination is highly dependent on temperature. Whenever possible, keep samples on ice and expedite the extraction process.

    • Optimize pH: The stability of 8-nitroG is also influenced by pH. While the optimal pH for its formation is around 8, its stability during extraction should be considered. Maintaining a neutral to slightly acidic pH during the final resuspension steps may help, though this needs to be balanced with the requirements of downstream applications.

    • Consider Alternative Quantification Strategies: Instead of quantifying 8-nitroG in extracted DNA, consider methods that analyze the total cellular content or use derivatization agents prior to or immediately after cell lysis to stabilize the adduct.

    • Analyze RNA Instead: this compound is significantly more stable in RNA than in DNA. If your research questions allow, consider measuring 8-nitroG in RNA as a more stable biomarker of nitrative stress.

Issue 2: High variability in this compound measurements between replicate samples.

  • Question: I am observing significant variability in my this compound quantification results, even between technical replicates from the same sample. What could be causing this?

  • Answer: High variability is often a consequence of the instability of this compound, as discussed in the previous issue. Minor variations in the duration of incubation steps, temperature, or pH during extraction can lead to different extents of depurination, resulting in inconsistent measurements. Additionally, if using colorimetric kits, ensure that the input DNA or RNA amounts are consistent and within the optimal range for the assay, typically 100-300 ng.

    Troubleshooting Steps:

    • Standardize Protocol Execution: Ensure that all steps of the extraction protocol are performed as consistently as possible for all samples. Pay close attention to incubation times and temperatures.

    • Use an Internal Standard: For LC-MS/MS-based quantification, the use of an isotope-labeled internal standard, such as [¹³C₂,¹⁵N]-8-nitroG, is crucial to correct for sample loss during processing and variations in instrument response.

    • Perform Derivatization: Chemical derivatization with reagents like 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG) can stabilize the 8-nitroG adduct and improve the sensitivity and reliability of LC-MS/MS analysis.

    • Check for Contaminants: Ensure that the extracted nucleic acids are free of contaminants that might interfere with the quantification assay. For example, high salt concentrations can affect the performance of some analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound in DNA?

A1: The half-life of this compound in DNA is relatively short and is influenced by both temperature and the structure of the DNA. In double-stranded DNA, the half-life is approximately 2.4 hours at 37°C. This decreases to about 1.6 hours in single-stranded DNA at the same temperature. The stability increases significantly at lower temperatures, with the half-life extending to 1115 hours in double-stranded DNA at -20°C.

Q2: Is this compound more stable in RNA than in DNA?

A2: Yes, this compound is considerably more stable in RNA compared to its deoxy-form in DNA. This is because 8-nitro-2'-deoxyguanosine in DNA rapidly undergoes depurination, leading to the release of the 8-nitroguanine (B15626) base. This makes RNA a potentially more reliable source for quantifying this compound as a biomarker of nitrative damage.

Q3: Can I use a standard DNA extraction kit to isolate DNA for this compound analysis?

A3: While standard DNA extraction kits can be used, it is important to be aware that significant loss of this compound is likely to occur due to its instability. If using a kit, it is crucial to work quickly and keep the samples cold to minimize depurination. For more accurate quantification, consider specialized protocols or kits designed for the analysis of DNA damage, or methods that do not require prior nucleic acid purification.

Q4: What are the recommended methods for quantifying this compound?

A4: Several methods are available for the quantification of this compound:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method. To overcome the instability of 8-nitroG and enhance sensitivity, it is often coupled with online solid-phase extraction and chemical derivatization.

  • Colorimetric Quantification Kits: Commercially available kits, such as the EpiQuik™ Nitrosative (8-Nitroguanine) DNA/RNA Damage Quantification Kit, provide a more high-throughput and less instrument-intensive method for quantification. These assays are typically based on an ELISA-like format using specific antibodies to detect 8-nitroG.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This method has also been used for the detection of this compound.

Q5: How should I store samples intended for this compound analysis?

A5: Given the instability of this compound, especially in DNA, prompt processing of fresh samples is ideal. If storage is necessary, it is recommended to store samples at -80°C to minimize degradation. For purified 8-nitroguanine, storage at -20°C is recommended, and it can be stable for at least 4 years under these conditions.

Quantitative Data Summary

The following tables summarize the stability of this compound under different conditions.

Table 1: Half-life of 8-Nitroguanine in DNA

DNA StructureTemperatureHalf-lifeReference
Double-stranded37°C2.4 hours
Single-stranded37°C1.6 hours
Double-stranded-20°C1115 hours
Single-stranded-20°C533 hours

Table 2: Half-life of this compound Nucleosides

NucleosideTemperatureHalf-lifeReference
8-nitrodeoxyguanosineRoom Temperature~10 minutes
8-nitrodeoxyguanosine37°C≤ 3 minutes
This compound37°C5 hours
This compound5°CSeveral weeks

Experimental Protocols

Protocol 1: General DNA Extraction with Precautions for this compound Stability

This protocol is a modification of a standard phenol-chloroform extraction, with emphasis on minimizing 8-nitroG loss.

Materials:

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K

  • RNase A

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Ice-cold 100% ethanol (B145695)

  • 70% ethanol

  • TE buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

Procedure:

  • Homogenize cells or tissues in ice-cold lysis buffer.

  • Add Proteinase K and incubate at a reduced temperature (e.g., 37°C) for the shortest effective time to digest proteins.

  • Inactivate Proteinase K by heating briefly (if compatible with downstream applications) or proceed directly to phenol-chloroform extraction.

  • Perform all extraction steps on ice or in a refrigerated centrifuge.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, mix gently, and centrifuge to separate the phases.

  • Transfer the aqueous phase to a new tube and repeat the extraction with chloroform:isoamyl alcohol to remove residual phenol.

  • Precipitate the DNA by adding 2-2.5 volumes of ice-cold 100% ethanol and incubate at -80°C for a minimal duration (e.g., 30 minutes).

  • Pellet the DNA by centrifugation at 4°C.

  • Wash the DNA pellet with ice-cold 70% ethanol.

  • Air-dry the pellet briefly and resuspend in TE buffer.

  • Proceed immediately with analysis or store at -80°C.

Protocol 2: Acid Hydrolysis and Derivatization for LC-MS/MS Analysis of 8-Nitroguanine in DNA (Adapted from)

Materials:

  • DNA sample

  • [¹³C₂,¹⁵N]-8-nitroG internal standard

  • 1 N HCl

  • 1 N NaOH

  • 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) solution

  • Reaction buffer (e.g., a mixture of sodium acetate (B1210297) and Tris-HCl buffers)

Procedure:

  • Spike the DNA sample with the internal standard.

  • Perform acid hydrolysis by adding 1 N HCl and incubating at 80°C for 30 minutes.

  • Neutralize the sample with 1 N NaOH.

  • Add the reaction buffer and MTNG solution to the hydrolyzed sample.

  • Incubate at 25°C for 90 minutes to allow for derivatization.

  • The derivatized sample is now ready for analysis by online solid-phase extraction LC-MS/MS.

Visualizations

experimental_workflow cluster_extraction DNA/RNA Extraction (Minimize Time & Temperature) cluster_analysis Quantification cluster_lcms LC-MS/MS cluster_colorimetric Colorimetric Assay sample Cell/Tissue Sample lysis Lysis sample->lysis purification Purification (e.g., Phenol-Chloroform) lysis->purification precipitation Precipitation (Cold Ethanol) purification->precipitation instability 8-nitroG Instability (Depurination) purification->instability nucleic_acid Extracted DNA/RNA precipitation->nucleic_acid precipitation->instability hydrolysis Acid Hydrolysis nucleic_acid->hydrolysis For LC-MS/MS binding Bind to Plate nucleic_acid->binding For Colorimetric Kit derivatization Derivatization (MTNG) hydrolysis->derivatization lcms LC-MS/MS Analysis derivatization->lcms antibody Add Antibodies binding->antibody detection Colorimetric Detection antibody->detection

Caption: Workflow for this compound analysis.

logical_relationship cluster_factors Factors Affecting 8-nitroG Stability cluster_outcomes Outcomes temp Increased Temperature depurination Increased Depurination (8-nitroG Loss) temp->depurination time Increased Extraction Time time->depurination ssdna Single-Stranded DNA ssdna->depurination rna RNA (vs. DNA) stability Increased Stability rna->stability low_temp Low Temperature Storage (-80°C) low_temp->stability

Caption: Factors influencing this compound stability.

References

Technical Support Center: Overcoming the Instability of 8-nitro-2'-deoxyguanosine in DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of 8-nitro-2'-deoxyguanosine (B12904573) (8-nitro-dG) in DNA.

Frequently Asked Questions (FAQs)

Q1: What is 8-nitro-2'-deoxyguanosine (8-nitro-dG) and why is it unstable?

8-nitro-2'-deoxyguanosine (8-nitro-dG) is a significant DNA lesion formed by the reaction of guanine (B1146940) residues with reactive nitrogen species (RNS), such as peroxynitrite. This damage is often associated with inflammation and has been implicated in carcinogenesis. The instability of 8-nitro-dG arises from the electron-withdrawing nature of the nitro group at the C8 position of the guanine base. This chemical modification weakens the N-glycosidic bond that connects the guanine base to the deoxyribose sugar of the DNA backbone.[1][2] The lability of this bond leads to spontaneous depurination, where the 8-nitroguanine (B15626) base is released, leaving behind an apurinic (AP) site in the DNA strand.[1] This AP site is a non-coding lesion that can stall DNA replication and lead to mutations if not repaired.

Q2: What are the primary degradation products of 8-nitro-dG in DNA?

The primary degradation pathway of 8-nitro-dG in DNA is through the cleavage of the N-glycosidic bond, a process known as depurination. This results in two main degradation products:

  • 8-nitroguanine: The free purine (B94841) base that has been detached from the DNA backbone.

  • Apurinic (AP) site: The baseless site on the deoxyribose sugar that remains in the DNA strand.

The released 8-nitroguanine can sometimes be further metabolized or excreted, and its detection in biological fluids like urine can serve as a biomarker for nitrative DNA damage. The resulting AP site is a highly mutagenic lesion if not promptly repaired by cellular DNA repair mechanisms.

Q3: What are the optimal storage conditions to minimize 8-nitro-dG degradation in my DNA samples?

Due to its instability, proper storage of DNA samples containing 8-nitro-dG is critical to obtain accurate experimental results. Low temperatures are essential to slow down the rate of depurination. Based on stability studies, the following storage conditions are recommended:

  • Short-term storage (up to a few days): Store samples at -20°C.

  • Long-term storage: For long-term preservation, it is highly recommended to store samples at -80°C.[3][4][5][6][7]

It is also advisable to minimize freeze-thaw cycles, as these can accelerate the degradation of labile DNA adducts. Aliquoting samples into smaller volumes for single-use is a good practice.

Troubleshooting Guides

Issue 1: Low or undetectable levels of 8-nitro-dG in my samples.

Possible Cause 1: Degradation during DNA extraction.

  • Recommendation: The choice of DNA extraction method is crucial for preserving labile adducts like 8-nitro-dG. Phenol-chloroform extraction, while common, can be harsh and may lead to adduct loss. Consider using solid-phase extraction (SPE) methods with commercially available kits that are designed for gentle DNA purification. Ensure all steps are performed at low temperatures (e.g., on ice) to minimize depurination.

Possible Cause 2: Degradation during sample storage and handling.

  • Recommendation: As highlighted in the FAQs, strict adherence to low-temperature storage (-80°C for long-term) is paramount.[3][4][5][6][7] Avoid leaving samples at room temperature for extended periods during experimental setup. Use pre-chilled tubes and buffers whenever possible.

Possible Cause 3: Inefficient detection method.

  • Recommendation: Highly sensitive analytical techniques are required for the detection and quantification of 8-nitro-dG. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[8][9][10][11] If using other methods like HPLC with electrochemical detection, ensure the system is properly calibrated and optimized for 8-nitro-dG analysis.

Issue 2: High background or artifact peaks in my analytical chromatogram.

Possible Cause 1: Artificial formation of 8-nitro-dG during sample preparation.

  • Recommendation: The process of DNA hydrolysis to release individual nucleosides for analysis can sometimes introduce artifacts. Acid hydrolysis should be performed under carefully controlled conditions (e.g., specific acid concentration and temperature) to minimize artificial nitration. Enzymatic digestion is a gentler alternative but requires high-purity enzymes to avoid contamination.

Possible Cause 2: Co-elution with other compounds.

  • Recommendation: Optimize your chromatographic separation. Adjusting the mobile phase composition, gradient, or using a different column chemistry can help resolve 8-nitro-dG from interfering compounds. Using an isotopically labeled internal standard for 8-nitro-dG can aid in accurate identification and quantification, even with some co-elution.

Possible Cause 3: Contamination from reagents or labware.

  • Recommendation: Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is scrupulously clean to avoid introducing contaminants that may interfere with the analysis.

Quantitative Data

The stability of 8-nitroguanine within a DNA strand is highly dependent on temperature and the secondary structure of the DNA. The following table summarizes the half-life of 8-nitroguanine in single-stranded and double-stranded DNA at various temperatures.

Temperature (°C)Half-life in Single-Stranded DNA (hours)Half-life in Double-Stranded DNA (hours)
371.62.4
-205331115

Data sourced from a study on the formation and stability of peroxynitrite-derived 8-nitroguanine.[3]

Experimental Protocols

Protocol 1: DNA Extraction for Preservation of 8-nitro-dG

This protocol is designed to gently extract genomic DNA while minimizing the degradation of labile adducts like 8-nitro-dG.

Materials:

  • Cell or tissue sample

  • Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)

  • Proteinase K

  • RNase A

  • Solid-phase extraction (SPE) DNA purification kit (silica-based columns are recommended)

  • Ice-cold phosphate-buffered saline (PBS)

  • Nuclease-free water (pre-chilled to 4°C)

  • All steps should be performed on ice or at 4°C where possible.

Procedure:

  • Sample Collection and Lysis:

    • Homogenize tissue samples or pellet cells by centrifugation.

    • Wash the pellet with ice-cold PBS.

    • Resuspend the pellet in Lysis Buffer containing Proteinase K.

    • Incubate at a temperature and time optimized for your sample type to ensure complete lysis.

  • RNA Removal:

    • Add RNase A to the lysate and incubate to degrade RNA.

  • DNA Binding:

    • Follow the manufacturer's protocol for the SPE kit. This typically involves adding a binding buffer to the lysate and mixing.

  • Column Purification:

    • Load the lysate onto the silica (B1680970) column.

    • Wash the column with the provided wash buffers to remove proteins and other contaminants.

  • DNA Elution:

    • Elute the purified DNA from the column using a minimal volume of pre-chilled nuclease-free water or elution buffer.

  • Storage:

    • Immediately store the purified DNA at -80°C in small aliquots.

Protocol 2: Analysis of 8-nitro-dG by LC-MS/MS

This protocol provides a general workflow for the quantification of 8-nitro-dG using LC-MS/MS.

Materials:

  • Purified DNA sample

  • Nuclease P1

  • Alkaline phosphatase

  • Isotopically labeled 8-nitro-dG internal standard

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Enzymatic Hydrolysis:

    • To a known amount of DNA, add the isotopically labeled internal standard.

    • Incubate the DNA with nuclease P1 to digest it into deoxynucleoside 3'-monophosphates.

    • Subsequently, add alkaline phosphatase to dephosphorylate the nucleotides to deoxynucleosides.

  • Sample Cleanup (Optional but Recommended):

    • Use solid-phase extraction (SPE) to remove enzymes and other interfering substances from the digested sample.

  • LC Separation:

    • Inject the hydrolyzed sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) to specifically detect the transition of the protonated molecular ion of 8-nitro-dG to a specific product ion, and a corresponding transition for the internal standard.

  • Quantification:

    • Create a calibration curve using known concentrations of 8-nitro-dG standards.

    • Quantify the amount of 8-nitro-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

formation_of_8_nitro_dG cluster_inflammation Inflammatory Response cluster_dna_damage DNA Damage Inflammatory Cells Inflammatory Cells iNOS Inducible Nitric Oxide Synthase Inflammatory Cells->iNOS Superoxide Superoxide (O2-) Inflammatory Cells->Superoxide NO Nitric Oxide (NO) iNOS->NO Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide->Peroxynitrite 8_nitro_dG 8-nitro-2'-deoxyguanosine Peroxynitrite->8_nitro_dG Guanine Guanine in DNA

Formation of 8-nitro-2'-deoxyguanosine.

depurination_and_repair 8_nitro_dG 8-nitro-dG in DNA Depurination Spontaneous Depurination 8_nitro_dG->Depurination AP_Site Apurinic (AP) Site Depurination->AP_Site 8_nitroguanine 8-nitroguanine (released) Depurination->8_nitroguanine BER Base Excision Repair (BER) AP_Site->BER Repaired_DNA Repaired DNA BER->Repaired_DNA

Depurination and Repair of 8-nitro-dG.

mutagenesis_pathway DNA_with_8_nitro_dG DNA with 8-nitro-dG Replication DNA Replication DNA_with_8_nitro_dG->Replication Mispairing Mispairing with Adenine Replication->Mispairing Second_Replication Second Round of Replication Mispairing->Second_Replication Transversion G:C to T:A Transversion Second_Replication->Transversion

Mutagenesis pathway of 8-nitro-dG.

References

Technical Support Center: 8-Nitroguanosine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and resolve common issues encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 8-Nitroguanosine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal low or irreproducible?

Low or inconsistent signal intensity for this compound is a frequent challenge, often stemming from the inherent instability of the molecule. This compound is prone to spontaneous depurination (loss of the guanine (B1146940) base) from the DNA or RNA backbone, especially at physiological temperatures. This degradation can occur during sample collection, storage, and preparation, leading to variable and lower-than-expected analyte concentrations.

To address this, consider the following:

  • Minimize Sample Handling Time: Process samples as quickly as possible and keep them on ice or at -80°C to slow down the depurination process.

  • Chemical Derivatization: Employing a derivatizing agent such as 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG) can significantly enhance signal intensity and specificity.[1][2] This method not only stabilizes the molecule but also improves its chromatographic retention and ionization efficiency.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a SIL-IS, such as [13C2,15N]-8-nitroG, at the earliest stage of sample preparation is crucial for accurate quantification.[1] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for reliable normalization of the signal.

Q2: What are the primary sources of artifacts in this compound analysis?

Artifacts in this compound analysis can arise from several sources, broadly categorized as pre-analytical (sample handling and preparation) and analytical (instrumental).

  • Pre-analytical Artifacts:

    • Depurination: As mentioned, the instability of this compound leads to its loss from the nucleic acid backbone.[3][4]

    • Oxidative Damage during Extraction: Harsh DNA/RNA extraction methods can introduce oxidative damage, potentially leading to the formation of other modified nucleobases that might interfere with the analysis. Using extraction protocols with antioxidants can help mitigate this.

    • Incomplete Derivatization: If using a derivatization strategy, incomplete reaction can lead to an underestimation of the this compound concentration. It's essential to optimize the reaction conditions, including the molar ratio of the derivatizing agent to the analyte.

  • Analytical Artifacts:

    • In-source Fragmentation: The electrospray ionization (ESI) source can sometimes cause fragmentation of the analyte before it reaches the mass analyzer. This can lead to a decreased signal for the precursor ion and the appearance of unexpected fragment ions. Optimizing ion source parameters like temperature and voltage can minimize this effect.

    • Adduct Formation: The formation of adducts with ions present in the mobile phase or sample matrix (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) is a common artifact in ESI-MS. This can split the analyte signal across multiple ions, reducing the intensity of the desired protonated or deprotonated molecule. Using high-purity solvents and mobile phase additives can help reduce adduct formation.

    • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Proper sample clean-up, chromatographic separation, and the use of a SIL-IS are the most effective ways to mitigate matrix effects.

Q3: Should I use a direct measurement or a derivatization-based method for this compound analysis?

Both direct measurement and derivatization-based methods have their merits, and the choice depends on the specific requirements of your study.

  • Direct Measurement: This approach is simpler and requires less sample preparation. However, it may suffer from lower sensitivity and specificity, especially in complex biological matrices. The poor retention of the highly polar this compound on reversed-phase columns can also be a challenge.

  • Derivatization-Based Method (e.g., with MTNG): This method significantly improves sensitivity and specificity. The derivatization adds a non-polar group to the molecule, enhancing its retention on reversed-phase columns and improving ionization efficiency. The use of derivatization can also help to eliminate false-positive signals that may be present in direct analysis. However, this method adds an extra step to the workflow and requires careful optimization of the derivatization reaction.

For highly sensitive and accurate quantification of this compound, especially at low concentrations in biological samples, a derivatization-based method coupled with a stable isotope-labeled internal standard is generally recommended.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols on a silica-based column).- Acidify the mobile phase: Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to protonate the analyte and minimize interactions with silanol (B1196071) groups. - Use a different column: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or a highly end-capped C18 column. - Check for column contamination: Flush the column with a strong solvent to remove any adsorbed material.
Peak Fronting Column overload (injecting too much sample).- Reduce the injection volume or sample concentration. - Dilute the sample before injection.
Peak Splitting - Partially clogged column frit or tubing. - Injection solvent is much stronger than the mobile phase. - Column void. - Reverse flush the column (if permissible by the manufacturer) to clear the frit. - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. - Replace the column if a void is suspected.
Issue 2: Signal Suppression or Enhancement (Matrix Effects)
Symptom Potential Cause Recommended Solution
Inconsistent peak areas for the same concentration across different samples. Co-eluting matrix components are interfering with the ionization of this compound.- Improve sample clean-up: Use solid-phase extraction (SPE) to remove interfering substances from the sample matrix. - Optimize chromatographic separation: Adjust the gradient to better separate this compound from matrix components. - Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects.
Low signal intensity in biological samples compared to standards in neat solution. Ion suppression due to high concentrations of salts or other endogenous compounds in the sample matrix.- Dilute the sample: This can reduce the concentration of interfering compounds, but may also decrease the analyte signal below the limit of detection. - Employ a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is similar to the study samples to account for consistent matrix effects.
Issue 3: Presence of Unexpected Peaks or High Background Noise
Symptom Potential Cause Recommended Solution
Multiple peaks with the same mass transition as this compound. - In-source fragmentation of a co-eluting compound. - Presence of isomers. - Optimize ion source parameters (e.g., lower the source temperature or cone voltage) to reduce in-source fragmentation. - Improve chromatographic separation to resolve isomers.
High background noise. - Contaminated mobile phase or LC system. - Ion source contamination. - Use high-purity LC-MS grade solvents and freshly prepared mobile phases. - Flush the LC system thoroughly. - Clean the ion source according to the manufacturer's instructions.
Appearance of adduct ions (e.g., [M+Na]⁺, [M+K]⁺). High salt concentration in the sample or mobile phase.- Use high-purity water and solvents. - Minimize the use of non-volatile salts in the mobile phase. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are generally preferred for LC-MS. - Improve sample desalting during sample preparation.

Experimental Protocols & Data

Table 1: Recommended Mass Transitions for this compound Analysis
Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
8-Nitroguanine (B15626) (underivatized)195178 (quantifier), 153 (qualifier)Negative
[13C2,15N]-8-nitroG (SIL-IS, underivatized)198181Negative
8-nitroG-MTNG (derivatized)391363 (quantifier), 348 (qualifier)Negative
[13C2,15N]-8-nitroG-MTNG (SIL-IS, derivatized)394366 (quantifier), 351 (qualifier)Negative

Data sourced from

Table 2: Optimized Conditions for MTNG Derivatization
Parameter Recommended Value
MTNG:8-nitroG Molar Ratio 3740:1
Reaction Temperature 25 °C
Reaction Time 90 minutes
Reaction Buffer Not specified, but reaction is performed in an acidic solution (e.g., by adding 1N HCl).

Data sourced from

Protocol: DNA Extraction and Hydrolysis for this compound Analysis

This protocol is a general guideline and should be optimized for your specific sample type. The key is to minimize oxidative damage and prevent depurination.

  • DNA Extraction:

    • Use a commercial DNA extraction kit that employs a gentle lysis buffer.

    • Alternatively, use a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method, which is effective for obtaining high-quality nucleic acids.

    • Throughout the extraction process, keep samples on ice as much as possible.

  • DNA Hydrolysis:

    • To the extracted DNA, add a stable isotope-labeled internal standard ([13C2,15N]-8-nitroG).

    • For enzymatic hydrolysis to nucleosides, use a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase). This is a milder method than acid hydrolysis.

    • For acid hydrolysis to release the nucleobase, add 1 N HCl and incubate at 80°C for 30 minutes. Note that this method is harsher and may lead to some degradation.

    • Immediately neutralize the sample with an equivalent amount of 1 N NaOH after acid hydrolysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue, Cells, etc.) Extraction DNA/RNA Extraction Sample->Extraction Gentle Lysis Hydrolysis Hydrolysis to Nucleobases/Nucleosides Extraction->Hydrolysis Add SIL-IS Derivatization Derivatization with MTNG (Optional, Recommended) Hydrolysis->Derivatization Optimized Reaction LC LC Separation Hydrolysis->LC Direct Analysis Derivatization->LC Injection MS MS/MS Detection LC->MS Ionization (ESI) Data Data Analysis MS->Data Quantification

Caption: Workflow for this compound LC-MS/MS Analysis.

troubleshooting_logic Start Poor Analytical Result (Low Signal, Bad Peak Shape, etc.) CheckSamplePrep Review Sample Prep? (Instability, Derivatization) Start->CheckSamplePrep CheckLC Review LC Method? (Peak Shape, Retention) Start->CheckLC CheckMS Review MS Settings? (Signal Intensity, Adducts) Start->CheckMS Sol_SamplePrep Optimize extraction/hydrolysis. Use SIL-IS. Ensure complete derivatization. CheckSamplePrep->Sol_SamplePrep Yes Sol_LC Adjust mobile phase pH. Check for column contamination. Match injection solvent to mobile phase. CheckLC->Sol_LC Yes Sol_MS Optimize ion source parameters. Clean ion source. Improve sample clean-up for matrix effects. CheckMS->Sol_MS Yes End Improved Result Sol_SamplePrep->End Sol_LC->End Sol_MS->End

Caption: Logical flow for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Optimizing Digestion Protocols for 8-Nitroguanosine Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic digestion protocols for the release and subsequent analysis of 8-Nitroguanosine (8-nitro-G) from DNA and RNA samples.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic digestion of nucleic acids for this compound analysis, presented in a question-and-answer format.

Q1: I am seeing low or no this compound in my final analysis. What are the likely causes related to the digestion protocol?

A1: Low or no recovery of this compound is a common issue that can stem from several factors during the digestion process. Here are the primary causes and solutions:

  • Incomplete Digestion: The most frequent cause is the incomplete hydrolysis of DNA or RNA. This can be due to insufficient enzyme concentration, suboptimal reaction conditions, or short incubation times. Ensure that you are using adequate amounts of Nuclease P1 and alkaline phosphatase and that the respective pH and temperature conditions for each enzyme are met.

  • Degradation of this compound: this compound and its corresponding deoxynucleoside are chemically unstable and prone to depurination, especially at non-optimal pH or elevated temperatures.[1][2][3] It is crucial to minimize sample processing time and maintain samples on ice whenever possible.

  • Enzyme Inactivation: Repeated freeze-thaw cycles or improper storage can lead to a significant loss of enzyme activity. Always use fresh aliquots of enzymes and store them at the recommended temperature, typically -20°C.

  • Presence of Inhibitors: Samples may contain inhibitors from the nucleic acid extraction process. Chelating agents like EDTA can inhibit Nuclease P1, which requires zinc ions for its activity. High salt concentrations can also interfere with enzyme function. If inhibitors are suspected, consider a buffer exchange or ethanol (B145695) precipitation of the nucleic acid sample before digestion.

Q2: My results for this compound levels are highly variable between replicates. Could the digestion protocol be the cause?

A2: Yes, variability in digestion efficiency can lead to inconsistent results. An incomplete or variable digestion process is a significant contributor to variability in the analysis of modified nucleosides. To improve reproducibility, focus on the following:

  • Precise pH Control: Nuclease P1 and alkaline phosphatase have different optimal pH ranges (around pH 5.0-5.4 for Nuclease P1 and pH 7.5-8.0 for alkaline phosphatase). It is critical to adjust the pH of the reaction mixture after the Nuclease P1 digestion step and before adding alkaline phosphatase.

  • Thorough Mixing: Ensure all components, especially the enzymes, are gently but thoroughly mixed into the reaction solution without causing foaming, which can denature the enzymes.

  • Accurate Pipetting: Given the small volumes of enzymes used, slight pipetting errors can significantly alter the enzyme-to-substrate ratio.

  • Consistent Incubation Times: Use a calibrated timer to ensure consistent incubation periods for each enzymatic step across all samples.

Q3: I am observing unexpected peaks in my HPLC-MS/MS chromatogram. Could this be related to the digestion protocol?

A3: Extraneous peaks can arise from several sources related to your sample preparation:

  • Incomplete Digestion Products: If the digestion is not complete, you may detect dinucleotides or other partially digested fragments. To address this, you can try extending the incubation times or increasing the enzyme concentrations.

  • Contaminants: Reagents used in the digestion, such as buffers or the enzymes themselves, could be contaminated. Running a blank sample containing all reagents except your nucleic acid sample can help identify any contaminant peaks.

  • Side Reactions: The instability of this compound can lead to the formation of degradation products, which may appear as separate peaks in your chromatogram.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting concentration for Nuclease P1 and alkaline phosphatase?

A: A commonly used starting point is a working solution of 5 U/mL for Nuclease P1 and 10 U/mL for alkaline phosphatase. However, the optimal concentration may vary depending on the amount of nucleic acid being digested.

Q: Why is a two-step pH adjustment necessary in the digestion protocol?

A: The two-step pH adjustment is critical because Nuclease P1 and alkaline phosphatase have different pH optima. Nuclease P1 functions best in a slightly acidic buffer (pH 5.0-5.4), while alkaline phosphatase requires an alkaline environment (pH 7.5-8.0) for maximal activity. Performing the digestion in two distinct steps with a pH adjustment in between ensures that both enzymes work at their highest efficiency.

Q: Can I perform a single-step digestion?

A: While some protocols use enzymes like Benzonase for a single-step digestion at a single pH, the two-step Nuclease P1 and alkaline phosphatase method is well-established for the complete hydrolysis of nucleic acids to single nucleosides, which is crucial for accurate quantification of modified nucleosides like this compound.

Q: How can I prevent the degradation of this compound during the digestion process?

A: Due to its chemical instability, it is important to handle samples containing this compound with care.[1][2] Work quickly, keep samples on ice when not in the incubator, and avoid unnecessarily prolonged incubation times. The stability of this compound is temperature-dependent, with a much shorter half-life at 37°C compared to lower temperatures.

Q: What should I do if my DNA/RNA sample is very dilute?

A: If your sample is dilute, you may need to scale down the reaction volume proportionally to maintain the optimal enzyme-to-substrate ratio. Alternatively, you can concentrate your sample before digestion using methods like ethanol precipitation or spin columns.

Experimental Protocols

Detailed Protocol for Enzymatic Digestion of DNA/RNA for this compound Analysis

This protocol is designed for the complete hydrolysis of up to 15 µg of DNA or RNA into individual nucleosides for subsequent analysis by LC-MS/MS.

Materials:

  • Purified DNA/RNA sample

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Alkaline Phosphatase (e.g., Calf Intestinal)

  • 40 mM Sodium Acetate (B1210297) buffer, pH 5.0-5.4

  • 0.4 mM Zinc Chloride (ZnCl₂)

  • 1 M Tris buffer, pH 7.5

  • Nuclease-free water

Procedure:

  • Sample Preparation:

    • Thaw your purified DNA/RNA sample (e.g., 15 µg in 100 µL of nuclease-free water or a low-salt buffer) and keep it on ice.

  • Denaturation:

    • Denature the nucleic acid sample by heating it at 95-100°C for 10 minutes.

    • Immediately cool the sample on ice for at least 5 minutes to prevent re-annealing.

    • Briefly centrifuge the tube to collect any condensate.

  • Nuclease P1 Digestion:

    • Add 50 µL of a pre-prepared buffer mix containing 40 mM sodium acetate (pH 5.0-5.4) and 0.4 mM ZnCl₂.

    • Add 50 µL of a 5 U/mL Nuclease P1 working solution.

    • Gently mix by inverting the tube and centrifuge briefly.

    • Incubate at 37°C for 30 minutes.

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to between 7.5 and 8.0 by adding 20 µL of 1 M Tris buffer (pH 7.5).

  • Alkaline Phosphatase Digestion:

    • Add 15 µL of a 10 U/mL alkaline phosphatase working solution.

    • Gently mix by inverting the tube and centrifuge briefly.

    • Incubate at 37°C for 30 minutes.

  • Enzyme Inactivation and Storage:

    • Inactivate the enzymes by heating the samples at 95°C for 10 minutes.

    • Place the samples on ice.

    • The digested sample is now ready for analysis (e.g., by LC-MS/MS). For storage, aliquot the samples and store them at ≤ -20°C.

Data Presentation

Table 1: Reagent Concentrations and Volumes for Digestion Protocol
ReagentStock ConcentrationVolume to AddFinal Concentration (in step)
DNA/RNA SampleVariable100 µLUp to 15 µg
NaOAc/ZnCl₂ Buffer Mix-50 µL~13.3 mM NaOAc, ~0.13 mM ZnCl₂
Nuclease P15 U/mL50 µL~1.25 U/mL
1 M Tris, pH 7.51 M20 µL~90.9 mM
Alkaline Phosphatase10 U/mL15 µL~0.64 U/mL
Table 2: Summary of Incubation Conditions
StepEnzymeTemperatureDuration
DenaturationN/A95-100°C10 minutes
Digestion 1Nuclease P137°C30 minutes
Digestion 2Alkaline Phosphatase37°C30 minutes
InactivationN/A95°C10 minutes

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_final Final Steps s1 1. DNA/RNA Sample (up to 15 µg in 100 µL) s2 2. Denaturation (95-100°C, 10 min) s1->s2 s3 3. Cool on Ice (5 min) s2->s3 d1 4. Add Nuclease P1 Buffer (pH 5.0-5.4) s3->d1 d2 5. Add Nuclease P1 (5 U/mL) Incubate @ 37°C, 30 min d1->d2 d3 6. pH Adjustment (Add 1M Tris to pH 7.5-8.0) d2->d3 d4 7. Add Alkaline Phosphatase (10 U/mL) Incubate @ 37°C, 30 min d3->d4 f1 8. Enzyme Inactivation (95°C, 10 min) d4->f1 f2 9. Store at -20°C or Proceed to LC-MS/MS Analysis f1->f2

Caption: Experimental workflow for the enzymatic release of this compound.

signaling_pathway cluster_stimuli Inflammatory Stimuli cluster_cellular_response Cellular Response cluster_rns Reactive Nitrogen Species Formation cluster_damage Nucleic Acid Damage stimuli Chronic Infection / Inflammation nfkb Activation of Transcription Factors (e.g., NF-κB) stimuli->nfkb o2_prod Superoxide (O₂⁻) Production stimuli->o2_prod (from inflammatory cells) inos iNOS Expression nfkb->inos no_prod Nitric Oxide (NO) Production inos->no_prod peroxynitrite Peroxynitrite (ONOO⁻) Formation no_prod->peroxynitrite o2_prod->peroxynitrite nitro_G This compound Formation peroxynitrite->nitro_G guanine (B1146940) Guanine in DNA/RNA guanine->nitro_G

Caption: Signaling pathway of inflammation-induced this compound formation.

References

half-life and degradation of 8-Nitroguanosine in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and analyzing 8-Nitroguanosine (8-nitroGua) in biological samples. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant biomarker?

This compound is a modified nucleoside base formed when reactive nitrogen species (RNS) react with guanine (B1146940) in DNA and RNA.[1][2] It serves as a critical biomarker for nitrosative stress, which is implicated in the pathogenesis of various inflammation-associated diseases, including cancer.[1][3][4] Its formation in DNA can lead to mutagenic G-to-T transversions.[1][4]

Q2: How stable is this compound in biological samples?

The stability of this compound is highly dependent on its context (free nucleoside, in single-stranded DNA/RNA, or in double-stranded DNA) and the storage conditions. 8-nitro-2'-deoxyguanosine (B12904573) in DNA is notably unstable and undergoes rapid depurination, releasing 8-nitroguanine (B15626) and creating an abasic site.[2][5][6] In contrast, this compound in RNA is significantly more stable.[7]

Q3: What are the optimal storage conditions for samples intended for this compound analysis?

Given the instability of 8-nitro-2'-deoxyguanosine, especially at physiological temperatures, it is crucial to process and/or freeze samples immediately after collection. Storage at -20°C or lower significantly increases the half-life.[5][8] For instance, the half-life of 8-nitroguanine in single-stranded DNA increases from 1.6 hours at 37°C to 533 hours at -20°C.[5][8]

Q4: Which analytical method is most suitable for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantitative analysis of this compound and its related compounds.[5][8][9] This technique allows for the direct and accurate measurement of these lesions in various biological matrices. For enhanced specificity, especially in complex samples like urine, chemical derivatization with reagents like 6-methoxy-2-naphthyl glyoxal (B1671930) (MTNG) can be employed to avoid false-positive signals.[10]

Troubleshooting Guides

Issue 1: Low or Undetectable this compound Signal

Possible Causes & Solutions:

  • Sample Degradation: 8-nitro-2'-deoxyguanosine is highly labile.

    • Troubleshooting Step: Ensure rapid sample processing and immediate freezing at -80°C. Minimize freeze-thaw cycles. Consider analyzing for the depurinated product, 8-nitroguanine, as well.

  • Inefficient DNA/RNA Extraction: The lesion may be lost during the extraction process.

    • Troubleshooting Step: It has been suggested that direct measurement of cellular 8-nitroguanine after nuclear membrane lysis might be a more reliable approach than analyzing isolated DNA, as the lesion can be lost during extraction.[5][8]

  • Insufficient Sensitivity of Detection Method:

    • Troubleshooting Step: Optimize your LC-MS/MS parameters. Consider using a chemical derivatization method to enhance signal intensity and specificity.[10]

Issue 2: High Background or False Positives in LC-MS/MS Analysis

Possible Causes & Solutions:

  • Matrix Interference: Biological samples, particularly urine, can contain interfering compounds.

    • Troubleshooting Step: Employ online solid-phase extraction (SPE) to clean up the sample before it enters the mass spectrometer.[10] Chemical derivatization can also increase specificity.[10]

  • Contamination: Contamination from reagents or lab equipment.

    • Troubleshooting Step: Use high-purity solvents and reagents. Thoroughly clean the LC system, including the injector and column, between runs.

Issue 3: Poor Peak Shape and Resolution in HPLC

Possible Causes & Solutions:

  • Improper Mobile Phase: The pH and composition of the mobile phase are critical.

    • Troubleshooting Step: Ensure the mobile phase components are miscible and properly degassed. Adjusting the pH can improve peak shape for ionizable analytes.

  • Column Contamination or Degradation:

    • Troubleshooting Step: Use a guard column to protect the analytical column. If the column is contaminated, flush it with a strong solvent. If performance does not improve, the column may need to be replaced.

  • Sample Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Troubleshooting Step: If possible, dissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data Summary

The stability of 8-Nitroguanine is critically dependent on temperature and the structure of the nucleic acid.

Form of 8-Nitroguanine Temperature pH Half-life Reference
Monodeoxynucleoside25°CNeutral~6 minutes[5][8]
Monodeoxynucleoside~0°CNeutral2.3 hours[5][8]
8-nitrodeoxyguanosineRoom Temp7~10 minutes[11]
8-nitrodeoxyguanosine37°C7≤ 3 minutes[11]
In single-stranded DNA37°CNeutral1.6 hours[5][8]
In single-stranded DNA-20°CNeutral533 hours[5][8]
In double-stranded DNA37°CNeutral2.4 hours[5][8]
In double-stranded DNA-20°CNeutral1115 hours[5][8]
This compound5°C7Several weeks[11]
This compound37°C75 hours[11]
8-nitro-2'-O-methylguanosine37°C7.066.7 hours[12]
8-nitro-2'-O-methylguanosine37°C2.011.0 hours[12]

Experimental Protocols

Protocol 1: Quantification of 8-Nitroguanine in DNA by LC-MS/MS

This protocol provides a general framework. Specific parameters may need optimization for your instrument and sample type.

  • Sample Preparation & DNA Extraction:

    • Homogenize fresh or frozen tissue samples in a suitable lysis buffer on ice.

    • Extract DNA using a commercial DNA isolation kit or a standard phenol-chloroform extraction method. To minimize degradation, perform all steps at 4°C or on ice.

    • Quantify the extracted DNA using a spectrophotometer.

  • DNA Hydrolysis:

    • Digest 10-20 µg of DNA to nucleosides using nuclease P1 and alkaline phosphatase.

    • Incubate the DNA sample with nuclease P1 in a sodium acetate (B1210297) buffer (pH 5.3) at 37°C for 1 hour.

    • Adjust the pH to 7.5-8.5 with Tris buffer and add alkaline phosphatase. Incubate at 37°C for 1 hour.

    • Centrifuge the sample to pellet any undigested material and collect the supernatant containing the nucleosides.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase can consist of a gradient of methanol (B129727) or acetonitrile (B52724) in water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Monitor the specific mass transitions for this compound and an appropriate internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the amount of this compound in the sample by comparing its peak area to the standard curve, normalized to the internal standard and the amount of DNA analyzed.

Visualizations

Signaling_Pathway Inflammation Inflammatory Stimuli (e.g., infection, tissue injury) iNOS Inducible Nitric Oxide Synthase (iNOS) Expression Inflammation->iNOS Upregulates O2_minus Superoxide (O2-) Inflammation->O2_minus Generates NO Nitric Oxide (NO) iNOS->NO Produces Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite O2_minus->Peroxynitrite Nitroguanosine This compound Peroxynitrite->Nitroguanosine Reacts with Guanine Guanine in DNA/RNA Guanine->Nitroguanosine Depurination Spontaneous Depurination Nitroguanosine->Depurination AP_site Apurinic/Apyrimidinic (AP) Site Depurination->AP_site Mutation G to T Transversion Mutation AP_site->Mutation Leads to Troubleshooting_Workflow Start Start: Low/No 8-nitroG Signal Check_Storage Review Sample Storage & Handling Procedures Start->Check_Storage Improper_Storage Improper Storage? (e.g., slow freezing, >-20°C) Check_Storage->Improper_Storage Improve_Storage Action: Implement rapid freezing (-80°C) & minimize thaw cycles Improper_Storage->Improve_Storage Yes Check_Extraction Review DNA/RNA Extraction Protocol Improper_Storage->Check_Extraction No Improve_Storage->Check_Extraction Extraction_Loss Potential for Lesion Loss? Check_Extraction->Extraction_Loss Direct_Lysis Action: Consider direct analysis after nuclear membrane lysis Extraction_Loss->Direct_Lysis Yes Check_LCMS Review LC-MS/MS Method Extraction_Loss->Check_LCMS No Direct_Lysis->Check_LCMS Sensitivity_Issue Insufficient Sensitivity? Check_LCMS->Sensitivity_Issue Optimize_LCMS Action: Optimize MS parameters & consider derivatization Sensitivity_Issue->Optimize_LCMS Yes End Problem Resolved Sensitivity_Issue->End No Optimize_LCMS->End

References

derivatization techniques to enhance 8-Nitroguanosine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhanced detection of 8-Nitroguanosine (8-nitroG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization techniques used to improve the sensitivity and specificity of 8-nitroG analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound detection?

A1: Derivatization is a chemical modification of this compound to enhance its detection by analytical instruments like liquid chromatography-mass spectrometry (LC-MS). The primary reasons for derivatizing 8-nitroG are:

  • To improve ionization efficiency: The derivatizing agent adds a chemical moiety to the 8-nitroG molecule that ionizes more readily in the mass spectrometer, leading to a stronger signal.

  • To increase sensitivity: By enhancing the signal, derivatization allows for the detection of much lower concentrations of 8-nitroG in a sample.[1][2]

  • To enhance specificity: Derivatization can help to distinguish 8-nitroG from other structurally similar molecules in a complex biological matrix, thereby reducing the chances of false-positive results.[1][2][3]

Q2: What is the most common derivatization technique for this compound analysis by LC-MS?

A2: The most widely used and well-documented derivatization technique for 8-nitroG analysis by LC-MS is the reaction with 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG). This method has been shown to be highly sensitive and specific.

Q3: Are there alternative derivatization or detection strategies for this compound?

A3: Yes, an alternative method involves the chemical reduction of this compound to 8-aminoguanine (B17156). This product can then be analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD). This method is based on the electrochemical activity of 8-aminoguanine.

Q4: What is the significance of measuring this compound?

A4: this compound is a significant biomarker for nitrative stress and inflammation-related diseases, including some cancers. It is formed when reactive nitrogen species (RNS), such as peroxynitrite, damage DNA and RNA. Monitoring the levels of 8-nitroG can provide insights into the extent of this damage and the progression of associated diseases.

Troubleshooting Guides

MTNG Derivatization for LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low or no derivatization product (8-nitroG-MTNG) detected. 1. Incomplete derivatization: The molar ratio of MTNG to 8-nitroG may be too low. In biological samples, other guanine-containing molecules can also react with MTNG, consuming the reagent. 2. Degradation of this compound: 8-nitroG is chemically unstable and can be lost during sample preparation. 3. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can hinder the derivatization efficiency.1. Increase MTNG concentration: A significant molar excess of MTNG is required for complete derivatization. Ratios as high as 3740:1 (MTNG:8-nitroG) have been shown to be effective. For complex biological matrices, an even higher concentration may be necessary to ensure complete reaction. 2. Optimize sample handling: Minimize the time between sample collection, processing, and analysis. Store samples at low temperatures (-20°C or lower) to reduce the degradation of 8-nitroG. The half-life of 8-nitroG is significantly longer at lower temperatures. 3. Verify reaction parameters: Ensure the reaction is performed at the recommended pH (around 4.5-5.0) and temperature (typically room temperature).
High background or interfering peaks in the chromatogram. 1. Matrix effects: Components in the biological sample (e.g., salts, proteins) can interfere with the derivatization reaction or the ionization process in the mass spectrometer. 2. Excess derivatization reagent: Unreacted MTNG can contaminate the ion source of the mass spectrometer.1. Improve sample cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances from the sample before derivatization. 2. Use online SPE: Couple the LC system with an online SPE system to effectively wash away unreacted MTNG and other contaminants before the sample enters the mass spectrometer. This significantly reduces ion source contamination.
Poor reproducibility of results. 1. Inconsistent derivatization: Variations in reaction time, temperature, or reagent concentrations between samples. 2. Sample degradation: Inconsistent handling and storage of samples leading to variable loss of 8-nitroG.1. Standardize the protocol: Strictly adhere to the established derivatization protocol for all samples. The use of an isotope-labeled internal standard for 8-nitroG can help to compensate for variations in derivatization efficiency and matrix effects. 2. Maintain consistent sample management: Implement a standardized procedure for sample collection, storage, and preparation.
Reduction to 8-Aminoguanine for HPLC-ECD Analysis
Issue Potential Cause(s) Troubleshooting Steps
Incomplete reduction of this compound. 1. Insufficient reducing agent: The amount of sodium borohydride (B1222165) or sodium hydrosulfite may not be enough to completely reduce all the 8-nitroG in the sample. 2. Degradation of the reducing agent: The reducing agent may have lost its activity due to improper storage.1. Optimize reducing agent concentration: Empirically determine the optimal concentration of the reducing agent for your sample type. 2. Use fresh reducing agent: Prepare fresh solutions of the reducing agent for each experiment.
Interfering peaks in the HPLC-ECD chromatogram. 1. Co-eluting compounds: Other electroactive compounds in the sample matrix may have similar retention times to 8-aminoguanine. 2. Electrode fouling: Adsorption of sample components onto the electrode surface can cause baseline drift and affect peak shape.1. Optimize HPLC separation: Adjust the mobile phase composition, gradient, or column type to improve the separation of 8-aminoguanine from interfering peaks. 2. Clean the electrochemical detector: Follow the manufacturer's instructions for cleaning the electrode to remove any adsorbed contaminants.
Low sensitivity. 1. Suboptimal detector potential: The applied potential at the electrochemical detector may not be optimal for the oxidation of 8-aminoguanine. 2. Dilution of the sample: The sample may be too dilute to produce a detectable signal.1. Determine the optimal potential: Perform a hydrodynamic voltammogram to find the potential that gives the best signal-to-noise ratio for 8-aminoguanine. 2. Concentrate the sample: If possible, use a larger sample volume or a sample concentration step (e.g., solid-phase extraction) prior to analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the MTNG derivatization method for this compound detection by LC-MS/MS.

ParameterValueReference
Limit of Detection (LOD) 0.015 nM
Limit of Quantification (LOQ) 3.0 nM
Inter- and Intraday Imprecision < 5.0%
Recovery (spiked DNA samples) 99.1% - 99.8%
Optimized MTNG:8-nitroG Molar Ratio 3740:1

Experimental Protocols

Protocol 1: MTNG Derivatization of this compound in DNA Hydrolysates for LC-MS/MS Analysis

This protocol is adapted from the method described by Hu et al. (2018).

1. Materials:

  • DNA hydrolysate sample

  • 6-methoxy-2-naphthyl glyoxal hydrate (MTNG) solution (14 mM in a suitable solvent)

  • Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.8)

  • 1 N HCl

  • Isotope-labeled this compound internal standard (e.g., [¹³C₂,¹⁵N]-8-nitroG)

2. Procedure:

  • To 150 µL of the DNA hydrolysate, add an appropriate amount of the isotope-labeled internal standard.

  • Add 60 µL of 14 mM MTNG solution.

  • Add 150 µL of reaction buffer.

  • Add 15 µL of 1 N HCl to adjust the pH.

  • Incubate the mixture at 25°C for 90 minutes.

  • Following incubation, the sample is ready for analysis by online SPE LC-MS/MS.

Protocol 2: Reduction of this compound to 8-Aminoguanine for HPLC-ECD Analysis

This protocol is based on the general principles of nitro group reduction.

1. Materials:

  • This compound containing sample

  • Reducing agent (e.g., sodium borohydride or sodium hydrosulfite)

  • Appropriate buffer solution (pH should be optimized)

  • 8-Aminoguanine standard for HPLC calibration

2. Procedure:

  • Dissolve the this compound sample in a suitable buffer.

  • Add a freshly prepared solution of the reducing agent in excess. The exact amount should be optimized based on the expected concentration of 8-nitroG.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature). The reaction time should be optimized to ensure complete conversion.

  • After the reaction is complete, the sample may need to be quenched (e.g., by adjusting the pH).

  • The sample is then ready for injection into the HPLC-ECD system for the quantification of 8-aminoguanine.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis DNA_Extraction DNA Extraction from Biological Sample Hydrolysis Acid or Enzymatic Hydrolysis DNA_Extraction->Hydrolysis Derivatization Addition of MTNG Reagent (High Molar Excess) Hydrolysis->Derivatization DNA Hydrolysate Incubation Incubation (25°C, 90 min) Derivatization->Incubation Online_SPE Online Solid-Phase Extraction (SPE) Incubation->Online_SPE Derivatized Sample LC_Separation Liquid Chromatography (LC) Separation Online_SPE->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MSMS_Detection signaling_pathway Inflammation Chronic Inflammation (e.g., infection, irritants) RNS Increased Reactive Nitrogen Species (RNS) (e.g., Peroxynitrite) Inflammation->RNS DNA_Damage DNA/RNA Damage RNS->DNA_Damage Nitroguanosine Formation of This compound DNA_Damage->Nitroguanosine Mutation Mutations (G to T transversions) Nitroguanosine->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

Validation & Comparative

A Comparative Guide to 8-Nitroguanosine and 8-Oxoguanosine as Stress Markers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular stress biomarkers, 8-Nitroguanosine and 8-oxoguanosine have emerged as significant indicators of distinct but often interconnected pathological processes. While both are modified forms of the purine (B94841) nucleoside guanosine, they signal different types of cellular damage: this compound is a hallmark of nitrative stress, whereas 8-oxoguanosine is a well-established marker for oxidative stress. This guide provides a comprehensive comparison of these two critical biomarkers, offering insights into their formation, detection, and roles in signaling pathways, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compound8-Oxoguanosine
Stress Type Indicated Nitrative StressOxidative Stress
Primary Forming Agents Reactive Nitrogen Species (RNS), such as peroxynitrite.[1][2][3]Reactive Oxygen Species (ROS), such as hydroxyl radicals.[4]
Primary Location of Formation RNA and DNA.[1]DNA, RNA, and the free nucleotide pool.
Stability This compound in RNA is more stable than its DNA counterpart, 8-nitro-2'-deoxyguanosine, which rapidly depurinates.8-Oxo-2'-deoxyguanosine (in DNA) is a stable and reliable measure of oxidative DNA damage.
Biological Consequence Mutagenic, leading to G:C to T:A transversions, and can interfere with RNA function.Highly mutagenic, causing G to T transversions, and implicated in carcinogenesis and aging.
Associated Pathologies Inflammation-associated carcinogenesis, neurodegenerative diseases, and cardiovascular diseases.Chronic inflammation, cancer, neurodegenerative diseases, cardiovascular diseases, and aging.

Formation and Significance

This compound is formed through the reaction of guanine (B1146940) residues with reactive nitrogen species (RNS), most notably peroxynitrite (ONOO⁻). Peroxynitrite is generated from the reaction of nitric oxide (NO•) with superoxide (B77818) radicals (O₂⁻•). This process, known as nitrative stress, is often associated with chronic inflammation. The formation of 8-nitroguanine (B15626), the nucleobase of this compound, is a critical event in inflammation-associated carcinogenesis. It has been observed in various pathological conditions, including viral pneumonia, gastritis induced by Helicobacter pylori, and in the intrahepatic bile ducts of hamsters infected with the liver fluke Opisthorchis viverrini.

8-Oxoguanosine , and its deoxyribonucleoside form 8-oxo-2'-deoxyguanosine (8-oxodG), are among the most common products of oxidative DNA damage. They are formed when reactive oxygen species (ROS), such as hydroxyl radicals, attack guanine residues in DNA, RNA, or the free nucleotide pool. The accumulation of 8-oxodG is considered a hallmark of chronic oxidative stress and is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Due to its stability and specificity to DNA damage, urinary 8-oxodG is widely accepted as a reliable biomarker of in vivo oxidative stress.

Signaling Pathways and Cellular Responses

Both this compound and 8-oxoguanosine are not merely markers of damage but also active participants in cellular signaling pathways that can dictate cell fate.

This compound formation is closely linked to inflammatory signaling. The production of RNS is often initiated by the activation of inducible nitric oxide synthase (iNOS) and NADPH oxidase, which are regulated by transcription factors like NF-κB. The resulting nitrative stress and 8-nitroguanine formation can lead to DNA damage, contributing to the accumulation of genetic alterations and promoting carcinogenesis. Furthermore, nitrated guanine nucleosides can act as redox-active molecules, perpetuating oxidative stress.

Nitrative_Stress_Pathway cluster_inflammation Inflammatory Stimuli Infectious Agents Infectious Agents NF-κB NF-κB Infectious Agents->NF-κB Chemical Factors Chemical Factors Chemical Factors->NF-κB Physical Factors Physical Factors Physical Factors->NF-κB iNOS iNOS NF-κB->iNOS NADPH Oxidase NADPH Oxidase NF-κB->NADPH Oxidase NO NO iNOS->NO O2- O2- NADPH Oxidase->O2- Peroxynitrite Peroxynitrite NO->Peroxynitrite O2-->Peroxynitrite This compound This compound Peroxynitrite->this compound nitration Guanine Guanine Guanine->this compound DNA_Damage DNA Damage & Mutagenesis This compound->DNA_Damage Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis

Nitrative stress pathway leading to this compound formation.

8-Oxoguanosine is a key player in the DNA damage response. The base excision repair (BER) pathway is the primary mechanism for removing 8-oxoguanine from DNA, initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1). Beyond its role in DNA repair, the OGG1-8-oxoguanine complex has been shown to act as a signaling molecule. It can activate small GTPases like Rac1 and Ras, influencing downstream signaling cascades that can lead to increased ROS production and modulate inflammatory responses. This creates a feedback loop where oxidative damage can trigger further oxidative stress and inflammatory signaling.

Oxidative_Stress_Pathway ROS ROS 8-oxodG_DNA 8-oxodG in DNA ROS->8-oxodG_DNA oxidation Guanine_DNA Guanine in DNA Guanine_DNA->8-oxodG_DNA OGG1 OGG1 8-oxodG_DNA->OGG1 recognition OGG1_8oxoG_Complex OGG1-8-oxoG Complex 8-oxodG_DNA->OGG1_8oxoG_Complex BER_Pathway Base Excision Repair OGG1->BER_Pathway initiates OGG1->OGG1_8oxoG_Complex forms BER_Pathway->Guanine_DNA repair Rac1_Activation Rac1 Activation OGG1_8oxoG_Complex->Rac1_Activation Downstream_Signaling Downstream Signaling Rac1_Activation->Downstream_Signaling Inflammation Inflammation Downstream_Signaling->Inflammation Increased_ROS Increased ROS Downstream_Signaling->Increased_ROS

Oxidative stress and 8-oxoguanine signaling pathway.

Experimental Protocols for Detection

Accurate detection and quantification of this compound and 8-oxoguanosine are crucial for their use as biomarkers. Several analytical methods are available, each with its own advantages and limitations.

Detection of this compound

1. Immunoaffinity Purification followed by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is a highly sensitive and specific method for quantifying urinary 8-nitroguanine.

  • Sample Preparation: Urine samples are collected and stored at -80°C. Prior to analysis, samples are thawed and centrifuged to remove precipitates.

  • Immunoaffinity Purification: An immunoaffinity column is prepared using a monoclonal antibody specific for 8-nitroguanine coupled to a solid support (e.g., Sepharose). The urine sample is passed through the column, allowing for the selective binding of 8-nitroguanine. After washing to remove unbound components, the bound 8-nitroguanine is eluted.

  • HPLC-ECD Analysis: The eluate is injected into a reverse-phase HPLC system. The separation is typically achieved using a C18 column with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol). The electrochemical detector is set up with multiple electrodes. The first electrode oxidizes interfering compounds, the subsequent electrodes reduce the nitro group of 8-nitroguanine, and the final electrode detects the reduced product.

  • Quantification: The concentration of 8-nitroguanine is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of 8-nitroguanine.

2. Immunohistochemistry

This method allows for the visualization of 8-nitroguanine formation within tissue samples.

  • Tissue Preparation: Biopsy specimens or animal tissues are fixed (e.g., in formalin), embedded in paraffin, and sectioned.

  • Antigen Retrieval: The tissue sections are deparaffinized, rehydrated, and treated to unmask the antigenic sites of 8-nitroguanine.

  • Immunostaining: The sections are incubated with a primary antibody specific for 8-nitroguanine. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • Detection: For enzymatic detection, a chromogenic substrate is added to produce a colored precipitate at the site of 8-nitroguanine formation. For fluorescent detection, the tissue is visualized using a fluorescence microscope. The intensity and localization of the signal indicate the extent and location of 8-nitroguanine formation.

Detection of 8-Oxoguanosine

1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is considered a gold standard for the quantification of 8-oxodG due to its high sensitivity and selectivity.

  • Sample Preparation: For urinary 8-oxodG, urine samples are collected and can be stored frozen. For cellular 8-oxodG, DNA is extracted from cells or tissues, followed by enzymatic hydrolysis to release the individual nucleosides.

  • HPLC-ECD Analysis: The prepared sample is injected into a reverse-phase HPLC system with a C18 column. The mobile phase is typically an aqueous buffer with a small amount of organic solvent. The electrochemical detector is set to a specific potential that allows for the sensitive detection of 8-oxodG.

  • Quantification: The amount of 8-oxodG is quantified by comparing the peak area in the sample chromatogram to that of a standard curve.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for analyzing a large number of samples.

  • Principle: This method utilizes a specific antibody that recognizes 8-oxodG. In a competitive ELISA format, the sample and a known amount of labeled 8-oxodG compete for binding to a limited number of antibody-coated wells.

  • Procedure: The sample (e.g., hydrolyzed DNA or urine) is added to the antibody-coated microplate wells, followed by the addition of an enzyme-conjugated 8-oxodG. After incubation and washing, a substrate for the enzyme is added. The resulting colorimetric signal is inversely proportional to the amount of 8-oxodG in the sample.

  • Quantification: A standard curve is generated using known concentrations of 8-oxodG, and the concentration in the samples is interpolated from this curve.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers very high specificity and sensitivity for the detection of 8-oxodG.

  • Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

  • Procedure: The sample is first separated by HPLC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. The precursor ion corresponding to 8-oxodG is selected and fragmented, and a specific fragment ion is detected.

  • Quantification: The high specificity of detecting both the precursor and fragment ions allows for very accurate quantification, even in complex biological matrices.

Workflow for Biomarker Analysis

Biomarker_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation Biological_Sample Biological Sample (Urine, Tissue, Blood) Sample_Processing Sample Processing (e.g., DNA extraction, hydrolysis) Biological_Sample->Sample_Processing HPLC_ECD HPLC-ECD Sample_Processing->HPLC_ECD LC_MS_MS LC-MS/MS Sample_Processing->LC_MS_MS ELISA ELISA Sample_Processing->ELISA Immunohistochemistry Immunohistochemistry (for tissue) Sample_Processing->Immunohistochemistry Quantification Quantification vs. Standards HPLC_ECD->Quantification LC_MS_MS->Quantification ELISA->Quantification Interpretation Interpretation in Biological Context Immunohistochemistry->Interpretation Quantification->Interpretation

General workflow for the analysis of stress biomarkers.

Conclusion

This compound and 8-oxoguanosine are invaluable biomarkers for dissecting the roles of nitrative and oxidative stress in health and disease. While 8-oxoguanosine is a well-established and widely used marker for oxidative stress with robust and validated detection methods, this compound is a more specific marker for nitrative stress, particularly relevant in the context of inflammation-driven pathologies. The choice of which biomarker to measure will depend on the specific research question and the suspected underlying pathophysiology. For a comprehensive understanding of cellular stress, the simultaneous measurement of both markers can provide a more complete picture of the interplay between oxidative and nitrative damage in disease progression. The detailed methodologies and comparative data presented in this guide are intended to aid researchers in the effective application of these powerful analytical tools.

References

Measuring Nitrative Stress: A Comparative Guide to 8-Nitroguanosine Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biomedical research and drug development, the accurate measurement of biomarkers for oxidative and nitrative stress is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. 8-Nitroguanosine (8-nitroG), a nitrated nucleoside, has emerged as a significant biomarker for nitrative DNA and RNA damage caused by reactive nitrogen species (RNS) during inflammation.[1][2][3] Its presence is linked to inflammation-associated carcinogenesis, making its precise quantification essential.[2][4] This guide provides a comprehensive comparison of the primary analytical methods used to measure this compound, offering researchers the data and protocols needed to select the most appropriate assay for their experimental context.

Comparative Analysis of Assay Performance

The selection of an assay for this compound measurement depends on several factors, including the required sensitivity, specificity, sample type, and throughput. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Enzyme-Linked Immunosorbent Assay (ELISA). Immunohistochemistry (IHC) is also used for tissue-specific localization.

FeatureLC-MS/MSHPLC-ECDELISAImmunohistochemistry (IHC)
Principle Mass-to-charge ratioElectrochemical oxidationAntigen-antibody bindingIn situ antibody staining
Quantification Absolute, quantitativeQuantitativeQuantitativeSemi-quantitative
Sensitivity Very High (fmol to amol)High (fmol)Moderate (pg/mL)Low (relative intensity)
Limit of Detection (LOD) ~0.015 nM (with derivatization)~20-1000 fmol/injection~1 ng/mL or <18.75 pg/mLNot applicable
Specificity Very HighModerate to HighVariable, potential cross-reactivityHigh (antibody dependent)
Throughput ModerateModerateHighLow to Moderate
Sample Types DNA/RNA hydrolysates, urine, plasmaUrine, DNA hydrolysatesUrine, serum, plasma, lysatesFixed tissues, cells
Key Advantage Gold standard for accuracy and specificityGood sensitivity without mass specHigh throughput, cost-effectiveProvides spatial localization
Key Disadvantage Expensive equipment, complex workflowLower specificity than LC-MS/MSAccuracy concerns due to cross-reactivityNot truly quantitative

Signaling Pathway: Formation of this compound

This compound is formed under conditions of inflammation and nitrative stress. Reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), are key mediators in this process. Peroxynitrite is generated from the rapid reaction between nitric oxide (NO•) and superoxide (B77818) radicals (O₂•⁻). This pathway is often initiated by the upregulation of inducible nitric oxide synthase (iNOS) in inflammatory and epithelial cells. The resulting 8-nitroguanine (B15626) lesion in DNA is mutagenic, potentially leading to G:C to T:A transversions.

G Inflammation Inflammatory Stimuli (e.g., Infection, Injury) iNOS iNOS Upregulation Inflammation->iNOS Superoxide Superoxide (O₂•⁻) Inflammation->Superoxide via inflammatory cells NO Nitric Oxide (NO•) iNOS->NO Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Nitroguanosine This compound Peroxynitrite->Nitroguanosine Guanine Guanine in DNA/RNA Guanine->Nitroguanosine Nitration Mutation DNA Damage / Mutation (G:C to T:A Transversion) Nitroguanosine->Mutation

Caption: Formation of this compound via inflammatory pathways.

Experimental Protocols and Methodologies

Detailed and validated protocols are essential for reproducible and accurate biomarker quantification. Below are summaries of methodologies for the key assays.

LC-MS/MS with Chemical Derivatization

Considered the most sensitive and specific method, this protocol involves derivatizing 8-nitroguanine to enhance its detection by mass spectrometry.

a. Sample Preparation (DNA Hydrolysis):

  • Isolate DNA from cells or tissues using standard protocols.

  • Add an isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-8-nitroG) to 50 µL of the DNA sample.

  • Induce acid hydrolysis by adding 100 µL of 1 N HCl and incubating at 80°C for 30 minutes.

  • Neutralize the reaction by adding 100 µL of 1 N NaOH.

b. Chemical Derivatization:

  • Mix 150 µL of the DNA hydrolysate with 150 µL of reaction buffer and 15 µL of 1 N HCl.

  • Add 60 µL of 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG) solution. An excess molar ratio of MTNG to 8-nitroG (e.g., ~3740:1) is required for complete derivatization.

  • Incubate the mixture at 25°C for 90 minutes.

c. LC-MS/MS Analysis:

  • Inject the derivatized sample into an LC-MS/MS system.

  • Employ online Solid-Phase Extraction (SPE) to remove excess derivatization reagent and prevent ion-source contamination.

  • Perform chromatographic separation using a suitable column (e.g., C18).

  • Detect the analyte using mass spectrometry in negative ion Multiple Reaction Monitoring (MRM) mode.

    • Monitor the mass transition for derivatized 8-nitroG (e.g., m/z 195→178).

    • Monitor the mass transition for the internal standard (e.g., m/z 198→181).

  • Quantify 8-nitroG levels by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Competitive ELISA

ELISA provides a high-throughput alternative for quantifying this compound, commonly used for screening large numbers of samples.

a. Assay Principle: This assay is based on the competitive ELISA format. This compound present in the sample or standard competes with a fixed amount of this compound pre-coated on the microplate wells for binding sites on a specific detection antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

b. General Protocol:

  • Add standards and samples (e.g., serum, plasma, tissue lysates) to the wells of the 8-nitroG pre-coated microplate.

  • Add a biotin-labeled anti-8-nitroG antibody to each well, incubate for approximately 45 minutes at 37°C.

  • Wash the plate to remove unbound components.

  • Add HRP-Streptavidin Conjugate (SABC) and incubate for 30 minutes at 37°C.

  • Wash the plate again to remove unbound conjugate.

  • Add TMB substrate solution, which develops a blue color in the presence of HRP.

  • Stop the reaction with an acidic stop solution, which turns the color yellow.

  • Measure the optical density (O.D.) at 450 nm using a microplate reader.

  • Calculate the this compound concentration in the samples by comparing their O.D. values to the standard curve.

Immunohistochemistry (IHC)

IHC is used to visualize the presence and distribution of this compound within tissue sections, providing valuable spatial context.

a. Sample Preparation:

  • Fix tissue samples in formalin and embed in paraffin.

  • Cut thin sections (e.g., 4-5 µm) and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

b. Staining Protocol:

  • Perform antigen retrieval to unmask the epitope.

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific binding sites using a blocking serum.

  • Incubate the sections with a primary antibody specific for 8-nitroguanine (e.g., rabbit polyclonal anti-8-nitroguanine antibody).

  • Wash and apply a secondary antibody conjugated to a detection system (e.g., HRP-conjugated anti-rabbit IgG).

  • Visualize the signal using a chromogen (e.g., DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstain with a nuclear stain like hematoxylin.

  • Dehydrate, clear, and mount the slides for microscopic examination. The intensity and localization of the staining indicate the relative amount and distribution of 8-nitroguanine.

Cross-Validation Workflow

To ensure the reliability of biomarker data, it is crucial to cross-validate results, especially when comparing a new or high-throughput method (like ELISA) against a gold-standard method (like LC-MS/MS).

G start Start: Sample Cohort Selection split Split Samples into Aliquots start->split lcms Assay 1: LC-MS/MS Analysis (Gold Standard) split->lcms elisa Assay 2: ELISA Analysis (Test Method) split->elisa data_lcms Quantitative Data 1 lcms->data_lcms data_elisa Quantitative Data 2 elisa->data_elisa compare Statistical Comparison (e.g., Correlation, Bland-Altman) data_lcms->compare data_elisa->compare validate Assess Correlation & Bias compare->validate pass Methods Correlate: Test Method is Validated validate->pass Good fail Poor Correlation: Re-evaluate Test Method validate->fail Poor

References

8-Nitroguanosine as a Biomarker: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 8-nitroguanosine levels in healthy individuals versus those with specific diseases, supported by experimental data. This compound is a product of nitrative damage to RNA and DNA, formed under conditions of nitrosative stress, and is increasingly recognized as a key biomarker in a variety of pathologies, particularly those with an inflammatory component.

Quantitative Comparison of this compound Levels

Elevated levels of this compound and its related nucleobase, 8-nitroguanine (B15626), are observed in various disease states compared to healthy controls. The following table summarizes quantitative data from studies measuring these markers in different patient cohorts. It is important to note that data for this compound is often reported as 8-nitroguanine, its nucleobase form, particularly in urine samples.

Cohort ComparisonAnalyteMatrixHealthy Control LevelsDiseased Patient LevelsFold ChangeReference
Smokers vs. Non-smokers8-NitroguanineUrine0 fmol/mg creatinine (B1669602) (median)6.1 fmol/mg creatinine (median)Not Applicable (from zero)[1]
Breast Cancer Patients (Post-radiotherapy) vs. Pre-treatment8-NitroguanineSerumPre-treatment baselineIncreased post-treatment (dose-dependent)Data not provided as fold change[2][3][4]

Note: Quantitative data for direct comparison of this compound in serum or tissue for cancer and neurodegenerative diseases versus healthy controls is limited in publicly available literature. The data for smokers provides a surrogate for a "diseased" state due to exposure to carcinogens.

Signaling Pathways and Experimental Workflows

The formation of this compound is intricately linked to cellular signaling pathways involved in inflammation and nitrosative stress. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for the quantification of this compound.

cluster_0 Inflammatory Stimuli & iNOS Induction cluster_1 Reactive Nitrogen Species (RNS) Formation cluster_2 Nucleic Acid Damage & Downstream Effects Infection/Toxins Infection/Toxins NF-kB Activation NF-kB Activation Infection/Toxins->NF-kB Activation iNOS Expression iNOS Expression NF-kB Activation->iNOS Expression Hypoxia Hypoxia HIF-1a Activation HIF-1a Activation Hypoxia->HIF-1a Activation HIF-1a Activation->iNOS Expression Nitric Oxide (NO) Nitric Oxide (NO) iNOS Expression->Nitric Oxide (NO) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Superoxide (O2-) Superoxide (O2-) Superoxide (O2-)->Peroxynitrite (ONOO-) Guanosine (B1672433) Guanosine Peroxynitrite (ONOO-)->Guanosine Nitration This compound This compound Guanosine->this compound DNA/RNA Dysfunction DNA/RNA Dysfunction This compound->DNA/RNA Dysfunction Mutations (G to T Transversion) Mutations (G to T Transversion) DNA/RNA Dysfunction->Mutations (G to T Transversion) Carcinogenesis Carcinogenesis Mutations (G to T Transversion)->Carcinogenesis

Caption: Formation of this compound via Inflammatory Pathways.

cluster_0 Sample Preparation cluster_1 Analytical Quantification Biological Sample (Urine/Serum/Tissue) Biological Sample (Urine/Serum/Tissue) Sample Preparation Sample Preparation Biological Sample (Urine/Serum/Tissue)->Sample Preparation Immunoaffinity Purification Immunoaffinity Purification Sample Preparation->Immunoaffinity Purification Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Preparation->Solid-Phase Extraction (SPE) Analytical Quantification Analytical Quantification Immunoaffinity Purification->Analytical Quantification Solid-Phase Extraction (SPE)->Analytical Quantification HPLC-ECD HPLC-ECD Analytical Quantification->HPLC-ECD LC-MS/MS LC-MS/MS Analytical Quantification->LC-MS/MS Data Analysis Data Analysis HPLC-ECD->Data Analysis LC-MS/MS->Data Analysis Comparison of Levels Comparison of Levels Data Analysis->Comparison of Levels

Caption: Experimental Workflow for this compound Quantification.

Detailed Experimental Protocols

Accurate quantification of this compound is critical for its validation as a biomarker. The two primary methods employed are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of 8-Nitroguanine in Urine by HPLC-ECD

This method is highly sensitive and specific for the detection of 8-nitroguanine.

a. Sample Preparation (Immunoaffinity Purification):

  • Urine samples are centrifuged to remove sediment.

  • An internal standard is added to the supernatant.

  • The sample is applied to an immunoaffinity column containing monoclonal antibodies specific for 8-nitroguanine.

  • The column is washed to remove unbound interfering substances.

  • 8-nitroguanine is eluted from the column using a suitable buffer.

b. HPLC-ECD Analysis:

  • Chromatographic Separation: The purified sample is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase is typically used to separate 8-nitroguanine from other components.

  • Electrochemical Detection: The eluent from the HPLC column passes through an electrochemical detector. The detector is set at a specific potential to oxidize 8-nitroguanine, generating an electrical signal that is proportional to its concentration.

Quantification of this compound in Serum/Tissue by LC-MS/MS

LC-MS/MS offers high specificity and sensitivity and is suitable for complex biological matrices.

a. Sample Preparation (Solid-Phase Extraction - SPE):

  • Serum or tissue homogenate is spiked with a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-nitroguanosine).

  • Proteins are precipitated using an organic solvent (e.g., acetonitrile) and removed by centrifugation.

  • The supernatant is loaded onto an SPE cartridge (e.g., C18).

  • The cartridge is washed with a weak solvent to remove interfering substances.

  • This compound is eluted with a stronger organic solvent.

  • The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically using a C18 column and a gradient elution program to achieve optimal separation.

  • Mass Spectrometry Detection: The eluent is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for highly selective and sensitive quantification.

Discussion

The available data, although limited in direct comparisons across a wide range of diseases, consistently point towards elevated levels of this compound and its derivatives in pathological conditions associated with inflammation and nitrosative stress. The formation of this compound is a direct consequence of the overproduction of reactive nitrogen species (RNS) such as peroxynitrite, which is a hallmark of inflammatory environments often seen in cancer and neurodegenerative diseases.[5]

The study on smokers provides a clear example of how exposure to external carcinogens, which induce inflammation and oxidative/nitrosative stress, leads to a detectable increase in urinary 8-nitroguanine. Similarly, the increase in serum 8-nitroguanine in breast cancer patients following radiotherapy highlights the role of localized oxidative and nitrative stress in elevating this biomarker.

The signaling pathway diagram illustrates the cascade of events, from inflammatory stimuli to the induction of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide and subsequently peroxynitrite. This highly reactive molecule then nitrates guanosine to form this compound, which can lead to DNA and RNA dysfunction, mutations, and ultimately contribute to carcinogenesis.

The detailed experimental protocols for HPLC-ECD and LC-MS/MS provide a framework for researchers to accurately and reliably measure this compound in various biological samples. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

References

Navigating the Landscape of Oxidative Stress: A Comparative Guide to 8-Nitroguanosine and Other Key Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of oxidative and nitroxidative stress is critical for advancing our understanding of disease pathogenesis and for the development of novel therapeutics. This guide provides an objective comparison of 8-Nitroguanosine, a key marker of nitroxidative stress, with other established biomarkers of oxidative damage, including 8-oxo-7,8-dihydroguanosine (8-oxoguanosine), malondialdehyde (MDA), and F2-isoprostanes. The comparative analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate biomarkers for research and clinical applications.

Introduction to this compound: A Specific Marker of Nitroxidative Stress

This compound is a product of the reaction between reactive nitrogen species (RNS), such as peroxynitrite, and guanine (B1146940) residues in RNA.[1] Its formation is indicative of nitroxidative stress, a condition characterized by the excessive production of both reactive oxygen species (ROS) and RNS. This dual threat of oxidative and nitrosative damage is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2]

This compound is often formed alongside 8-oxoguanosine, a well-established marker of oxidative DNA and RNA damage.[1] Both are products of peroxynitrite-mediated damage to guanine.[3] The presence of this compound, therefore, not only signals oxidative damage but specifically points towards the involvement of RNS, offering a more nuanced view of the cellular stress environment.

Comparative Analysis of Oxidative Stress Markers

While direct quantitative comparisons of this compound with markers of lipid peroxidation like MDA and F2-isoprostanes are not extensively documented in single studies, a wealth of data exists comparing 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), the DNA counterpart of 8-oxoguanosine, with these markers. Given the co-formation of this compound and 8-oxoguanosine under nitroxidative stress, the correlations observed for 8-OHdG provide valuable insights into the expected relationships for this compound.

8-OHdG vs. Malondialdehyde (MDA)

MDA is a product of lipid peroxidation and is widely used as an indicator of oxidative damage to cell membranes. Studies have shown a significant positive correlation between the levels of 8-OHdG and MDA in various disease states, suggesting a concurrent damage to both nucleic acids and lipids under conditions of oxidative stress.

Biological MatrixDisease/Condition8-OHdG LevelsMDA LevelsCorrelation (r-value)Reference
Plasma/UrineNon-Small Cell Lung CancerSignificantly higher in patients vs. controlsSignificantly higher in patients vs. controlsr = 0.912 (p < 0.001)
SalivaPeriodontitisSignificantly higher in patients vs. controlsSignificantly higher in patients vs. controlsPositive correlation
SerumAcute Ischemic StrokeSignificantly higher in patients with cognitive impairmentSignificantly higher in patients with cognitive impairmentNegative correlation with MMSE score for both
8-OHdG vs. F2-Isoprostanes

F2-isoprostanes are a series of prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. They are considered a "gold standard" for the assessment of lipid peroxidation in vivo due to their stability and specificity.

Biological MatrixDisease/Condition8-OHdG LevelsF2-Isoprostane (8-iso-PGF2α) LevelsCorrelationReference
UrineEsophageal Squamous Cell CarcinomaSignificantly higher in patients vs. controlsSignificantly higher in patients vs. controlsNot explicitly stated, but both elevated
UrineCoronary Artery DiseaseNo significant difference between patients and controlsSignificantly higher in patients vs. controls8-iso-PGF2α independently associated with disease
UrineHealthy AdultsNo significant correlationNo significant correlationr = -0.04
UrinePrediabetesSignificantly higher in patients vs. controlsSignificantly higher in patients vs. controlsPositive correlation between 8-OHdG and other DNA damage markers

Signaling Pathways and Experimental Workflows

To visualize the formation of these biomarkers and typical experimental workflows, the following diagrams are provided.

Formation of this compound and 8-Oxoguanosine cluster_0 Reactive Species Generation cluster_1 Guanine Modification NO Nitric Oxide (NO) ONOO- Peroxynitrite (ONOO-) NO->ONOO- O2- Superoxide (O2-) O2-->ONOO- Guanine Guanine ONOO-->Guanine Nitrative/Oxidative Stress This compound This compound Guanine->this compound Nitration 8-Oxoguanosine 8-Oxoguanosine Guanine->8-Oxoguanosine Oxidation

Caption: Formation of this compound and 8-Oxoguanosine from guanine under nitroxidative stress.

Lipid Peroxidation Pathways cluster_0 Initiation cluster_1 Products PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides ROS Reactive Oxygen Species (ROS) ROS->PUFA Free Radical Attack MDA Malondialdehyde (MDA) Lipid_Peroxides->MDA Decomposition F2-Isoprostanes F2-Isoprostanes Lipid_Peroxides->F2-Isoprostanes Non-enzymatic cyclization of Arachidonic Acid

Caption: General pathway for the formation of MDA and F2-Isoprostanes from lipid peroxidation.

General Workflow for Biomarker Analysis Sample Biological Sample (Urine, Plasma, Tissue) Extraction Extraction / Hydrolysis Sample->Extraction Purification Purification (e.g., SPE, Immunoaffinity) Extraction->Purification Analysis Analytical Method (HPLC-ECD, GC-MS, LC-MS/MS, ELISA) Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A generalized workflow for the analysis of oxidative stress biomarkers from biological samples.

Experimental Protocols

Accurate and reproducible measurement of oxidative stress biomarkers is paramount. Below are summaries of commonly used experimental protocols.

Quantification of this compound
  • Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Protocol Outline:

    • Sample Preparation: RNA is extracted from tissues or cells and subjected to enzymatic digestion to release nucleosides.

    • Purification: Immunoaffinity purification using specific antibodies against this compound can be employed to enrich the analyte.

    • Chromatographic Separation: The digested sample is injected into an HPLC system with a C18 reverse-phase column to separate this compound from other nucleosides.

    • Detection and Quantification: An electrochemical detector or a mass spectrometer is used for sensitive and specific detection. Quantification is achieved by comparing the peak area of the sample to that of a known standard.

  • Commercial Kits: ELISA kits for the quantification of this compound are also commercially available, offering a higher-throughput alternative to chromatography-based methods.

Quantification of 8-OHdG
  • Method: HPLC-ECD, GC-MS, or LC-MS/MS are considered the gold standard methods. ELISA kits are also widely used.

  • Protocol Outline (HPLC-ECD):

    • DNA Isolation: DNA is extracted from cells or tissues.

    • Enzymatic Digestion: DNA is hydrolyzed to deoxyribonucleosides using nuclease P1 and alkaline phosphatase.

    • Chromatographic Separation: The hydrolysate is separated on a reverse-phase HPLC column.

    • Electrochemical Detection: 8-OHdG is detected using an electrochemical detector set at an optimal oxidation potential.

    • Quantification: The amount of 8-OHdG is typically expressed as a ratio to the amount of deoxyguanosine.

Quantification of Malondialdehyde (MDA)
  • Method: Thiobarbituric Acid Reactive Substances (TBARS) assay is a common colorimetric method. HPLC-based methods offer higher specificity.

  • Protocol Outline (TBARS Assay):

    • Sample Preparation: Plasma, serum, or tissue homogenate is mixed with a solution of thiobarbituric acid (TBA).

    • Reaction: The mixture is heated to induce the reaction between MDA and TBA, forming a colored adduct.

    • Measurement: The absorbance of the resulting pink-colored solution is measured spectrophotometrically, typically at 532 nm.

    • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with an MDA standard.

Quantification of F2-Isoprostanes
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most reliable methods.

  • Protocol Outline (GC-MS):

    • Sample Preparation: Biological fluids (e.g., urine, plasma) are collected.

    • Internal Standard Addition: A deuterated internal standard is added to the sample to account for variations during sample processing.

    • Purification: Solid-phase extraction (SPE) is used to isolate and concentrate the F2-isoprostanes.

    • Derivatization: The purified F2-isoprostanes are chemically derivatized to make them volatile for GC analysis.

    • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.

Conclusion

This compound serves as a specific and valuable biomarker of nitroxidative stress, providing insights beyond general oxidative damage. While direct comparative studies with a full panel of oxidative stress markers are emerging, its close association with 8-oxoguanosine allows for informed interpretations when comparing it with established markers of lipid peroxidation like MDA and F2-isoprostanes. The choice of biomarker should be guided by the specific research question, the biological system under investigation, and the analytical resources available. The detailed protocols and comparative data presented in this guide aim to facilitate this selection process and promote standardized, reliable measurement of oxidative and nitroxidative stress in research and drug development.

References

Stability Showdown: 8-Nitroguanosine Exhibits Greater Resilience Over 8-nitro-2'-deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, understanding the inherent stability of nucleoside analogues is paramount for predicting their biological activity, and potential therapeutic applications. This guide provides a detailed comparative analysis of the stability of 8-Nitroguanosine and its deoxy counterpart, 8-nitro-2'-deoxyguanosine (B12904573), supported by experimental data and methodologies.

Recent studies have highlighted a significant difference in the chemical stability of this compound and 8-nitro-2'-deoxyguanosine, with the former demonstrating considerably greater resistance to degradation. This disparity in stability, primarily concerning the glycosidic bond, has important implications for their roles in cellular processes and as potential biomarkers for nitrative stress. This compound's enhanced stability suggests it may persist longer in biological systems, potentially influencing RNA function and cellular signaling pathways. Conversely, the rapid degradation of 8-nitro-2'-deoxyguanosine to 8-nitroguanine (B15626) can lead to the formation of mutagenic apurinic sites in DNA.[1][2][3][4]

Quantitative Stability Comparison

The stability of this compound and 8-nitro-2'-deoxyguanosine has been quantitatively assessed by determining their half-lives under various experimental conditions. The data clearly indicates that this compound is significantly more stable, particularly at physiological pH and temperature.

CompoundConditionHalf-life (t½)Reference
This compound pH 7, 37°C5 hours[5]
pH 7, 5°CSeveral weeks
pH 2.0, 37°C11.0 hours
8-nitro-2'-deoxyguanosine As a mononucleoside, 25°C~6 minutes
(in single-stranded DNA)37°C1.6 hours
(in double-stranded DNA)37°C2.4 hours
(in DNA)pH 7.4, 37°C~4 hours

Degradation Pathway

The primary degradation pathway for both this compound and 8-nitro-2'-deoxyguanosine under physiological conditions is the cleavage of the N-glycosidic bond, a process known as depurination (or depyrimidination for pyrimidines). This reaction releases the free base, 8-nitroguanine, and leaves behind an apurinic (or more generally, an abasic) site in the nucleic acid backbone. The significantly faster rate of depurination for 8-nitro-2'-deoxyguanosine compared to this compound underscores its lower stability.

cluster_0 This compound cluster_1 8-nitro-2'-deoxyguanosine 8NG This compound 8NGua 8-Nitroguanine (Degradation Product) 8NG->8NGua Depurination (Slow) Abasic_Site_RNA Abasic Site (RNA) 8NG->Abasic_Site_RNA Glycosidic Bond Cleavage 8NdG 8-nitro-2'-deoxyguanosine 8NdG->8NGua Depurination (Fast) Abasic_Site_DNA Abasic Site (DNA) 8NdG->Abasic_Site_DNA Glycosidic Bond Cleavage

Comparative degradation pathway of this compound and 8-nitro-2'-deoxyguanosine.

Experimental Protocols

The stability of this compound and 8-nitro-2'-deoxyguanosine is typically evaluated by monitoring their degradation over time under controlled conditions of pH and temperature. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection is the standard analytical technique employed for these studies.

Objective: To determine and compare the hydrolytic stability of this compound and 8-nitro-2'-deoxyguanosine at different pH values and temperatures.

Materials:

  • This compound standard

  • 8-nitro-2'-deoxyguanosine standard

  • 8-Nitroguanine standard (as a degradation product marker)

  • Buffers of various pH (e.g., pH 2, 5, and 7.4)

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Thermostated incubator or water bath

  • HPLC system with a C18 reverse-phase column and UV or MS detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and 8-nitro-2'-deoxyguanosine in a suitable solvent (e.g., DMSO or water). Dilute the stock solutions in the desired pH buffers to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the sample solutions at a constant temperature (e.g., 37°C). At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • Reaction Quenching: Immediately cool the withdrawn aliquots on ice or mix with a quenching solution to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase consists of a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid). Monitor the elution of the parent nucleoside and its degradation product, 8-nitroguanine, using a UV detector (at a wavelength around 260 nm and/or a specific wavelength for 8-nitroguanine) or a mass spectrometer.

  • Data Analysis: Quantify the peak areas of the parent nucleoside and the degradation product at each time point. The degradation of the parent nucleoside is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the parent nucleoside concentration versus time. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare stock solutions of This compound and 8-nitro-2'-deoxyguanosine prep2 Dilute in buffers of varying pH (e.g., 2, 5, 7.4) prep1->prep2 inc1 Incubate at constant temperature (e.g., 37°C) prep2->inc1 inc2 Withdraw aliquots at specific time intervals inc1->inc2 inc3 Quench reaction (e.g., on ice) inc2->inc3 ana1 HPLC-UV/MS analysis inc3->ana1 ana2 Quantify peak areas of parent and degradation product ana1->ana2 data1 Plot ln(concentration) vs. time ana2->data1 data2 Determine rate constant (k) data1->data2 data3 Calculate half-life (t½) data2->data3

Workflow for the experimental determination of nucleoside stability.

References

inter-laboratory comparison of 8-Nitroguanosine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Inter-laboratory Comparison of 8-Nitroguanosine Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound (8-nitroGua) is a critical biomarker for nitrative stress and inflammation-related diseases, including cancer.[1][2][3] This guide provides an objective comparison of the common methods used for 8-nitroGua quantification, supported by experimental data from various studies. Due to the absence of a formal multi-laboratory round-robin study, this guide synthesizes data from independent research to offer a comprehensive overview.

Quantitative Data Summary

The performance of different this compound quantification methods varies significantly in terms of sensitivity and specificity. The following table summarizes the key quantitative parameters reported in the literature for the most prevalent techniques.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Type(s)Key FindingsReference
Online SPE LC-MS/MS with MTNG Derivatization 0.015 nM (0.3 fmol)0.05 nMDNA hydrolysates, UrineHigh sensitivity and specificity; derivatization increases sensitivity ~10-fold compared to direct LC-MS/MS and avoids false-positive signals in urine.[1][1]
Direct Online SPE LC-MS/MS 0.15–0.4 nMNot ReportedDNA hydrolysates, Plasma, UrineGood correlation with derivatization method (R² = 0.9893), but may produce false-positive signals in complex matrices like urine.
LC-MS with MTNG Derivatization Not Reported3.0 nMDNA hydrolysatesEnables simultaneous detection of 8-nitroGua and 8-OHdG in the same DNA sample.
HPLC-ECD 20–1000 fmol/injectionNot ReportedUrineLower reproducibility due to the need for chemical reduction of 8-nitroGua to 8-aminoguanine.
ELISA Kit (Colorimetric) 2 pg (approx. 10 pM)Not ReportedDNA, RNA from cells, tissues, body fluidsHigh-throughput and convenient, but may have higher within-technique variation and report higher concentrations compared to chromatographic methods.
Immunohistochemistry Semi-quantitativeNot ApplicableTissuesAllows for the localization of 8-nitroGua within tissues and cells, providing spatial context for nitrative damage.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the key experimental protocols for this compound quantification.

Online Solid-Phase Extraction (SPE) LC-MS/MS with MTNG Derivatization

This method offers high sensitivity and specificity for the detection of this compound.

  • Sample Preparation: DNA samples (50 µL) are spiked with an isotope-labeled internal standard ([¹³C₂,¹⁵N]-8-nitroG). Acid hydrolysis is performed by adding 1 N HCl and incubating at 80°C for 30 minutes, followed by neutralization with 1 N NaOH.

  • Derivatization: The hydrolyzed sample is derivatized with 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG). An excess of MTNG is required to ensure complete derivatization.

  • Online SPE LC-MS/MS Analysis: The derivatized sample is injected into the LC-MS/MS system. An online SPE step is used to remove excess derivatization reagent and other contaminants before the sample is introduced into the analytical column for separation and subsequent mass spectrometric detection.

  • Quantification: this compound is quantified by monitoring specific mass transitions in the negative ion multiple reaction monitoring (MRM) mode.

Direct Online SPE LC-MS/MS (Without Derivatization)

A more straightforward LC-MS/MS approach that omits the derivatization step.

  • Sample Preparation: Similar to the derivatization method, DNA samples are spiked with an internal standard and subjected to acid hydrolysis.

  • Online SPE LC-MS/MS Analysis: The hydrolyzed sample is directly analyzed by online SPE LC-MS/MS.

  • Quantification: Detection is performed in the negative ion MRM mode, monitoring the mass transition of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for quantifying this compound, though with potential trade-offs in specificity.

  • Sample Binding: DNA or RNA samples are bound to strip wells with high nucleic acid binding affinity.

  • Antibody Incubation: A capture antibody specific for this compound is added to the wells, followed by a detection antibody.

  • Signal Enhancement and Detection: A signal enhancement step is performed, and the absorbance is read using a microplate spectrophotometer. The amount of this compound is proportional to the optical density.

  • Quantification: The concentration of this compound is determined by comparison to a standard curve.

Visualizations

The following diagrams illustrate the formation of this compound and a general workflow for its quantification.

Formation of this compound Guanosine Guanosine Nitroguanosine This compound Guanosine->Nitroguanosine Nitration ReactiveNitrogenSpecies Reactive Nitrogen Species (e.g., Peroxynitrite) ReactiveNitrogenSpecies->Nitroguanosine

Caption: Formation pathway of this compound from guanosine.

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (DNA/RNA/Urine) Hydrolysis Acid Hydrolysis Sample->Hydrolysis LCMS_direct Direct LC-MS/MS Hydrolysis->LCMS_direct LCMS_deriv LC-MS/MS with Derivatization Hydrolysis->LCMS_deriv ELISA ELISA Hydrolysis->ELISA Quantification Quantification LCMS_direct->Quantification LCMS_deriv->Quantification ELISA->Quantification Comparison Inter-laboratory Comparison Quantification->Comparison

Caption: A generalized experimental workflow for this compound quantification.

References

A Head-to-Head Battle of Biomarkers: 8-Nitroguanosine Versus Other Nitrated and Oxidized Nucleosides in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and pathology, the ability to accurately measure and interpret biomarkers of oxidative and nitrative stress is paramount. These molecular signposts provide invaluable insights into disease mechanisms, drug efficacy, and patient prognosis. Among the plethora of such markers, nitrated and oxidized nucleosides have emerged as key indicators of cellular damage mediated by reactive oxygen and nitrogen species (ROS/RNS). This guide provides a comprehensive comparison of 8-nitroguanosine against other notable nitrated and oxidized nucleosides, with a particular focus on the well-established oxidative stress biomarker, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

Executive Summary

This compound, a product of the reaction between guanosine (B1672433) and reactive nitrogen species, is a promising biomarker for nitrative stress, particularly in the context of inflammation-driven diseases and carcinogenesis. Its stability in RNA and detectability in various biological fluids make it a valuable tool for researchers. While other nitrated nucleosides such as 8-nitroadenosine and 5-nitrocytidine are theoretically possible, their biological relevance and utility as biomarkers are not yet well-established in the scientific literature. Consequently, this guide will primarily focus on the comparison between this compound and the widely recognized biomarker of oxidative DNA damage, 8-OHdG. We will delve into their formation, stability, and quantitative levels in various pathological conditions, supplemented with detailed experimental protocols for their detection and diagrams of the key signaling pathways involved.

At a Glance: this compound vs. 8-OHdG

FeatureThis compound (8-nitroG)8-hydroxy-2'-deoxyguanosine (8-OHdG)
Stress Type Primarily Nitrative StressPrimarily Oxidative Stress
Precursor Molecule Guanosine (in RNA) or Deoxyguanosine (in DNA)Deoxyguanosine (in DNA)
Formation Trigger Reactive Nitrogen Species (e.g., Peroxynitrite)Reactive Oxygen Species (e.g., Hydroxyl Radical)
Stability in DNA 8-nitro-2'-deoxyguanosine is unstable and prone to depurination[1]Relatively stable
Stability in RNA More stable than its DNA counterpart[1]Less commonly measured in RNA
Biological Significance Implicated in inflammation, carcinogenesis, and viral pathogenesis[2]Widely used marker for oxidative DNA damage in various diseases
Primary Detection Methods HPLC-ECD, LC-MS/MS, ImmunohistochemistryHPLC-ECD, LC-MS/MS, ELISA, Immunohistochemistry

In-Depth Comparison: Performance as Biomarkers

The choice of a biomarker often depends on the specific biological question being addressed. Both this compound and 8-OHdG provide critical, yet distinct, information about the cellular stress environment.

Specificity for Stress Pathways
  • This compound is a more direct marker of nitrative stress , arising from the activity of enzymes like inducible nitric oxide synthase (iNOS) and the subsequent formation of peroxynitrite. Its presence strongly suggests the involvement of nitrogen-based reactive species in a pathological process.

  • 8-OHdG , on the other hand, is a hallmark of oxidative stress , primarily resulting from the attack of hydroxyl radicals on DNA. While some RNS can also lead to oxidative damage, 8-OHdG is more broadly indicative of an imbalance in the cellular redox state.

Quantitative Levels in Disease

The following table summarizes a selection of studies that have quantified this compound and 8-OHdG in different disease contexts.

Disease/ConditionSample Type8-Nitroguanine (B15626) (8-NG) Levels8-OHdG LevelsReference
Breast Cancer (Post-radiotherapy) Blood SerumIncreased with radiation dose up to 30 GyIncreased with radiation dose up to 30 Gy[3][4]
Inflammatory Bowel Disease Tissue BiopsyFormed in epithelial and inflammatory cellsFormed in epithelial and inflammatory cells[5]
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Cerebrospinal Fluid (CSF)-Increased in PD patients compared to controls[6][7]
Atherosclerosis --Elevated levels associated with atherosclerosis[8][9][10]
Rheumatoid Arthritis Urine-Higher in RA patients compared to healthy controls[11][12]

Note: The table presents a summary of findings. Direct quantitative comparison between studies can be challenging due to variations in analytical methods and patient cohorts.

Signaling Pathways and Formation Mechanisms

The formation of these biomarkers is intricately linked to specific cellular signaling cascades, primarily those activated during inflammation and cellular stress.

Formation of this compound

Inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1β, can activate signaling pathways involving transcription factors like NF-κB and STAT1. These transcription factors induce the expression of inducible nitric oxide synthase (iNOS), which produces high levels of nitric oxide (NO). Simultaneously, cellular stress can lead to the production of superoxide (B77818) radicals (O₂⁻). The rapid reaction between NO and O₂⁻ forms peroxynitrite (ONOO⁻), a potent nitrating agent that can modify guanine (B1146940) residues in DNA and RNA to form 8-nitroguanine and this compound, respectively.

Upstream signaling pathway leading to the formation of this compound.

Experimental Protocols

Accurate quantification of nitrated and oxidized nucleosides is critical for their use as biomarkers. Below are detailed methodologies for the most common analytical techniques.

Sample Preparation: Solid-Phase Extraction (SPE) for Urinary Nucleosides
  • Sample Pre-treatment: Centrifuge urine samples to remove particulate matter. The supernatant can be diluted with a buffer, such as ammonium (B1175870) acetate (B1210297), to adjust the pH.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained, polar interfering compounds.

  • Elution: Elute the retained nucleosides with a stronger solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

Analysis Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column and an electrochemical detector.

  • Mobile Phase: An isocratic or gradient mobile phase typically consisting of a phosphate (B84403) or acetate buffer with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is critical for optimal separation.

  • Electrochemical Detection: Set the electrochemical detector to an appropriate oxidation potential to detect the analyte of interest. For this compound, a dual-electrode setup can be used, with the first electrode for reduction and the second for oxidation of the reduced product, enhancing sensitivity and selectivity.

  • Quantification: Generate a standard curve using known concentrations of the nucleoside standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Analysis Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole). A C18 or similar reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution is often employed, using a combination of aqueous and organic mobile phases, both typically containing a small amount of an additive like formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and a specific product ion that is formed upon fragmentation of the precursor. This highly selective detection method minimizes interference from other molecules in the sample.

  • Quantification: Use a stable isotope-labeled internal standard that is added to the sample before processing. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a standard curve.

Analysis Method 3: Immunohistochemistry (IHC) for Tissue Analysis
  • Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) or EDTA buffer to unmask the antigenic sites.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for 8-nitroguanine.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei, dehydrate the sections, and mount with a coverslip.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of nitrated and oxidized nucleosides from biological samples.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation Biological Sample (Urine, Plasma, Tissue) Biological Sample (Urine, Plasma, Tissue) Sample Pre-treatment (e.g., Centrifugation, Homogenization) Sample Pre-treatment (e.g., Centrifugation, Homogenization) Biological Sample (Urine, Plasma, Tissue)->Sample Pre-treatment (e.g., Centrifugation, Homogenization) Immunohistochemistry (IHC) Immunohistochemistry (IHC) Biological Sample (Urine, Plasma, Tissue)->Immunohistochemistry (IHC) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Pre-treatment (e.g., Centrifugation, Homogenization)->Solid-Phase Extraction (SPE) HPLC-ECD HPLC-ECD Solid-Phase Extraction (SPE)->HPLC-ECD LC-MS/MS LC-MS/MS Solid-Phase Extraction (SPE)->LC-MS/MS Chromatogram/Spectrum Analysis Chromatogram/Spectrum Analysis HPLC-ECD->Chromatogram/Spectrum Analysis LC-MS/MS->Chromatogram/Spectrum Analysis Statistical Analysis & Biological Interpretation Statistical Analysis & Biological Interpretation Immunohistochemistry (IHC)->Statistical Analysis & Biological Interpretation Quantification against Standard Curve Quantification against Standard Curve Chromatogram/Spectrum Analysis->Quantification against Standard Curve Quantification against Standard Curve->Statistical Analysis & Biological Interpretation

A generalized experimental workflow for biomarker analysis.

Conclusion

Both this compound and 8-OHdG are powerful biomarkers for assessing cellular damage. This compound offers a more specific window into nitrative stress pathways, which are increasingly recognized as critical drivers of various pathologies. In contrast, 8-OHdG remains the gold standard for evaluating generalized oxidative DNA damage. The choice between these biomarkers, or ideally the concurrent measurement of both, will depend on the specific research question and the disease context. As analytical techniques continue to improve in sensitivity and accessibility, the combined profiling of multiple nitrated and oxidized nucleosides will undoubtedly provide a more nuanced and comprehensive understanding of the complex interplay between oxidative and nitrative stress in health and disease.

References

Elevated 8-Nitroguanosine: A Comparative Guide to its Clinical Significance and Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elevated levels of 8-Nitroguanosine (8-nitroG) are increasingly recognized as a critical indicator of nitroxidative stress, a condition implicated in the pathogenesis of numerous diseases, most notably inflammation-related cancers. This guide provides a comprehensive comparison of the clinical significance of 8-nitroG with other key biomarkers of nitroxidative stress. It also offers a detailed overview and comparison of the analytical methods used for its detection, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate tools for their studies.

Clinical Significance of Elevated this compound

This compound is a product of the reaction between reactive nitrogen species (RNS) and guanine, a fundamental component of DNA and RNA.[1] Its formation is particularly prominent in tissues experiencing chronic inflammation, where the production of nitric oxide (NO) and superoxide (B77818) radicals is elevated, leading to the formation of the highly reactive peroxynitrite (ONOO⁻). The presence of 8-nitroG in biological samples is not merely a marker of damage but is itself a mutagenic lesion that can lead to G:C to T:A transversions, contributing to genomic instability and carcinogenesis.[1]

Elevated 8-nitroG levels have been strongly associated with a poorer prognosis in several cancers, including cholangiocarcinoma and malignant fibrous histiocytoma. It is considered a potential biomarker for evaluating the risk of inflammation-related carcinogenesis and for monitoring the efficacy of therapeutic interventions. Beyond cancer, emerging evidence suggests a role for 8-nitroG in the pathophysiology of neurodegenerative and cardiovascular diseases, although this area requires further investigation.

Comparison of this compound with Other Nitroxidative Stress Biomarkers

While 8-nitroG is a specific and sensitive marker of nitrative damage to nucleic acids, a comprehensive assessment of nitroxidative stress often involves the measurement of other biomarkers. The table below compares 8-nitroG with two other widely studied markers: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and 3-nitrotyrosine (B3424624) (3-NT).

BiomarkerMolecule DamagedPathological SignificanceAdvantagesLimitations
This compound (8-nitroG) DNA and RNA (Guanine)Marker of nitrative nucleic acid damage; strongly linked to inflammation-related carcinogenesis and poor cancer prognosis.Highly specific for nitrative stress; directly indicates mutagenic potential.Chemically unstable, which can pose analytical challenges.
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) DNA (Guanine)General marker of oxidative DNA damage; associated with numerous cancers, aging, and neurodegenerative diseases.Well-established biomarker with numerous available detection methods.Not specific to nitrative stress; reflects general oxidative damage.
3-Nitrotyrosine (3-NT) Proteins (Tyrosine)Marker of protein nitration; elevated in various inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.Stable marker; reflects damage to proteins, a different class of macromolecules.Can be influenced by dietary intake of nitrated proteins, potentially confounding results.

Analytical Methods for the Detection of this compound

The accurate quantification of 8-nitroG is crucial for its clinical and research applications. Several analytical techniques are available, each with its own set of advantages and limitations.

Analytical MethodPrincipleSample TypeLimit of Detection (LOD)AdvantagesDisadvantages
LC-MS/MS with Derivatization Liquid chromatography separation followed by mass spectrometry detection of a derivatized 8-nitroG molecule.DNA hydrolysates, UrineAs low as 0.015 nMHigh sensitivity and specificity; considered the "gold standard".Requires specialized equipment and expertise; derivatization adds a step to the protocol.
HPLC-ECD High-performance liquid chromatography separation with electrochemical detection.Urine~0.01 nM (with immunoaffinity purification)Good sensitivity and selectivity.Can be susceptible to interference from other electroactive compounds in the sample.
ELISA Enzyme-linked immunosorbent assay using specific antibodies against 8-nitroG.Urine, Serum, PlasmaVaries by kitHigh-throughput and relatively inexpensive.Potential for cross-reactivity and lower specificity compared to LC-MS/MS.
Immunohistochemistry (IHC) Use of specific antibodies to visualize the localization of 8-nitroG in tissue sections.Tissue biopsiesQualitative/Semi-quantitativeProvides spatial information on 8-nitroG formation within tissues.Not a quantitative method.

Experimental Protocols

Quantification of this compound in DNA by LC-MS/MS with MTNG Derivatization

This protocol is adapted from a sensitive and reliable method for the analysis of 8-nitroG in DNA hydrolysates.

a. DNA Hydrolysis:

  • To 50 µL of DNA sample, add an equal volume of an internal standard solution ([¹³C₂,¹⁵N]-8-nitroG).

  • Add 100 µL of 1 N HCl and incubate at 80 °C for 30 minutes.

  • Neutralize the reaction by adding 100 µL of 1 N NaOH.

b. Derivatization with 6-methoxy-2-naphthyl glyoxal (B1671930) hydrate (B1144303) (MTNG):

  • Mix 150 µL of the DNA hydrolysate with 150 µL of reaction buffer and 15 µL of 1 N HCl.

  • Add 60 µL of MTNG solution (optimized concentration, e.g., 37.4 mM) to achieve a significant molar excess.

  • Incubate the mixture at 25 °C for 90 minutes.

c. Online Solid-Phase Extraction (SPE) LC-MS/MS Analysis:

  • Inject the derivatized sample into an online SPE-LC-MS/MS system.

  • The SPE column traps the derivatized 8-nitroG while unreacted MTNG and other interferences are washed away.

  • The analyte is then eluted from the SPE column onto the analytical LC column for separation.

  • Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Immunohistochemical Staining of this compound in Paraffin-Embedded Tissue

This protocol provides a general workflow for the visualization of 8-nitroG in tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.

  • Antigen Retrieval: Heat sections in a suitable antigen retrieval solution (e.g., 10 mM citrate (B86180) buffer, pH 6.0) to unmask the antigen.

  • Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with a specific rabbit polyclonal anti-8-nitroguanine antibody overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the sections and incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody.

  • Detection: Visualize the antibody binding using a suitable chromogen substrate (e.g., DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with a nuclear stain like hematoxylin, dehydrate, and mount with a coverslip.

Signaling Pathways and Logical Relationships

Inflammation-Induced Carcinogenesis via this compound Formation

Chronic inflammation creates a microenvironment rich in reactive oxygen and nitrogen species, leading to the formation of 8-nitroG. This process is intricately linked to the activation of key signaling pathways, such as NF-κB and HIF-1α, which further perpetuate the inflammatory state and promote tumor progression.

Inflammation_Carcinogenesis cluster_inflammation Inflammatory Stimuli (Infection, Irritants) cluster_cells Cellular Response cluster_stress Nitroxidative Stress cluster_consequences Pathological Consequences Inflammatory_Stimuli Chronic Inflammation Inflammatory_Cells Inflammatory & Epithelial Cells Inflammatory_Stimuli->Inflammatory_Cells NFkB NF-κB Activation Inflammatory_Cells->NFkB HIF1a HIF-1α Stabilization Inflammatory_Cells->HIF1a Hypoxia NFkB->HIF1a iNOS iNOS Expression NFkB->iNOS HIF1a->iNOS NO_Superoxide ↑ NO + O₂⁻ iNOS->NO_Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO_Superoxide->Peroxynitrite Nitro_G This compound Formation Peroxynitrite->Nitro_G DNA_Damage DNA Damage & Genomic Instability Nitro_G->DNA_Damage Carcinogenesis Carcinogenesis & Tumor Progression DNA_Damage->Carcinogenesis

Caption: Signaling pathway of inflammation-induced carcinogenesis.

Experimental Workflow for LC-MS/MS Analysis of this compound

The following diagram illustrates the key steps involved in the quantitative analysis of 8-nitroG from biological samples using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (DNA, Urine) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Derivatization Derivatization (e.g., MTNG) Hydrolysis->Derivatization SPE Online Solid-Phase Extraction Derivatization->SPE LC Liquid Chromatography Separation SPE->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Workflow for 8-nitroG analysis by LC-MS/MS.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Nitroguanosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 8-Nitroguanosine must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. As a nitro-compound, this compound is classified as hazardous waste and requires careful management from the point of generation to its final disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

This compound, like many nitro-compounds, should be handled with care. While a specific Safety Data Sheet (SDS) for this compound was not found, the general class of nitro-compounds presents hazards that necessitate the use of appropriate personal protective equipment (PPE) and adherence to safety protocols. Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with other substances.

Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and requirements before proceeding with any disposal.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a systematic approach to waste segregation, containment, labeling, and removal. The following protocol outlines the necessary steps to manage this chemical waste safely.

  • Identify as Hazardous Waste : All unused this compound, as well as any materials contaminated with it (e.g., gloves, pipette tips, bench paper, and cleaning materials), must be treated as hazardous waste.[1][2] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[1][3]

  • Waste Segregation :

    • Solid Waste : Collect solid this compound waste and contaminated disposable items in a designated, compatible hazardous waste container.[2] This container should have a tightly sealing lid.

    • Liquid Waste : If this compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods.

    • Sharps : Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.

  • Container Management :

    • Compatibility : Ensure the waste container is chemically compatible with this compound. Plastic containers are often preferred.

    • Labeling : Affix a hazardous waste label to the container as soon as the first item of waste is added. The label must clearly identify the contents, including the full chemical name ("this compound") and any other components of a mixture, along with the associated hazards.

    • Closure : Keep the waste container securely closed at all times, except when adding waste.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.

    • The SAA should be a secure area, away from incompatible materials.

    • It is best practice to use secondary containment, such as a larger bin, to prevent the spread of material in case of a leak.

  • Request for Waste Pickup :

    • Once the waste container is full or ready for disposal, contact your institution's EH&S department to schedule a pickup. Follow their specific procedures for requesting waste collection.

Emergency Procedures for this compound Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or poses an immediate inhalation hazard, evacuate the area.

  • Personal Protective Equipment (PPE) : Before attempting to clean a small spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment : For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in a designated hazardous waste container. For a liquid spill, use a non-combustible absorbent material like sand or vermiculite (B1170534) to contain it.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose : Label the waste container with all its contents and request a pickup from your EH&S department.

Quantitative Data and Regulatory Compliance

The disposal of hazardous waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Academic laboratories may have specific regulations under EPA's Subpart K, which provides alternative requirements for managing hazardous waste. Key quantitative limits to be aware of include:

ParameterRegulatory Limit/GuidelineSource
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste.
Acutely Toxic Waste (P-list) SAA Limit A maximum of one quart of liquid or one kilogram of solid.
Storage Time in SAA Up to 12 months, provided accumulation limits are not exceeded.

Note: While this compound is not explicitly listed as a P-list (acutely toxic) waste, it is crucial to handle it with a high degree of caution. Always confirm waste codes and categories with your institution's EH&S department.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.

This compound Disposal Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Unused this compound & Contaminated Items) B Segregate Waste (Solid, Liquid, Sharps) A->B C Select Compatible Container B->C Place in appropriate container D Affix Hazardous Waste Label C->D E Store in Designated SAA D->E Move to storage F Use Secondary Containment E->F G Keep Container Closed E->G H Contact EH&S for Pickup G->H When full or ready for disposal I EH&S Transports to Treatment/Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.

References

Personal protective equipment for handling 8-Nitroguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 8-Nitroguanosine

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar nitro-containing guanosine (B1672433) analogs, which include potential mutagenicity and genotoxicity.

Protection Type Recommended PPE Specifications and Use Considerations
Hand Protection Double-gloving with nitrile glovesInspect gloves for tears or holes before use. Change gloves immediately if contaminated. For prolonged contact or when handling larger quantities, consider using thicker, chemical-resistant gloves (e.g., butyl rubber) with an inner nitrile glove. Consult glove manufacturer's compatibility charts.
Eye Protection Safety glasses with side shields or chemical splash gogglesSafety glasses are the minimum requirement. Goggles provide better protection against splashes. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes, such as when handling solutions or during spill cleanup.
Body Protection Fully-buttoned laboratory coatA standard cotton/polyester lab coat is acceptable for handling small quantities. For procedures with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.If there is a potential for aerosolization or if working with the solid compound outside of a chemical fume hood, a NIOSH-approved N95 respirator or higher should be used. A full respiratory protection program, including fit testing, is required for mandatory respirator use.

Operational Plan for Handling this compound

Following a step-by-step protocol is essential for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Inventory: Maintain an accurate inventory of the amount of this compound in storage.

Preparation of Solutions
  • Designated Area: All handling of solid this compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.

  • Personal Protective Equipment: Wear all recommended PPE as outlined in the table above.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

Experimental Use
  • Controlled Access: Restrict access to the work area to authorized personnel only.

  • Good Laboratory Practices: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Transporting: When transporting solutions of this compound, use secondary containment (e.g., a bottle carrier or a sealed plastic container).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, bench liners) should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and aqueous waste containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

Disposal Procedure
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.[1][2][3][4][5]

Emergency Procedures: Spill Response

In the event of a spill, a prompt and appropriate response is critical.

Small Spill (Solid)

A small spill is generally considered to be a few milligrams of solid that can be safely cleaned up by trained laboratory personnel.

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including double nitrile gloves, safety goggles, and a lab coat.

  • Cover the spill with a damp paper towel to avoid raising dust.

  • Carefully wipe up the material , working from the outside in.

  • Place all contaminated materials into a sealed bag and dispose of as hazardous waste.

  • Clean the spill area with soap and water.

  • Wash hands thoroughly.

Workflow for a Small Solid Chemical Spill

Spill_Cleanup_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_decon Decontamination Alert Alert Others Don_PPE Don Appropriate PPE Alert->Don_PPE Cover_Spill Cover with Damp Paper Towel Don_PPE->Cover_Spill Wipe_Up Wipe Up Spill Cover_Spill->Wipe_Up Collect_Waste Collect Contaminated Materials Wipe_Up->Collect_Waste Clean_Area Clean Spill Area Collect_Waste->Clean_Area Dispose_Waste Dispose of as Hazardous Waste Clean_Area->Dispose_Waste Wash_Hands Wash Hands Dispose_Waste->Wash_Hands

References

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